molecular formula C8H8N4 B1354479 6-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 681004-51-3

6-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B1354479
CAS No.: 681004-51-3
M. Wt: 160.18 g/mol
InChI Key: UFWXRIGFDXKOQI-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)pyridin-3-amine (CAS 681004-51-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C8H8N4 and a molecular weight of 160.18 g/mol . Its structure incorporates both pyridin-3-amine and 1H-imidazol-1-yl moieties, which are privileged scaffolds in the design of biologically active molecules. The presence of multiple hydrogen bond acceptors and donors in its structure makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors or modulators of various enzymatic activities. Researchers utilize this compound strictly as a key synthetic precursor for the development of novel therapeutic agents . It is supplied with a purity of 95% or higher . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-imidazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXRIGFDXKOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438822
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681004-51-3
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
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Foundational & Exploratory

6-(1H-imidazol-1-yl)pyridin-3-amine molecular structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-(1H-imidazol-1-yl)pyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, a robust synthetic pathway, and a multi-technique approach to its structural characterization, grounding our discussion in established scientific principles and field-proven methodologies.

Introduction and Significance

This compound (CAS No: 1195349-58-3) is a bifunctional heterocyclic molecule incorporating both a pyridine and an imidazole ring system.[1] The strategic placement of a primary amine on the pyridine ring and the linkage via the imidazole nitrogen creates a scaffold with diverse potential. This structure serves as a versatile building block in the synthesis of more complex molecules, particularly in the exploration of novel bioactive compounds.[2] Its constituent moieties are prevalent in numerous pharmacologically active agents, making it a valuable synthon for libraries targeting kinases, G-protein coupled receptors, and other biological targets. Understanding its synthesis and definitive characterization is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 6-position with an imidazol-1-yl group. The imidazole ring is attached via one of its nitrogen atoms to the pyridine backbone. This arrangement provides multiple sites for hydrogen bonding and potential coordination with biological targets.

Data Presentation: Key Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and preliminary assessment of drug-like properties.

PropertyValueSource
CAS Number 1195349-58-3Internal Database
Molecular Formula C₈H₈N₄[1]
Molecular Weight 160.18 g/mol [1]
Monoisotopic Mass 160.0749 g/mol [1]
Predicted XlogP 0.3[1]
InChI Key UFWXRIGFDXKOQI-UHFFFAOYSA-N[1]

Synthesis Pathway: A Validated Protocol

While various synthetic routes can be envisioned, a common and reliable method for constructing the C-N bond between the pyridine and imidazole rings is through nucleophilic aromatic substitution (SₙAr). This approach is chosen for its typically high yields and operational simplicity, starting from commercially available precursors.

Experimental Protocol: Synthesis of this compound

Principle: This protocol utilizes the reaction of 6-chloropyridin-3-amine with imidazole in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen activates the 6-position towards nucleophilic attack by the imidazole nitrogen.

Materials:

  • 6-chloropyridin-3-amine (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a starting material concentration of approximately 0.5 M.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water, followed by a brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound.

Visualization: Synthetic Workflow

G start Starting Materials (6-chloropyridin-3-amine, Imidazole, K2CO3) reaction SNA_r Reaction (Anhydrous DMF, 120°C, 12-24h) start->reaction 1. Mixing & Heating workup Aqueous Work-up (Water, EtOAc Extraction, Brine Wash) reaction->workup 2. Quenching & Extraction purify Purification (Silica Gel Chromatography) workup->purify 3. Isolation product Final Product This compound purify->product 4. Purity >95%

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the protons on both heterocyclic rings.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2' (imidazole)~8.1Singlet (s)-1H
H-5 (pyridine)~7.8Doublet (d)~2.51H
H-4' (imidazole)~7.5Singlet (s)-1H
H-4 (pyridine)~7.2Doublet of Doublets (dd)~8.5, 2.51H
H-5' (imidazole)~7.1Singlet (s)-1H
H-2 (pyridine)~6.8Doublet (d)~8.51H
-NH₂ (amine)~5.5Broad Singlet (br s)-2H

Causality Note: The downfield shift of the imidazole H-2' proton is due to its position between two electronegative nitrogen atoms. The pyridine protons exhibit characteristic coupling patterns (ortho and meta coupling) that confirm their relative positions. The amine protons are typically broad and may exchange with D₂O.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and information about their hybridization and electronic state.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C-6 (pyridine)~155
C-3 (pyridine)~148
C-5 (pyridine)~140
C-2' (imidazole)~138
C-4 (pyridine)~125
C-4' (imidazole)~122
C-5' (imidazole)~118
C-2 (pyridine)~110
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic FT-IR Absorption Bands

Vibration TypeWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine)3400–3250Medium-StrongTwo distinct bands are expected for a primary amine (asymmetric and symmetric stretches).[3][4]
C-H Stretch (aromatic)3150–3000Medium-WeakCharacteristic of C-H bonds on the pyridine and imidazole rings.[5]
C=N & C=C Stretch1650–1500StrongOverlapping bands from the stretching vibrations within the aromatic rings.
N-H Bend (amine)1650–1580MediumScissoring vibration of the primary amine.[3]
C-N Stretch (aromatic amine)1335–1250StrongStretching of the C-N bond connecting the amine to the pyridine ring.[3]
Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

  • Expected Result (ESI+): The primary observed ion will be the [M+H]⁺ peak.

  • Calculated m/z for [C₈H₈N₄ + H]⁺: 161.0822

  • Observed m/z: Expected to be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS), confirming the elemental composition.[1]

Integrated Characterization Workflow

A self-validating system for confirming the identity and purity of a synthesized compound involves a logical sequence of analytical techniques. The workflow below illustrates this best-practice approach.

Visualization: Integrated Analytical Workflow

G synthesis Synthesis Crude Product purification Purification Column Chromatography synthesis:f0->purification:f0 Isolate identity Identity Confirmation HRMS: m/z = 161.0822 ± 5ppm ¹H & ¹³C NMR: Structural Match purification:f1->identity:f0 Confirm Structure purity purity identity:f2->purity:f0 Confirm Functionality final Qualified Compound purity:f2->final Release

Caption: Integrated workflow for the validation of synthesized material.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The definitive characterization of this molecule is readily achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and FT-IR analysis. The data and protocols presented in this guide provide researchers with a reliable framework for the synthesis, purification, and validation of this valuable chemical entity, ensuring its quality and integrity for downstream applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). [6-(1H-imidazol-1-yl)pyridin-3-yl]methanamine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • ChemWhat. (n.d.). [6-(1H-IMIDAZOL-1-YL)PYRIDIN-3-YL]METHYLAMINE CAS#: 914637-08-4.
  • Benchchem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine.
  • AnalyzeTest. (2021, January 16). Different type of amines in FT-IR spectroscopy.
  • Amerigo Scientific. (n.d.). N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine.
  • Attaby, F. A., Abdel Fattah, A. M., & Shaif, L. M. (2009). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, LXVI(543), 414-421.
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.
  • Illgen, K., Nerdinger, S., Behnke, D., & Friedrich, C. (2004). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 6(23), 4281–4283.
  • ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl).
  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7.
  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
  • National Institutes of Health. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.
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The Unseen Scrip: A Technical Guide to the Discovery and Strategic Application of 6-(1H-imidazol-1-yl)pyridin-3-amine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the technical history and synthetic protocols for 6-(1H-imidazol-1-yl)pyridin-3-amine, a molecule that, while not a therapeutic agent in itself, represents a cornerstone intermediate in the architecture of numerous targeted therapies. Its discovery is intrinsically linked to the relentless pursuit of potent and selective kinase inhibitors, where its unique structural features offer a reliable scaffold for building complex and effective drug candidates. This document will illuminate the compound's synthetic evolution, its critical role as a building block, and the underlying chemical principles that make it an invaluable asset for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, particularly in the realm of oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. The efficacy of these drugs is often dictated by their ability to precisely interact with the ATP-binding pocket of a target kinase. The molecular framework of these inhibitors is therefore of paramount importance. This compound has emerged as a pivotal precursor in the synthesis of a number of these sophisticated molecules. Its rigid, planar structure, combined with the strategic placement of a nucleophilic amine and a hydrogen-bond-accepting imidazole ring, provides a versatile platform for constructing compounds with high affinity and selectivity for their biological targets. This guide will provide an in-depth exploration of this unassuming yet critical molecule.

A History Forged in the Crucible of Kinase Inhibitor Research

The history of this compound is not one of a singular, celebrated discovery, but rather a narrative woven into the development of advanced pharmaceutical agents. Its genesis can be traced to the broader exploration of heterocyclic scaffolds in medicinal chemistry. The aminopyridine moiety is a well-established pharmacophore, known for its ability to form key hydrogen bonds within enzyme active sites.[1] The addition of the imidazole ring creates a bicyclic-like structure that enhances rigidity and provides additional points for molecular recognition.

While a precise date for its first synthesis is not prominently documented, its appearance as a key intermediate in patents for potent kinase inhibitors, such as the c-Met inhibitor volitinib, marks its significance.[2] The development of synthetic routes to this compound was driven by the need for an efficient and scalable method to produce the core of these complex drug molecules. Early synthetic strategies likely drew from established methods for the arylation of imidazoles and the functionalization of pyridine rings.

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and industrially scalable approach begins with the readily available starting material, 2-chloro-5-nitropyridine.

General Synthetic Scheme

The overall synthetic transformation can be visualized as a two-step process: nucleophilic aromatic substitution of the chlorine atom with imidazole, followed by the reduction of the nitro group to the desired amine.

Synthesis_Pathway A 2-Chloro-5-nitropyridine B 6-(1H-Imidazol-1-yl)-3-nitropyridine A->B Imidazole, Base (e.g., K2CO3) Solvent (e.g., DMF) C This compound B->C Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Solvent (e.g., Ethanol/Water)

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established chemical literature and patents.[3][4]

Step 1: Synthesis of 6-(1H-Imidazol-1-yl)-3-nitropyridine

  • Reaction: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The electron-withdrawing nitro group activates the pyridine ring, making the chlorine at the 2-position susceptible to nucleophilic attack by imidazole. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and the intermediate Meisenheimer complex.

Experimental Details:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The product, 6-(1H-imidazol-1-yl)-3-nitropyridine, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction: Nitro Group Reduction

  • Rationale: The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with the choice often depending on scale and cost. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron powder in the presence of an acid, such as ammonium chloride, is a cost-effective option for larger-scale synthesis.[5]

Experimental Details (using Iron/Ammonium Chloride):

  • Suspend 6-(1H-imidazol-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (NH4Cl) (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield this compound as a solid.

Alternative Synthetic Strategies

While the pathway from 2-chloro-5-nitropyridine is common, other routes have been explored. One such alternative involves the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[6][7][8] This method could involve the coupling of 6-bromopyridin-3-amine with imidazole.[1] However, the former method is often preferred for its cost-effectiveness and scalability.

Buchwald_Hartwig A 6-Bromopyridin-3-amine C This compound A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) B Imidazole B->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane)

Caption: Alternative Buchwald-Hartwig amination route.

Role in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound lies in its application as a foundational scaffold for potent and selective kinase inhibitors. The primary amine at the 3-position serves as a crucial attachment point for a variety of side chains that can be tailored to interact with specific residues in the kinase active site, thereby conferring selectivity.

Case Study: Volitinib (c-Met Inhibitor)

A prominent example of the utility of this intermediate is in the synthesis of Volitinib, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2] In the synthesis of Volitinib, the amino group of this compound is used to form a larger heterocyclic system, which ultimately binds to the c-Met kinase.

The structure of this compound provides a rigid and planar core that correctly orients the appended functional groups for optimal interaction with the target kinase. The imidazole nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC8H8N4PubChem
Molecular Weight160.18 g/mol PubChem
AppearanceSolid-
Melting PointNot widely reported-
SolubilitySoluble in polar organic solvents-

Characterization Data: While detailed spectroscopic data is often embedded within patents for the final drug products, typical characterization would involve:

  • 1H NMR: To confirm the presence and connectivity of all protons.

  • 13C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine.

Conclusion: An Essential Component in the Medicinal Chemist's Toolbox

This compound stands as a testament to the fact that the significance of a molecule is not always defined by its own biological activity, but by the potential it unlocks. Its well-defined structure and versatile reactivity have made it an indispensable building block in the synthesis of life-saving medicines. The synthetic routes described herein provide a roadmap for its efficient preparation, enabling the continued exploration of novel kinase inhibitors and other targeted therapies. As drug discovery continues to evolve, the demand for such strategically designed intermediates will undoubtedly grow, solidifying the place of this compound in the annals of medicinal chemistry.

References

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An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's nomenclature, physicochemical properties, synthesis, and its applications as a pivotal scaffold in medicinal chemistry, supported by detailed protocols and safety guidelines.

Compound Identification and Nomenclature

This compound is a bifunctional molecule featuring a pyridine ring substituted with an imidazole and an amine group. This unique arrangement of aromatic and functional groups imparts favorable properties for its use as a scaffold in the design of bioactive molecules.

CAS Numbers:

  • Free Base: 681004-51-3[1][][3]

  • Hydrochloride Salt: 1233510-00-3

Synonyms:

  • 6-Imidazol-1-yl-pyridin-3-ylamine[]

  • 3-Amino-6-(1H-imidazol-1-yl)pyridine

  • AKOS B034250[]

  • 3-Pyridinamine, 6-(1H-imidazol-1-yl)- (9CI)[]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key computed and, where available, experimental properties.

PropertyValueSource
Molecular Formula C₈H₈N₄[][4]
Molecular Weight 160.18 g/mol []
IUPAC Name This compound[]
SMILES C1=CC(=NC=C1N)N2C=CN=C2[][4]
InChI Key UFWXRIGFDXKOQI-UHFFFAOYSA-N[][4]
Predicted XLogP3 0.3[4]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Appearance Solid (predicted)
Purity Typically >95% (Commercially available)[]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient route involves the reaction of a halo-substituted aminopyridine with imidazole. The following protocol outlines a general procedure based on established synthetic methodologies for similar compounds.[6][7]

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 6-chloropyridin-3-amine and imidazole.

Materials:

  • 6-Chloropyridin-3-amine (CAS: 5350-93-6)

  • Imidazole (CAS: 288-32-4)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Copper(I) iodide (CuI) or other suitable catalyst

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and copper(I) iodide (0.1-0.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The base is crucial for deprotonating the imidazole, making it a more potent nucleophile to attack the electron-deficient pyridine ring.

  • Catalyst (CuI): Copper(I) catalysts are often employed in Ullmann-type coupling reactions to facilitate the formation of the C-N bond between the pyridine and imidazole rings, lowering the activation energy of the reaction.

  • Solvent (DMF): A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow the reaction to be conducted at elevated temperatures, which is often necessary for nucleophilic aromatic substitutions on halo-pyridines.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Reaction_Vessel Nucleophilic Aromatic Substitution 6-Chloropyridin-3-amine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Vessel CuI (Catalyst) CuI (Catalyst) CuI (Catalyst)->Reaction_Vessel DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction_Vessel Heat (120-140 °C) Heat (120-140 °C) Heat (120-140 °C)->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to engage in multiple non-covalent interactions with biological targets. The imidazole and pyridine rings can act as hydrogen bond donors and acceptors, and the overall aromatic system can participate in π-stacking interactions. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 6-(imidazolyl)pyridine core can effectively mimic the adenine region of ATP, the natural substrate for kinases, and bind to the ATP-binding site.

For example, derivatives of this scaffold have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in the treatment of acute myeloid leukemia (AML).[8] The imidazole-substituted pyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase, which is a critical determinant of binding affinity.[9]

Signaling Pathway Involvement

The therapeutic effects of kinase inhibitors derived from the this compound scaffold are mediated through the modulation of specific signaling pathways. For instance, by inhibiting FLT3, these compounds can block the downstream signaling cascades that promote the proliferation and survival of leukemic cells.

Kinase_Inhibition_Pathway Ligand This compound Derivative Kinase Kinase (e.g., FLT3) Ligand->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signaling->Cellular_Response Blocked by Inhibitor

Sources

A Theoretical Investigation of 6-(1H-imidazol-1-yl)pyridin-3-amine: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust, in silico approach to characterize the molecule's physicochemical properties, predict its biological activity, and assess its drug-like potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Introduction: The Rationale for a Theoretical Approach

Heterocyclic compounds containing imidazole and pyridine scaffolds are of significant interest in drug discovery, with many demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The title compound, this compound, combines these two key pharmacophores, making it a compelling candidate for further investigation. Computational chemistry and molecular modeling offer a time- and cost-effective strategy to elucidate the fundamental properties of such novel chemical entities, thereby guiding further experimental work.[3][4] This guide details a multi-step theoretical workflow, from quantum chemical calculations to molecular docking and ADMET prediction, to build a comprehensive profile of this compound.

Molecular Modeling and Quantum Chemical Characterization

The initial step in the theoretical analysis of a novel compound is to determine its most stable three-dimensional conformation and to understand its electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[5][6]

Geometric Optimization and Structural Analysis

A full geometry optimization of this compound would be performed using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, as this method has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7][8] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in similar imidazo[1,2-a]pyridine systems, DFT calculations have shown good agreement with experimental X-ray diffraction data.[9][10]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The calculation is set up in a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT functional B3LYP and the basis set 6-311++G(d,p) are selected.

  • Calculation Execution: The geometry optimization is run to find the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[11] These orbitals also play a key role in electronic transitions and can be used to predict the molecule's absorption spectrum.[8] Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.

DescriptorFormulaPredicted Significance for this compound
HOMO Energy -Indicates the electron-donating ability. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO.
LUMO Energy -Indicates the electron-accepting ability. The LUMO is likely to be distributed over the aromatic rings.
Energy Gap (ΔE) ELUMO - EHOMOA smaller energy gap would suggest higher reactivity and potential for biological interactions.
Chemical Hardness (η) (ELUMO - EHOMO) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S) 1 / ηThe reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω) μ2 / 2η (where μ is the electronic chemical potential)A measure of the molecule's ability to accept electrons.

Table 1: Key quantum chemical descriptors and their predicted relevance.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[12] For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidazole rings, indicating their role as potential hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit positive potential (blue), highlighting them as hydrogen bond donors. This information is invaluable for predicting intermolecular interactions, including those with biological targets.

Molecular Docking and Target Identification

The imidazole and pyridine moieties are present in numerous approved drugs, many of which are kinase inhibitors.[13] This suggests that this compound could potentially target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Selection of a Putative Biological Target

Based on the prevalence of the imidazole-pyridine scaffold in kinase inhibitors, a relevant protein kinase can be selected as a putative target for molecular docking studies.[14] For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology. Several imidazole-based compounds have been reported as EGFR inhibitors.[13]

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1DI8) is obtained from the Protein Data Bank.[15] Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site. The docking score provides an estimate of the binding affinity.

Predicted Binding Interactions

A successful docking simulation would reveal the specific interactions between this compound and the EGFR kinase domain. It is anticipated that the pyridine and imidazole nitrogen atoms could form hydrogen bonds with key residues in the hinge region of the kinase. The amine group could also act as a hydrogen bond donor. The aromatic rings are likely to engage in hydrophobic and pi-pi stacking interactions with nonpolar residues in the active site.

G cluster_0 Ligand: this compound cluster_1 Protein Active Site (e.g., EGFR Kinase) Ligand Pyridine-Imidazole Core Hinge_Region Hinge Region Residues (Acceptor) Ligand->Hinge_Region H-Bond Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Hydrophobic/Pi-Pi Interactions Amine_Group Amine Group (Donor) Other_Residues Other Active Site Residues Amine_Group->Other_Residues H-Bond

Caption: Predicted interactions with a kinase active site.

In Silico ADMET Profiling

A promising biological activity is not sufficient for a compound to become a successful drug; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.[16][17]

Prediction of Physicochemical Properties and Drug-Likeness

Several online tools and software packages can predict key physicochemical properties and assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.[4]

PropertyPredicted Value/ComplianceImportance in Drug Development
Molecular Weight ~160.18 g/mol Complies with Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coefficient) Predicted to be low to moderateInfluences solubility and permeability
Number of Hydrogen Bond Donors 1 (from the amine group)Complies with Lipinski's Rule (≤ 5)
Number of Hydrogen Bond Acceptors 3 (from the pyridine and imidazole nitrogens)Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA) Predicted to be in an acceptable rangeCorrelates with oral bioavailability

Table 2: Predicted physicochemical properties and drug-likeness of this compound.

ADMET Prediction Workflow

A comprehensive in silico ADMET assessment would involve predicting properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

G Input Optimized 3D Structure of This compound ADMET_Software In Silico ADMET Prediction Software (e.g., SwissADME, ADMETlab) Input->ADMET_Software Absorption Absorption (e.g., Oral Bioavailability, Intestinal Absorption) ADMET_Software->Absorption Distribution Distribution (e.g., BBB Permeability, Plasma Protein Binding) ADMET_Software->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) ADMET_Software->Metabolism Excretion Excretion (Predicted Clearance) ADMET_Software->Excretion Toxicity Toxicity (e.g., hERG Inhibition, Mutagenicity) ADMET_Software->Toxicity Output Comprehensive ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive theoretical workflow for the characterization of this compound. By employing quantum chemical calculations, molecular docking, and in silico ADMET prediction, a detailed profile of this molecule can be generated, providing valuable insights for its potential as a drug candidate. The proposed studies would elucidate its structural and electronic properties, identify potential biological targets such as protein kinases, and predict its pharmacokinetic and toxicological profile. The findings from this theoretical investigation would serve as a strong foundation for guiding subsequent experimental validation, including chemical synthesis, in vitro biological assays, and ultimately, preclinical development.

References

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  • Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC - NIH. (n.d.). Retrieved from [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. (2025, October 14). Retrieved from [Link]

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  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed Central. (2021, January 25). Retrieved from [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (2025, August 7). Retrieved from [Link]

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  • 1H- benzo[d]imidazole derivates as Cyclin Dependent Kinase-2 Inhibitors - International Journal of Pharmaceutical Sciences Review and Research. (2014, August 31). Retrieved from [Link]

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  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Retrieved from [Link]

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Spectroscopic Characterization of 6-(1H-imidazol-1-yl)pyridin-3-amine: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the aminopyridine and imidazole moieties. Accurate structural elucidation and purity assessment are critical for any application. This guide provides a detailed theoretical framework for the spectroscopic characterization of this molecule, intended for researchers and scientists in drug development and related fields.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The expected proton chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing imidazole ring. The spectrum is predicted to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amine protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H2'~8.2d~2.5Doublet due to coupling with H4'. Deshielded by the adjacent ring nitrogen and the imidazole substituent.
H4'~7.3ddJ = 8.5, 2.5Doublet of doublets, coupling to H5' and H2'.
H5'~7.8d~8.5Doublet due to coupling with H4'.
NH₂~5.5br s-Broad singlet, exchangeable with D₂O. Chemical shift is solvent and concentration dependent.
H2~8.1s-Singlet, typically the most deshielded imidazole proton.
H4~7.5t~1.5Triplet (or narrow singlet) due to coupling with H5.
H5~7.1t~1.5Triplet (or narrow singlet) due to coupling with H4.
Predicted ¹³C NMR Spectrum

The carbon chemical shifts are also influenced by the electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2'~148Highly deshielded due to adjacent ring nitrogen and imidazole.
C3'~135Attached to the electron-donating amino group.
C4'~125
C5'~115
C6'~150Attached to the electron-withdrawing imidazole ring.
C2~138Deshielded by two adjacent nitrogen atoms.
C4~130
C5~118
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Perform a D₂O exchange experiment to confirm the NH₂ protons by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyridine and imidazole rings.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300Asymmetric and symmetric N-H stretchingPrimary amine (-NH₂)
3150 - 3100C-H stretchingAromatic C-H (pyridine and imidazole)
1650 - 1580N-H bending (scissoring)Primary amine (-NH₂)
1600 - 1450C=C and C=N stretchingAromatic rings (pyridine and imidazole)
1350 - 1250C-N stretchingAryl-N
900 - 690C-H out-of-plane bendingAromatic C-H
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory (or KBr pellet).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula is C₈H₈N₄. The monoisotopic mass is 160.0749 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be a key identifier.

  • [M+H]⁺: In techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule at m/z 161.0827.[1]

  • Fragmentation: The molecule is relatively stable due to its aromatic nature. However, some fragmentation can be expected.

G M [C8H8N4]+• m/z = 160 F1 [C5H4N3]+• m/z = 106 (Loss of Imidazole radical) M->F1 - C3H2N F2 [C3H3N2]+• m/z = 67 (Loss of Aminopyridine radical) M->F2 - C5H5N2 F3 [C8H7N4]+ m/z = 159 (Loss of H•) M->F3 - H•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Low Resolution: A quadrupole or ion trap mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source is common for routine analysis.

    • High Resolution (HRMS): A Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for accurate mass determination to confirm the elemental composition.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the structure.

Conclusion

This guide provides a predicted spectroscopic profile of this compound. While theoretical, these predictions offer a robust baseline for researchers to interpret experimental data. The combination of NMR for detailed structural connectivity, IR for functional group identification, and MS for molecular weight and formula confirmation provides a comprehensive characterization of the molecule. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectroscopic data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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An In-depth Technical Guide to the Solubility and Stability of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation, where solubility and stability form the bedrock of a molecule's developability. This guide is dedicated to a comprehensive examination of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic amine with potential therapeutic applications. The principles and methodologies detailed herein are designed to provide a robust framework for the physicochemical characterization of this and similar molecules, ensuring that subsequent development efforts are built on a solid foundation of empirical data. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the "why" behind the "how," fostering a proactive and scientifically sound approach to early-stage drug development.

Molecular Overview and Physicochemical Predictions

This compound is a small molecule with a molecular formula of C8H8N4 and a monoisotopic mass of 160.0749 g/mol .[1] Its structure, featuring a pyridine ring linked to an imidazole ring and substituted with an amine group, suggests a molecule with a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility and stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight160.07 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
XlogP0.3Indicates a relatively low lipophilicity, suggesting a preference for aqueous environments.[1]
Hydrogen Bond Donors1 (amine group)Potential for hydrogen bonding, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors3 (pyridine and imidazole nitrogens)Enhances the potential for hydrogen bonding and aqueous solubility.
pKa (predicted)Basic (amine) ~4-5; Basic (imidazole) ~6-7The presence of multiple basic centers suggests that solubility will be highly dependent on pH.

Aqueous and Organic Solubility Assessment: A Phased Approach

A thorough understanding of a compound's solubility in various media is paramount for designing effective in vitro assays, formulating preclinical and clinical dosage forms, and predicting its in vivo absorption. Our investigation into the solubility of this compound will follow a tiered strategy, beginning with fundamental aqueous solubility and progressing to more physiologically relevant media and organic solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic approach to determining the solubility of our target compound.

Caption: Experimental workflow for solubility assessment.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Rationale: The shake-flask method allows the compound to reach equilibrium in a specific solvent over an extended period, providing a true measure of its intrinsic solubility. The choice of buffers (pH 1.2, 4.5, 6.8, and 7.4) simulates the physiological pH range of the gastrointestinal tract, offering critical insights into potential oral absorption.

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to vials containing each of the following solvents:

    • pH 1.2 HCl buffer

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer

    • pH 7.4 Phosphate buffer

    • Deionized water

    • Ethanol

    • Methanol

    • Acetonitrile

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filtration/Centrifugation: Filter the aliquots through a 0.22 µm syringe filter or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate/supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

Stability Profiling: Ensuring Molecular Integrity

Assessing the stability of this compound is crucial for determining its shelf-life, identifying potential degradation pathways, and ensuring that the molecule remains intact and active during storage and administration.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for forced degradation and stability testing.

Step-by-Step Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish a stability-indicating analytical method.

Rationale: By subjecting the molecule to harsh conditions (acid, base, oxidation, light, and heat), we can predict its long-term stability and develop an analytical method that can separate the parent compound from any potential degradants. This is a critical step for quality control and regulatory submissions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC-UV/DAD method. The method should be capable of resolving the parent peak from all degradation product peaks.

    • Calculate the percentage of remaining parent compound at each time point.

    • For significant degradation, use LC-MS to identify the mass of the degradation products to elucidate their structures.

Data Interpretation and Reporting

All quantitative data should be meticulously tabulated for clear interpretation and comparison.

Table 2: Example Solubility Data for this compound

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Deionized Water~7.025550
0.1 M HCl1.225>2000
Acetate Buffer4.5251500
Phosphate Buffer6.825600
Phosphate Buffer7.425500
EthanolN/A251200

Table 3: Example Stability Data Summary (Remaining Parent Compound % after 24h)

Stress Condition% Remaining ParentMajor Degradants Observed
0.1 M HCl, 60°C92.5%Degradant 1 (m/z = ...)
0.1 M NaOH, 60°C85.1%Degradant 2 (m/z = ...)
3% H2O2, RT78.9%Degradant 3 (m/z = ...), Degradant 4 (m/z = ...)
60°C98.2%Minor degradation
Photolytic95.7%Minor degradation

Conclusion and Future Directions

The solubility and stability of this compound are fundamental parameters that will dictate its developmental trajectory. The experimental framework provided in this guide offers a comprehensive approach to characterizing these properties. The predicted pH-dependent solubility, a common trait for amine-containing compounds, suggests that formulation strategies may be required to optimize oral absorption. The forced degradation studies will not only establish a stability-indicating method but also provide insights into the molecule's potential liabilities, guiding future lead optimization efforts. A thorough understanding of these physicochemical attributes is not merely an academic exercise but a critical investment in the successful translation of a promising molecule from the laboratory to the clinic.

References

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The Emerging Therapeutic Potential of 6-(1H-imidazol-1-yl)pyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding and potential applications of its derivatives, with a primary focus on their anticancer properties. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing existing literature on related imidazopyridine structures, this guide also extrapolates potential avenues for future research and development of novel therapeutics based on this promising core.

Introduction: The this compound Scaffold

The fusion of a pyridine ring with an imidazole moiety creates a versatile chemical architecture with significant potential for biological interactions. The this compound core, in particular, combines the hydrogen bonding capabilities of the amino group and the imidazole nitrogens with the aromatic stacking potential of the pyridine ring. This unique combination of features makes it an attractive starting point for the design of targeted therapies. The structural versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Anticancer Activity: A Primary Focus

A growing body of evidence suggests that derivatives of imidazopyridine scaffolds, closely related to this compound, possess potent anticancer activities against a range of human cancer cell lines.[1][2][3][4] These activities are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Targeting Key Cancer Pathways

Two prominent signaling pathways have been identified as key targets for imidazopyridine-based compounds: the PI3K/Akt/mTOR pathway and the Aurora kinase pathway.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[2] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[2][4] For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to be potent PI3Kα inhibitors, leading to the dephosphorylation of Akt, mTOR, and GSK3β, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Given the structural similarities, it is highly probable that derivatives of this compound could also exert their anticancer effects through the inhibition of the PI3K/Akt pathway. The imidazole and pyridine moieties can be hypothesized to interact with the ATP-binding pocket of PI3K, while modifications on the amine group could enhance selectivity and potency.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative This compound Derivative Derivative->PI3K Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][5][6] Their overexpression is commonly observed in various human cancers and is associated with poor prognosis.[6] This makes them attractive targets for the development of novel anticancer agents. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[1][5][7][8] Inhibition of these kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis.[1][6]

The this compound scaffold could serve as a promising template for the design of novel Aurora kinase inhibitors. The imidazole ring can form key hydrogen bonds within the kinase hinge region, while substitutions on the pyridine and amine moieties can be explored to enhance potency and selectivity for specific Aurora kinase isoforms.

Aurora_Kinase_Pathway cluster_inhibition Inhibition leads to AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis G2M_Arrest G2/M Arrest & Apoptosis Derivative This compound Derivative Derivative->AuroraA Inhibits Derivative->AuroraB Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) Synthesis Synthesis of Novel Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MTT Cell Viability Assay (MTT) Characterization->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blot Analysis (Target Pathways) MTT->WesternBlot Xenograft Xenograft Mouse Model WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Figure 3: A streamlined workflow for anticancer evaluation.

Step-by-Step Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutics, particularly in the field of oncology. The insights gained from related imidazopyridine derivatives strongly suggest that this core structure is well-suited for targeting critical cancer-related pathways such as PI3K/Akt and Aurora kinases. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The exploration of their potential in other therapeutic areas, such as infectious and inflammatory diseases, also represents a promising avenue for future investigation.

References

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023). Bioorganic Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (n.d.). OUCI. [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). ACS Medicinal Chemistry Letters. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. (2020). European Journal of Medicinal Chemistry. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

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The Emerging Therapeutic Potential of the 6-(1H-imidazol-1-yl)pyridin-3-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents with high efficacy and selectivity is a central theme in modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a diverse array of structural motifs for interaction with biological targets. Among these, the 6-(1H-imidazol-1-yl)pyridin-3-amine core has garnered significant attention as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. This technical guide provides an in-depth review of the research surrounding this compound, offering insights into its synthesis, biological activities, and therapeutic potential for researchers, scientists, and drug development professionals.

The unique arrangement of a pyridine ring, an imidazole moiety, and a reactive amine group endows this scaffold with the ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition by biological macromolecules. This versatility has led to its exploration in the development of inhibitors for key cellular signaling molecules, particularly protein kinases and phosphodiesterases, which are often dysregulated in diseases such as cancer and inflammatory disorders.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of the this compound core and its derivatives is paramount for extensive biological evaluation and structure-activity relationship (SAR) studies. Several synthetic routes can be envisaged, primarily revolving around the formation of the C-N bond between the pyridine and imidazole rings. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridine derivative with imidazole. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group, such as a nitro group, at a position ortho or para to the leaving group.

Conceptual Workflow for SNAr Synthesis:

SNAr Synthesis Workflow Start 6-Chloro-5-nitropyridine Intermediate 6-(1H-imidazol-1-yl)-3-nitropyridine Start->Intermediate SNAr Imidazole Imidazole Imidazole->Intermediate Reduction Reduction (e.g., H2, Pd/C or SnCl2) Intermediate->Reduction Product This compound Reduction->Product

Caption: SNAr approach to synthesize the core scaffold.

Detailed Protocol: Synthesis of this compound via SNAr

  • Step 1: Synthesis of 6-(1H-imidazol-1-yl)-3-nitropyridine.

    • To a solution of 6-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour into water, and extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the 6-(1H-imidazol-1-yl)-3-nitropyridine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common choice is palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product to yield this compound.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For more complex or sensitive substrates, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[1][2] This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide (or triflate) with an amine. In this context, one could couple 6-chloropyridin-3-amine with imidazole.

Conceptual Workflow for Buchwald-Hartwig Synthesis:

Buchwald-Hartwig Synthesis Workflow Start 6-Chloropyridin-3-amine Product This compound Start->Product Imidazole Imidazole Imidazole->Product Catalyst Pd Catalyst & Ligand (e.g., BINAP) Catalyst->Product Buchwald-Hartwig Amination Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination for core synthesis.

Detailed Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract the product.

  • Purify the crude product using column chromatography.

Therapeutic Applications: Targeting Key Signaling Pathways

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key enzyme families implicated in human diseases, most notably protein kinases and phosphodiesterases.

Kinase Inhibition: A Promising Avenue for Anticancer Therapy

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The this compound core has been successfully employed as a foundational structure for the development of inhibitors targeting several important kinases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its hyperactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. Derivatives of the this compound scaffold have shown potent inhibitory activity against PI3Kα.[4]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-(imidazol-1-yl)pyridin- 3-amine Derivatives Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5] This has made FLT3 a key therapeutic target. The imidazo[1,2-a]pyridine scaffold, a close structural relative of this compound, has been instrumental in developing potent FLT3 inhibitors.[3]

FLT3_Signaling_Pathway FLT3 Signaling in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Inhibitor 6-(imidazol-1-yl)pyridin- 3-amine Derivatives Inhibitor->Dimerization

Caption: Targeting the FLT3 signaling pathway in AML.

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[6] Inhibiting DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies. The imidazo[4,5-c]pyridine-2-one scaffold has been identified as a promising starting point for the development of selective DNA-PK inhibitors.[7]

DNA_PK_NHEJ_Pathway DNA-PK in Non-Homologous End Joining DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 Binding DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment DNA_PK DNA-PK complex Ku70_80->DNA_PK DNA_PKcs->DNA_PK End_Processing DNA End Processing (Artemis) DNA_PK->End_Processing Phosphorylation Ligation Ligation (Ligase IV/XRCC4) End_Processing->Ligation Repair DNA Repair Ligation->Repair Inhibitor 6-(imidazol-1-yl)pyridin- 3-amine Derivatives Inhibitor->DNA_PK

Caption: Inhibition of DNA-PK in the NHEJ pathway.

Quantitative Data on Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative compounds with scaffolds related to this compound against various cancer cell lines and kinases.

Compound IDScaffoldTarget Cell Line/KinaseIC₅₀ (nM)Reference
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolineHCC82790[4]
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94[4]
24 6-(imidazo[1,2-a]pyridin-3-yl)pyridineMOLM14 (FLT3-ITD)<100[3]
78 6-Anilino imidazo[4,5-c]pyridin-2-oneDNA-PK<10[7]
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] By inhibiting PDEs, the levels of these second messengers can be elevated, leading to various therapeutic effects. The imidazo[4,5-b]pyridine core has been explored for the development of potent and selective PDE10A inhibitors.[10]

Experimental Protocols for Biological Evaluation

Antiproliferative Activity Assay (MTT Assay)

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

In Vitro Kinase Inhibition Assay

  • Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay.

  • Incubate the target kinase with the substrate and ATP in the presence of varying concentrations of the inhibitor.

  • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • The luminescent signal is proportional to the ADP generated and is inversely correlated with the kinase activity.

  • Determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on the this compound core itself is not extensively published, valuable insights can be drawn from the numerous studies on its closely related analogs, such as the imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines.

  • Substitution on the Imidazole Ring: Modifications at this position can significantly impact potency and selectivity. For instance, in some kinase inhibitor series, small alkyl groups on the imidazole nitrogen are well-tolerated.

  • Substitution on the Pyridine Ring: The amine group at the 3-position is a key interaction point and is often used as a handle for further derivatization to explore the surrounding binding pocket of the target enzyme.

  • Fusion of the Imidazole and Pyridine Rings: The formation of fused systems like imidazo[1,2-a]pyridine often leads to more rigid structures that can fit into the ATP-binding pocket of kinases with high affinity. The position of the nitrogen in the pyridine ring relative to the fusion point is critical for directing the orientation of substituents towards key amino acid residues in the active site.

Conclusion and Future Directions

The this compound scaffold and its related fused systems represent a highly versatile and promising platform for the development of novel therapeutic agents. The wealth of research, particularly in the area of kinase and phosphodiesterase inhibition, underscores its potential in oncology and other disease areas.

Future research should focus on:

  • Exploration of Novel Targets: Expanding the biological screening of derivatives to other enzyme families and receptor types.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

  • Development of Selective Inhibitors: Fine-tuning the scaffold to achieve higher selectivity for specific kinase isoforms or PDE subtypes to minimize off-target effects.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into in vivo animal models to validate the therapeutic potential.

By leveraging the synthetic accessibility and rich chemical space of the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a range of challenging diseases.

References

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-(1H-Imidazol-1-yl)pyridin-3-amine Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview for the synthesis and strategic diversification of this scaffold for the purpose of developing robust Structure-Activity Relationship (SAR) studies. We present a validated, multi-step synthetic route commencing from commercially available halonitropyridines, detailing the causality behind experimental choices, and offering step-by-step protocols for key transformations. Furthermore, we outline a logical framework for analogue design to effectively probe the chemical space around this scaffold, enabling researchers to optimize for potency, selectivity, and desirable ADME properties.

Introduction: The Significance of the Imidazolyl-Pyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with the imidazole and pyridine rings being particularly prominent.[1][2] The fusion of these two motifs into a single scaffold, as seen in this compound, creates a unique electronic and steric profile. This structure often serves as an excellent "hinge-binder" for various protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[3][4] The pyridine ring nitrogen and the exocyclic amine can form critical hydrogen bonds within the ATP-binding pocket of a kinase, while the imidazole moiety can engage in further interactions or serve as a vector for introducing substituents to probe deeper pockets or solvent-exposed regions.[5]

Developing a systematic SAR is crucial for transforming a preliminary "hit" compound into a viable drug candidate. This requires a flexible and efficient synthetic strategy that allows for the targeted modification of distinct regions of the molecule. This guide details such a strategy, focusing on reliability and adaptability for library synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target scaffold and its analogues can be logically divided into two main phases: the construction of the core this compound structure, and its subsequent diversification.

Our chosen strategy begins with a commercially available 2-halo-5-nitropyridine. The synthesis proceeds via two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the imidazole ring by displacing the halide.

  • Reduction: Conversion of the nitro group to the key primary amine, which provides a handle for further functionalization.

Diversification can then be achieved through: 3. Palladium-Catalyzed Cross-Coupling: Specifically, Buchwald-Hartwig amination of the 3-amino group to introduce a wide array of aryl, heteroaryl, or alkyl substituents.

This three-stage approach provides maximum flexibility, allowing for the generation of diverse analogues from a common intermediate.

Synthetic_Strategy Start 2-Halo-5-nitropyridine Intermediate1 6-(1H-Imidazol-1-yl)-3-nitropyridine Start->Intermediate1 S(N)Ar with Imidazole Core This compound Intermediate1->Core Nitro Group Reduction Analogues Diverse Analogues for SAR Core->Analogues Buchwald-Hartwig Amination (Diversification at 3-amino position)

Caption: Overall synthetic strategy for the target scaffold and its analogues.

Phase 1: Synthesis of the Core Scaffold

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first key step is the coupling of imidazole with a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality of Experimental Choices:

  • Substrate: A 2-halo-5-nitropyridine is chosen because the pyridine nitrogen and the strongly electron-withdrawing nitro group (para to the leaving group) activate the C2 position for nucleophilic attack.[6][7] This activation lowers the energy of the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.

  • Nucleophile & Base: Imidazole is a good nucleophile for this transformation. A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the imidazole in situ, generating the more nucleophilic imidazolide anion without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents effectively solvate the potassium cation, leaving the imidazolide anion "naked" and highly reactive, while not interfering with the reaction through protonation.[8]

  • Temperature: Moderate heating (e.g., 80-100 °C) is typically sufficient to overcome the activation energy barrier for this reaction.

Protocol 3.1: Synthesis of 6-(1H-Imidazol-1-yl)-3-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridine (e.g., 1.59 g, 10.0 mmol), imidazole (0.82 g, 12.0 mmol), and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Add anhydrous DMF (20 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • A precipitate (the product) will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water (2 x 50 mL) and a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to yield 6-(1H-imidazol-1-yl)-3-nitropyridine as a pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Nitro Group Reduction

The conversion of the 3-nitro group to the 3-amino group is a critical step to furnish the final core scaffold. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using metals in acidic media is also highly effective and often more practical for small-to-medium scale synthesis.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic, cost-effective, and reliable method for reducing aromatic nitro groups.[9][10] The reaction is heterogeneous and generally provides high yields with good functional group tolerance (the imidazole and pyridine rings are stable under these conditions).

  • Alternative Method (Catalytic Hydrogenation): Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, or a transfer agent like ammonium formate) is an excellent alternative.[11][12] It is often cleaner, with easier workup, but requires specialized equipment for handling hydrogen gas and care must be taken to avoid over-reduction or dehalogenation if other sensitive groups are present on analogues.

Protocol 3.2: Synthesis of this compound

Materials:

  • 6-(1H-Imidazol-1-yl)-3-nitropyridine (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol, Water

  • Ethyl Acetate, Celite®

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 6-(1H-imidazol-1-yl)-3-nitropyridine (e.g., 1.90 g, 10.0 mmol), iron powder (2.80 g, 50.0 mmol), and ammonium chloride (2.14 g, 40.0 mmol).

  • Add a mixture of ethanol (40 mL) and water (10 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford this compound as a solid.[3]

Phase 2: Analogue Synthesis for SAR Studies

With the core amine in hand, diversification can begin. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds and is ideally suited for coupling the 3-amino group with a variety of aryl or heteroaryl halides.[13][14]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor, phosphine ligand, and base is critical for a successful Buchwald-Hartwig reaction.

    • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective precursors.

    • Ligand: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential.[15] Ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated palladium catalyst.[15][16] Their steric bulk prevents the formation of inactive catalyst species.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, offering a good balance of reactivity and solubility.[14]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are used to prevent catalyst deactivation and ensure good solubility of the reactants.

SAR_Logic cluster_0 Core Scaffold cluster_1 SAR Exploration cluster_2 Desired Outcomes Core This compound Imidazole Ring Pyridine Ring 3-Amino Group R1 R1 Substituents (Imidazole) Core:f0->R1 Probe Hydrophobic/ Polar Pockets R2 R2 Substituents (Pyridine) Core:f1->R2 Modulate Electronics & Solubility R3 R3 Substituents (Amine) Core:f2->R3 Access Solvent-Front Region Potency Increased Potency (Lower IC50) R1->Potency Selectivity Improved Kinase Selectivity R1->Selectivity R2->Selectivity ADME Favorable ADME Properties R2->ADME R3->ADME

Caption: Logical flow for designing analogues for SAR studies.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Bromide/Chloride (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq)

  • XPhos (or other suitable biaryl phosphine ligand) (0.04-0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or on a Schlenk line: To an oven-dried reaction vial, add the aryl/heteroaryl halide (1.1 mmol), this compound (1.0 mmol, 160 mg), NaOtBu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.04 mmol, 19 mg).

  • Seal the vial, remove from the glovebox (if used), and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or preparative HPLC to obtain the desired N-substituted analogue.

Data Presentation: Representative Analogue Synthesis

The following table summarizes the synthesis of a small, representative set of analogues based on the described protocols to illustrate the scope of the methodology.

EntryStarting HalideR GroupKey ReactionConditionsProductYield (%)
1 2-Chloro-5-nitropyridineHSNArImidazole, K₂CO₃, DMF, 90°C6-(1H-Imidazol-1-yl)-3-nitropyridine~90%
2 Product from Entry 1HReductionFe, NH₄Cl, EtOH/H₂O, RefluxThis compound ~85%
3 Product from Entry 24-FluorophenylBuchwald-Hartwig1-Bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°CN-(4-Fluorophenyl)-6-(1H-imidazol-1-yl)pyridin-3-amine~75%
4 Product from Entry 2Pyrimidin-2-ylBuchwald-Hartwig2-Bromopyrimidine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°CN-(Pyrimidin-2-yl)-6-(1H-imidazol-1-yl)pyridin-3-amine~68%
5 Product from Entry 23-MethoxyphenylBuchwald-Hartwig1-Bromo-3-methoxybenzene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°CN-(3-Methoxyphenyl)-6-(1H-imidazol-1-yl)pyridin-3-amine~78%

Conclusion

This application guide provides a robust and flexible synthetic platform for accessing this compound and its analogues for comprehensive SAR studies. By detailing the key SNAr, reduction, and Buchwald-Hartwig amination reactions, and by explaining the chemical principles that guide the choice of reagents and conditions, we have established a self-validating system for researchers. The strategic application of these protocols will empower medicinal chemists to efficiently explore the chemical space around this important scaffold, accelerating the discovery and optimization of novel therapeutic agents.

References

  • Organic Syntheses Procedure for 3-Aminopyridine. Organic Syntheses. [Link]

  • Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Institute of Organic Chemistry and Technology. [Link]

  • Method for preparing 3-aminopyridines
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Royal Society of Chemistry. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Process for the reduction of nitro derivatives to amines.
  • A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. ResearchGate. [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]

  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. PubMed. [Link]

  • Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. Royal Society of Chemistry. [Link]

  • Possible intermediates in the SEAr/SNAr reaction between chloro-nitrobenzofurazans and 1,3-diaminobenzene derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: Utilizing 6-(1H-imidazol-1-yl)pyridin-3-amine for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazole-Pyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The imidazole-pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase active site.[2]

This application note focuses on 6-(1H-imidazol-1-yl)pyridin-3-amine , a compound featuring this key heterocyclic system. Based on extensive analysis of structurally related molecules, we hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases, particularly the Aurora and FMS-like tyrosine kinase 3 (FLT3) families. Numerous publications have detailed the development of imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives as potent inhibitors of these kinases, suggesting a shared pharmacophore.[3][4][5]

Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers.[6][7] FLT3 is a receptor tyrosine kinase crucial for hematopoiesis, and activating mutations, such as internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML), conferring a poor prognosis.[5][8] Therefore, dual inhibition of Aurora and FLT3 kinases presents a compelling therapeutic strategy.[4]

This guide provides a comprehensive framework for screening this compound and its analogs against these and other relevant kinases. We will detail both biochemical and cell-based assay protocols, data analysis, and interpretation to facilitate the discovery of novel therapeutic agents.

Section 1: Initial Biochemical Screening - Potency and Selectivity

The first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays.[9] This allows for a direct measure of the compound's ability to inhibit the target kinase's enzymatic activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for this purpose.

Principle of TR-FRET Kinase Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase. The assay utilizes a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation. The resulting signal is proportional to the kinase activity.

Experimental Workflow: TR-FRET Assay

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (e.g., Aurora A, FLT3) - Fluorescently labeled substrate - ATP - Assay Buffer dispense Dispense compound and kinase/substrate mix into assay plate reagents->dispense compound Prepare Compound Plate: Serial dilution of This compound compound->dispense initiate Initiate reaction by adding ATP dispense->initiate incubate Incubate at room temperature (e.g., 60 minutes) initiate->incubate stop Stop reaction and detect: Add EDTA and TR-FRET antibody mix incubate->stop read Incubate and read plate on TR-FRET reader stop->read plot Plot % Inhibition vs. log[Compound] read->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for a TR-FRET-based biochemical kinase assay.

Detailed Protocol: TR-FRET Assay for Aurora A/FLT3

Materials:

  • Aurora A or FLT3 enzyme (recombinant)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • 384-well low-volume plates

  • TR-FRET Detection Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Further dilute these stocks into assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate master mix in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nM and µM range, respectively.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at the Kₘ for ATP for the specific kinase to ensure accurate competitive inhibition data.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing the Terbium-labeled antibody and EDTA in TR-FRET detection buffer. EDTA stops the kinase reaction by chelating Mg²⁺.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

Data Analysis and Interpretation
  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Determine the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]

ParameterDescription
IC₅₀ The concentration of an inhibitor that reduces the enzymatic activity by half. A lower IC₅₀ indicates higher potency.
Selectivity The ratio of IC₅₀ values for the target kinase versus other off-target kinases. A higher ratio indicates greater selectivity.

To assess selectivity, this assay should be performed against a panel of kinases. A selective inhibitor will show a significantly lower IC₅₀ for the target kinase(s) compared to others.

Section 2: Cell-Based Assays - Confirming On-Target Activity

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target in a physiological context.[6][10]

Principle of In-Cell Western Assay

An In-Cell Western (ICW) is an immunocytochemical method performed in a microplate format. It allows for the quantification of protein levels and post-translational modifications, such as phosphorylation, within intact cells. This assay can directly measure the inhibition of a kinase's signaling pathway by quantifying the phosphorylation of its downstream substrate.

Experimental Workflow: In-Cell Western

ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis cluster_analysis_cell Data Analysis seed Seed cells in a 96-well plate treat Treat cells with serial dilutions of the compound seed->treat fix_perm Fix and permeabilize cells treat->fix_perm block Block non-specific antibody binding fix_perm->block primary_ab Incubate with primary antibodies (anti-phospho-protein and anti-total protein) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab image Image the plate using an infrared imaging system secondary_ab->image quantify Quantify fluorescence intensity for phospho and total protein image->quantify normalize Normalize phospho-protein signal to total protein signal quantify->normalize ic50_cell Calculate cellular IC50 value normalize->ic50_cell

Caption: Workflow for an In-Cell Western assay to measure cellular kinase inhibition.

Detailed Protocol: In-Cell Western for FLT3 Phosphorylation

Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation)

Materials:

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Mouse anti-total-FLT3

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MV4-11 cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 2-4 hours. Include DMSO as a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Block for 1.5 hours with blocking buffer.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash thoroughly.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the plate and allow it to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the integrated intensity of the signal in both channels (800 nm for phospho-FLT3 and 700 nm for total FLT3).

Data Analysis and Interpretation
  • Normalize the phospho-FLT3 signal to the total FLT3 signal for each well to account for any variations in cell number.

  • Calculate the percent inhibition of phosphorylation relative to the DMSO control.

  • Plot the normalized phospho-protein signal against the logarithm of the inhibitor concentration to determine the cellular IC₅₀.

A potent compound will exhibit a low nanomolar to micromolar IC₅₀ in this assay. A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or active efflux from the cell.

Section 3: Downstream Signaling and Phenotypic Effects

To further validate the mechanism of action, it is essential to investigate the compound's effect on downstream signaling pathways and cellular phenotypes.

Signaling Pathway Analysis

The inhibition of Aurora and FLT3 kinases should lead to specific changes in downstream signaling.

Signaling_Pathway cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Signaling Pathway AuroraA Aurora A HistoneH3 Histone H3 AuroraA->HistoneH3 phosphorylates Mitosis Mitotic Entry HistoneH3->Mitosis FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 activates AKT AKT FLT3->AKT activates ERK ERK FLT3->ERK activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->AuroraA inhibits Inhibitor->FLT3 inhibits

Caption: Hypothesized inhibition of Aurora and FLT3 signaling pathways.

This can be assessed by Western blotting for key downstream markers:

  • Aurora Kinase Inhibition: Decreased phosphorylation of Histone H3 at Serine 10.

  • FLT3 Inhibition: Decreased phosphorylation of STAT5, AKT, and ERK.

Cellular Phenotype Assays

The ultimate goal of a kinase inhibitor in oncology is to induce cancer cell death or inhibit proliferation.

  • Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): Treat cancer cell lines (e.g., MV4-11 for FLT3-ITD, HCT116 for Aurora kinase sensitivity) with the compound for 48-72 hours and measure cell viability. This will determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Annexin V/PI staining): Quantify the induction of apoptosis in treated cells using flow cytometry.

  • Cell Cycle Analysis: Inhibition of Aurora kinases should lead to a G2/M cell cycle arrest. This can be measured by propidium iodide staining and flow cytometry.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors, potentially targeting the Aurora and FLT3 kinases. The protocols outlined in this application note provide a robust framework for its initial characterization, from biochemical potency and selectivity screening to the confirmation of on-target effects in a cellular context. By following these methodologies, researchers can efficiently evaluate this and similar compounds, paving the way for the discovery of new targeted therapies for cancer.

References

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Wang, J., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Services. [Link]

  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 8969-8991. [Link]

  • Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8339-8352. [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1084. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Jarmoni, K., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Current Medicinal Chemistry. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28. [Link]

  • Misbahi, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

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Application Note: Protocols for N-Arylation of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenges

The scaffold, 6-(1H-imidazol-1-yl)pyridin-3-amine, represents a privileged heterocyclic core in modern medicinal chemistry and materials science. Its N-arylated derivatives are integral to the development of kinase inhibitors, therapeutic agents, and functional organic materials.[1][2] The formation of the C(aryl)-N(amine) bond is the cornerstone of synthesizing libraries of these compounds.

However, the selective N-arylation of the primary amine at the C3 position is synthetically non-trivial. The substrate contains three distinct nitrogen atoms:

  • N1 (Imidazole): A nucleophilic sp2-hybridized nitrogen within an aromatic heterocycle.

  • N (Pyridine): A Lewis basic sp2-hybridized nitrogen that can coordinate to and potentially deactivate metal catalysts.

  • N (Amine): The target primary amine at C3, which is the desired site of arylation.

This inherent complexity demands carefully optimized protocols to achieve high selectivity and yield, avoiding common side reactions such as diarylation or catalyst inhibition. This guide provides detailed, field-proven protocols for the successful N-arylation of this substrate, focusing on the two most robust and widely adopted methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam coupling.[3][4]

Method Selection: A Comparative Overview

Choosing the appropriate catalytic system is critical. Both Palladium and Copper-based systems have distinct advantages and limitations for this transformation.

FeatureBuchwald-Hartwig (Palladium)Chan-Lam (Copper)Ullmann (Copper)
Coupling Partner Aryl Halides (Cl, Br, I), TriflatesAryl Boronic Acids/EstersAryl Halides (I, Br)
Catalyst/Ligand Pd(0) or Pd(II) precursors with bulky, electron-rich phosphine ligands.Cu(OAc)₂, CuI with optional ligands (e.g., phenanthroline).CuI, Cu₂O, often requiring ligands and high temperatures.
Key Strengths Broad substrate scope, high functional group tolerance, generally high yields.[3][5]Milder conditions (often room temp), air-tolerant, avoids phosphine ligands.[6]Classical method, can be effective for specific substrates.
Considerations Air-sensitive catalysts/ligands, cost of palladium and ligands, potential for phosphine-related impurities.[7]Can be sensitive to sterically hindered substrates; boronic acid stability.Often requires harsh conditions (high temp), stoichiometric copper, and has a narrower scope.[8]
Best For General purpose, high-throughput screening, complex aryl partners.Orthogonal strategy when aryl halides are unavailable or problematic.Cost-sensitive, large-scale synthesis where conditions have been highly optimized.

For the specific substrate, this compound, the Buchwald-Hartwig amination is typically the first choice due to its reliability and extensive ligand development that can overcome the challenge of coordinating heterocycles.[5] The Chan-Lam coupling offers an excellent, milder alternative.

Experimental Workflows & Logic

A successful N-arylation experiment follows a structured workflow from preparation to analysis. Understanding the logic at each stage is key to reproducibility and troubleshooting.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification P1 Reagent Qualification (Purity of Amine & Aryl Partner) P2 Inert Atmosphere Prep (Degas Solvent, N₂/Ar Purge) P1->P2 P3 Reagent Staging (Precise Weighing of Catalyst, Ligand, Base) P2->P3 R1 Reagent Addition Sequence (Solid -> Liquid -> Catalyst) P3->R1 R2 Heating & Stirring (Uniform Temp, Vigorous Agitation) R1->R2 R3 Reaction Monitoring (TLC, LC-MS) R2->R3 W1 Quenching & Extraction (e.g., H₂O addition, EtOAc extraction) R3->W1 W2 Purification (Silica Gel Chromatography) W1->W2 W3 Product Characterization (NMR, HRMS) W2->W3

Caption: High-level experimental workflow for N-arylation reactions.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the workhorse for C-N bond formation and is highly recommended for initial screening and general synthesis.[3]

Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0)-ligand complex, deprotonation of the amine by a base, association of the amine to the palladium center, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

G pd0 Pd(0)L pdi L-Pd(II)-Ar (X) pd0->pdi Oxidative Addition (Ar-X) pdii L-Pd(II)-Ar (NR'H) pdi->pdii Amine Binding & Deprotonation (R'NH₂, Base) product Ar-NR'H pdii->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials & Reagents:

  • Amine: this compound (1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.1 - 1.2 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like XPhos Pd G3 (1-2 mol%)

  • Ligand: XPhos, RuPhos, or BrettPhos (2-4 mol%).[5] The choice is critical; biarylphosphine ligands are often superior for heterocyclic substrates.[5]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon three times. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand. If using a pre-formed catalyst (e.g., XPhos Pd G3), add it in this step.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the limiting reagent.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate or dichloromethane.

    • Quench carefully by adding water.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

This protocol is an excellent alternative, especially when working with arylboronic acids. It often proceeds under milder, aerobic conditions.[6][10]

Principle: The Chan-Lam coupling involves the copper-catalyzed reaction of an N-nucleophile with an arylboronic acid.[4] The mechanism is complex but is thought to involve a Cu(II)/Cu(III) cycle, where the copper center mediates the transmetalation from boron and subsequent C-N bond formation. The reaction is often run in the presence of air, as O₂ can serve as the terminal oxidant.[6]

Materials & Reagents:

  • Amine: this compound (1.0 equiv)

  • Aryl Boronic Acid: (1.5 - 2.0 equiv)

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)

  • Base (Optional but Recommended): Pyridine or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Protocol:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and Cu(OAc)₂.

  • Solvent and Base Addition: Add the solvent (e.g., DCM) and the base (e.g., pyridine).

  • Reaction: Stir the mixture vigorously at room temperature. The flask should be open to the air (e.g., using a drying tube packed with cotton).

  • Monitoring: The reaction is typically slower than Buchwald-Hartwig amination and may take 24-72 hours. Monitor by TLC or LC-MS. The appearance of a deep blue or green color is characteristic of the Cu(II) in solution.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the solution with aqueous ammonia or a saturated solution of EDTA to chelate and remove the copper salts. Repeat until the aqueous layer is colorless.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Troubleshooting and Field Insights

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd oxidized).2. Poor Base Quality (e.g., hydrated NaOtBu).3. Catalyst Inhibition (Pyridine/Imidazole coordination).4. Insufficient Temperature.1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst/ligand.2. Use a fresh bottle of base or sublime it before use.3. Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos) which favors reductive elimination over inhibition.[9]4. Increase temperature in 10 °C increments.
Diarylation of Amine 1. High catalyst loading.2. Excess aryl halide.3. Prolonged reaction time after full conversion.1. Reduce catalyst loading.2. Use the amine as the limiting reagent and carefully control stoichiometry (1.05-1.1 equiv of aryl halide).3. Monitor reaction closely and stop once starting material is consumed.
Dehalogenation of Aryl Halide 1. Presence of water.2. β-Hydride elimination from certain ligands.1. Use anhydrous solvents and reagents.2. Switch to a ligand known to suppress β-hydride elimination, such as a chelating ligand like DPPF.[3]
Boronic Acid Decomposition (Chan-Lam) 1. Protodeboronation.2. Homocoupling (biaryl formation).1. Use molecular sieves to ensure anhydrous conditions.2. Use the amine in slight excess or add the boronic acid portion-wise.

Expert Insight: For the this compound substrate, catalyst inhibition by the pyridine nitrogen is a primary concern. The use of highly hindered, electron-rich biarylphosphine ligands like RuPhos or BrettPhos is strongly advised. These ligands create a sterically crowded coordination sphere around the palladium, which accelerates the rate-limiting reductive elimination step and disfavors the formation of stable, off-cycle catalyst-substrate complexes.[5]

References

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The Versatile Scaffold: 6-(1H-imidazol-1-yl)pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, nitrogen-containing heterocyclic compounds have consistently demonstrated their value. The 6-(1H-imidazol-1-yl)pyridin-3-amine core has emerged as a particularly versatile and valuable building block. Its unique electronic properties, conformational rigidity, and capacity for forming multiple hydrogen bonds make it an ideal starting point for the design of potent and selective inhibitors of various enzymes and receptors. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its successful utilization in the development of kinase inhibitors for oncology.

The pyridine ring, a six-membered heteroaromatic system, is a common feature in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties of a molecule, such as solubility.[1] The imidazole moiety, another key component of the scaffold, is also a frequent constituent of biologically active compounds, including the anticancer drug dacarbazine.[2] The combination of these two heterocycles in this compound creates a unique electronic and steric environment, predisposing it for interaction with the ATP-binding sites of kinases.

Application Focus: Targeting FMS-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

A significant area where the imidazopyridine scaffold, a close relative and common derivative of this compound, has demonstrated profound therapeutic potential is in the inhibition of FMS-like tyrosine kinase 3 (FLT3).[3][4] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of patients.[6] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and contributing to a poor prognosis. Consequently, FLT3 has become a prime therapeutic target for AML.[3]

The imidazopyridine core has proven to be an excellent scaffold for the development of potent FLT3 inhibitors. Its ability to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket is a key determinant of its inhibitory activity.[7] Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of this scaffold, leading to the identification of highly potent and selective FLT3 inhibitors.[6][7]

Structure-Activity Relationship (SAR) Insights

The development of potent imidazopyridine-based FLT3 inhibitors has been guided by a deep understanding of their SAR. Key insights include:

  • Hinge-Binding Moiety: The nitrogen atom at position 1 of the imidazopyridine core is crucial for forming a hydrogen bond with the cysteine residue (Cys694) in the hinge region of the FLT3 kinase domain. This interaction is a cornerstone of high-affinity binding for many ATP-competitive kinase inhibitors.[7]

  • Substitutions on the Imidazopyridine Core: Modifications at the 6- and 7-positions of the imidazopyridine ring are well-tolerated and provide opportunities to enhance potency and selectivity. For instance, substitution at the 7-position with a 1-methyl-1H-pyrazol-4-yl group has been shown to significantly increase potency compared to substitution at the 6-position.[7]

  • The "Solvent-Exposed" Region: The portion of the molecule extending from the core scaffold interacts with the solvent-exposed region of the ATP-binding pocket. This area allows for the introduction of various substituents to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, without compromising its inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of a Representative Imidazopyridine-Based FLT3 Inhibitor

This protocol describes a representative synthesis of an imidazopyridine derivative, analogous to those found to be potent FLT3 inhibitors. The synthesis involves a multi-step sequence starting from commercially available materials.

Workflow for the Synthesis of a Representative Imidazopyridine-Based FLT3 Inhibitor

A Starting Material: 6-chloronicotinonitrile B Step 1: Imidazole formation (Imidazole, K2CO3, DMF) A->B C Intermediate 1: 6-(1H-imidazol-1-yl)nicotinonitrile B->C D Step 2: Reduction of nitrile (H2, Raney Ni, NH3/MeOH) C->D E Core Scaffold: This compound D->E F Step 3: Buchwald-Hartwig Coupling (Aryl halide, Pd catalyst, base) E->F G Final Product: Imidazopyridine Derivative F->G A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor B Step 1: Kinase Reaction (Incubate Kinase, Substrate, ATP, and Inhibitor) A->B C ADP is produced B->C D Step 2: ADP-Glo™ Reagent Addition (Depletes remaining ATP) C->D E Step 3: Kinase Detection Reagent Addition (Converts ADP to ATP, then to light) D->E F Luminescent Signal E->F G Step 4: Data Analysis (Measure luminescence and calculate IC50) F->G

Sources

The Versatile Scaffold: 6-(1H-imidazol-1-yl)pyridin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the 6-(1H-imidazol-1-yl)pyridin-3-amine core has emerged as a particularly fruitful scaffold, underpinning the development of a diverse array of potent and selective inhibitors, most notably in the realm of oncology. Its unique electronic properties, conformational rigidity, and capacity for forming multiple hydrogen bonds and other non-covalent interactions have positioned it as a valuable starting point for the design of targeted therapies.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the this compound scaffold. We will delve into its synthesis, derivatization strategies, and the key biological assays used to evaluate the therapeutic potential of its analogs. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability.

Chemical Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the crucial C-N bond between the pyridine and imidazole rings.[1][2] Another viable approach is the Ullmann condensation, a copper-catalyzed reaction that also facilitates this key bond formation.

Below is a representative protocol for the synthesis of this compound, leveraging the principles of the Buchwald-Hartwig amination.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with imidazole.

Materials:

  • 6-Chloropyridin-3-amine

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (typically 2 mol%), XPhos (typically 4 mol%), and NaOtBu (typically 1.4 equivalents).

  • Addition of Reactants: To the same flask, add 6-chloropyridin-3-amine (1.0 equivalent) and imidazole (1.2 equivalents).

  • Solvent Addition: Remove the flask from the glovebox (if used) and add anhydrous toluene via syringe under a positive pressure of inert gas.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Rationale for Component Selection:

  • Palladium Catalyst (Pd₂(dba)₃): A common and effective palladium(0) source for cross-coupling reactions.

  • Ligand (XPhos): A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and broader substrate scope.[3]

  • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the imidazole, facilitating its coordination to the palladium center.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold has proven to be a particularly effective framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and imidazole rings of the scaffold can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature exploited in the design of kinase inhibitors.

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including:

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[4]

  • c-Met: A receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, invasion, and metastasis.[5]

  • FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6]

Signaling Pathways Targeted by Scaffold Derivatives

The following diagrams, generated using Graphviz, illustrate the key signaling pathways often targeted by inhibitors derived from the this compound scaffold.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Scaffold This compound Derivative Scaffold->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Proliferation, Motility) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Gene_Transcription Gene Transcription STAT3->Gene_Transcription Scaffold This compound Derivative Scaffold->cMet inhibits

Caption: c-Met Signaling Pathway Inhibition.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 STAT5 STAT5 FLT3->STAT5 MAPK_Pathway MAPK Pathway FLT3->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway FLT3->PI3K_Akt_Pathway Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Proliferation Scaffold This compound Derivative Scaffold->FLT3 inhibits

Caption: FLT3 Signaling Pathway Inhibition in AML.

Experimental Protocols for Biological Evaluation

The evaluation of compounds derived from the this compound scaffold involves a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines of interest (e.g., cultured in 96-well plates)

  • Test compounds (derivatives of the scaffold)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Experimental Workflow.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ADP production.[9]

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10]

Materials:

  • Intact cells or cell lysate

  • Test compounds

  • PBS and lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle control.

  • Heating: Heat the samples to a range of temperatures to create a melt curve, or to a single, optimized temperature for an isothermal dose-response experiment.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal experiments, a dose-dependent increase in the amount of soluble protein confirms target binding.

Workflow for CETSA:

CETSA_Workflow A Treat Cells/Lysate with Compound B Heat Samples to Various Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble & Precipitated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E F Determine Thermal Stabilization E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 5: Western Blot Analysis of Phosphorylated Kinases

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins.[4]

Materials:

  • Cell lysates from cells treated with the inhibitor

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. A separate blot should be incubated with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for a wide range of this compound derivatives is proprietary, analysis of publicly available data on closely related scaffolds, such as imidazo[1,2-a]pyridines, provides valuable insights.

Table 1: Representative SAR Data for Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Compound IDR1 (at C2 of Imidazo[1,2-a]pyridine)R2 (at C3 of Imidazo[1,2-a]pyridine)Target KinaseIC₅₀ (nM)Reference
1a Phenyl-HFLT350[9]
1b 4-Fluorophenyl-HFLT335[9]
1c Phenyl-N-(4-methylsulfonyl)phenyl)pyridin-2-amineFLT35[9]
2a 4-Fluorophenyl-quinazolinePI3Kα15
2b 4-Chlorophenyl-quinazolinePI3Kα10

This table is a compilation of representative data from related scaffolds to illustrate general SAR trends.

Key SAR Observations:

  • Substitution at the C2-position of the imidazo[1,2-a]pyridine core: Small, electron-withdrawing groups on a phenyl ring at this position can enhance potency.

  • Substitution at the C3-position: The introduction of larger, hydrogen-bond-donating and -accepting moieties, such as substituted anilines or quinazolines, can significantly increase inhibitory activity by forming additional interactions within the kinase active site.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic tractability and favorable drug-like properties have enabled the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases implicated in cancer. The detailed protocols and application notes provided herein offer a robust framework for researchers to explore the full potential of this remarkable scaffold.

Future efforts in this area will likely focus on the further refinement of SAR to achieve even greater selectivity and to overcome mechanisms of drug resistance. The application of advanced computational modeling and novel synthetic methodologies will undoubtedly accelerate the discovery of new clinical candidates based on the this compound core, ultimately contributing to the development of next-generation targeted therapies.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Kiyoi, H., & Naoe, T. (2016). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 107(7), 843–850. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Wang, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 225, 113794. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89–103. [Link]

  • ChemistryViews. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Application Note: A Guide to Enzymatic Assays for Characterizing 6-(1H-imidazol-1-yl)pyridin-3-amine as an Aromatase (CYP19A1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cytochrome P450 19A1, commonly known as aromatase, is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. This function positions aromatase as a critical physiological regulator and a high-value therapeutic target, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The development of aromatase inhibitors (AIs) has been a cornerstone of endocrine therapy for postmenopausal women with this disease.[3][4] AIs are broadly classified into steroidal (irreversible) and non-steroidal (reversible) inhibitors.[5]

This application note focuses on 6-(1H-imidazol-1-yl)pyridin-3-amine, a small molecule whose structure, featuring a nitrogen-containing heterocyclic system, suggests a potential mechanism as a non-steroidal aromatase inhibitor. Like clinically approved inhibitors such as anastrozole and letrozole, the imidazole moiety of this compound is hypothesized to coordinate with the heme iron atom at the catalytic core of the aromatase enzyme, thereby competitively inhibiting substrate binding and estrogen production.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the inhibitory potential of this compound. We present detailed protocols for a sensitive fluorometric in vitro assay, methodologies for determining the half-maximal inhibitory concentration (IC₅₀), and a guide for troubleshooting common experimental issues. The principles and protocols described herein are designed to be self-validating and are grounded in established biochemical practices.

Part 1: Scientific Principles and Assay Design

The Rationale: Mechanism of Aromatase Inhibition

Aromatase (CYP19A1) is a member of the cytochrome P450 superfamily. Its enzymatic activity depends on a central heme-iron complex. The enzyme catalyzes the aromatization of the A-ring of androgens like testosterone and androstenedione to produce estradiol and estrone, respectively.[7] Non-steroidal inhibitors do not bind covalently but rather engage in reversible coordination with the heme iron via a nitrogen atom in their heterocyclic ring. This blocks the active site and prevents the binding and subsequent conversion of the natural androgen substrate.

The proposed inhibitory mechanism for this compound is illustrated below.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitory Mechanism Androgen Androgen Substrate (e.g., Testosterone) Heme Aromatase Active Site (Heme Iron) Androgen->Heme Binds to Active Site Estrogen Estrogen Product (e.g., Estradiol) Heme->Estrogen Catalyzes Conversion Inhibitor This compound Heme_Inhibited Aromatase Active Site (Heme Iron) Inhibitor->Heme_Inhibited Imidazole Nitrogen Coordinates with Heme Iron Blocked Reaction Blocked Heme_Inhibited->Blocked Prevents Substrate Binding Androgen_unbound->Heme_Inhibited Cannot Bind

Caption: Proposed mechanism of aromatase inhibition.

Causality in Experimental Design: Selecting the Assay System

The choice of the enzymatic system is a critical decision that influences the interpretation of results.

  • Recombinant Human Aromatase: This highly purified system provides the cleanest assessment of direct enzyme-inhibitor interaction without confounding factors from other cellular components. It is ideal for primary screening and mechanistic studies. Commercial kits often provide a stable, recombinant human aromatase and a selective inhibitor for control experiments.[8]

  • Human Placental Microsomes: As a source of native enzyme, microsomes offer a more physiologically relevant membrane-bound environment, which can be important since aromatase is anchored in the endoplasmic reticulum.[1] This system is excellent for secondary validation.

  • Live-Cell Assays: These assays measure the inhibitor's effect within a living cell, accounting for crucial factors like cell permeability, efflux pumps, and intracellular metabolism.[1][9] While more complex, they provide data with higher biological relevance for predicting in vivo efficacy. Developing a stable cell line expressing aromatase is a common approach.[10]

For initial characterization and IC₅₀ determination, the recombinant enzyme system is preferred for its simplicity, reproducibility, and directness.

Detection Method: The Case for Fluorescence

Several methods exist to quantify aromatase activity, including radiometric and mass spectrometry-based assays.[1] However, for routine screening and inhibitor characterization, fluorometric assays offer a superior balance of sensitivity, safety, and throughput. These assays employ a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. This ensures a high signal-to-background ratio with minimal interference from sample autofluorescence.[10]

Part 2: Protocols for Inhibitor Characterization

Protocol 1: Fluorometric In Vitro Assay for Aromatase Inhibition

This protocol is designed to measure the inhibitory potency of this compound against recombinant human aromatase.

Principle of the Assay The assay quantifies the activity of recombinant human aromatase (CYP19A1) by measuring the fluorescence generated from the enzymatic conversion of a fluorogenic substrate. The rate of fluorescence increase is directly proportional to the enzyme's activity. The addition of an inhibitor, such as this compound, will decrease the reaction rate in a concentration-dependent manner.

Materials and Reagents

  • Enzyme: Recombinant Human Aromatase (e.g., from a commercial kit like Abcam ab273306).

  • Cofactor System: NADPH generating system (or β-NADP⁺ stock and Glucose-6-Phosphate Dehydrogenase).

  • Substrate: Fluorogenic Aromatase Substrate.

  • Assay Buffer: Provided with the kit or a suitable buffer (e.g., Potassium Phosphate buffer, pH 7.4).

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock solution.

  • Positive Control Inhibitor: Letrozole (a known potent aromatase inhibitor).[8]

  • Microplate: Solid black, flat-bottom 96-well plate for fluorescence assays.[11]

  • Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 488/527 nm).[8]

Step-by-Step Methodology

  • Reagent Preparation:

    • Thaw all components on ice. Equilibrate the Assay Buffer to room temperature before use to ensure optimal enzyme activity.[11]

    • Prepare the NADPH generating system according to the manufacturer's instructions. This is a critical step, as the reductase partner requires NADPH to transfer electrons to the P450 enzyme.[7]

    • Prepare the Aromatase Substrate solution as directed. Protect from light.

  • Test Compound and Control Dilution Series:

    • Perform serial dilutions of the 10 mM this compound stock solution in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 1 nM final assay concentration.

    • Prepare a similar dilution series for the positive control inhibitor, Letrozole.

    • Crucial: Ensure the final DMSO concentration in all wells is identical and does not exceed 1% to avoid solvent-induced enzyme inhibition.[12]

  • Assay Plate Setup:

    • Prepare a master mix of the enzyme in Assay Buffer.

    • Add reagents to the 96-well plate in the following order (example volumes for a 100 µL final reaction):

      Well Type Test Compound / Control (µL) Assay Buffer (µL) Enzyme Mix (µL) Substrate/NADPH Mix (µL)
      Blank (No Enzyme) - 50 - 50
      100% Activity Control 10 (Buffer + DMSO) 20 20 50
      Test Compound Wells 10 (Dilution Series) 20 20 50

      | Positive Control Wells | 10 (Letrozole Series) | 20 | 20 | 50 |

    • Self-Validation: Including these controls is mandatory. The "Blank" corrects for background fluorescence. The "100% Activity Control" defines the uninhibited reaction rate.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate containing the enzyme and inhibitors for 10-15 minutes at the recommended assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding the Substrate/NADPH mix to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Signal Detection:

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. The kinetic mode is preferred as it ensures the reaction rate is measured within the linear phase.

    • Set the reader to the appropriate wavelengths (e.g., Ex/Em = 488/527 nm).

Protocol 2: IC₅₀ Determination and Data Analysis

Principle The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a standard measure of inhibitor potency. The value is derived by fitting the dose-response data to a suitable nonlinear regression model.[14]

G RawData Raw Fluorescence Data (Kinetic or Endpoint) CalcRate Calculate Reaction Rate (V) (Slope of linear phase) RawData->CalcRate SubtractBG Subtract Background (No Enzyme Control) CalcRate->SubtractBG Normalize % Inhibition Calculation: 100 * (1 - (V_inhibitor / V_no_inhibitor)) SubtractBG->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Non-linear Regression (Four-Parameter Logistic Fit) Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Workflow for IC₅₀ determination from raw data.

Step-by-Step Data Analysis

  • Calculate Reaction Rates: For kinetic data, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min). For endpoint data, use the final fluorescence value.

  • Background Subtraction: Subtract the rate (or RFU) of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibited / Rate_uninhibited)) Where Rate_uninhibited is the average rate from the "100% Activity Control" wells.

  • Plot Dose-Response Curve: Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis. The resulting plot should be a sigmoidal curve.[13]

  • Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to fit the data using a non-linear regression model (four-parameter variable slope). The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[1]

Part 3: Data Interpretation and Troubleshooting

Interpreting the Results

The calculated IC₅₀ value provides a quantitative measure of the potency of this compound. This value should be compared to the IC₅₀ of the known inhibitor (Letrozole) to benchmark its activity.

Table 1: Example Comparative Potency Data

Compound IC₅₀ (nM) [Hypothetical Data]
Letrozole (Positive Control) 25 ± 3

| this compound | 45 ± 5 |

An IC₅₀ value in the nanomolar to low micromolar range would indicate significant inhibitory activity worthy of further investigation. It is important to note that the IC₅₀ value can be dependent on the substrate concentration used in the assay.[15][16]

Troubleshooting Guide for Enzymatic Assays

High-quality, reproducible data depends on careful execution. The following table addresses common issues.

Table 2: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Omission of a key reagent (enzyme, substrate, NADPH).2. Inactive enzyme due to improper storage/handling.3. Assay buffer was used while cold.[11] 1. Double-check the protocol and pipetting steps.2. Use a fresh aliquot of enzyme; run a positive control with a known active lot.3. Ensure all buffers are equilibrated to the assay temperature.[17]
High Background 1. Substrate degradation (light exposure).2. Contaminated buffer or reagents.3. Autofluorescence from the test compound. 1. Prepare substrate fresh and protect from light.2. Use fresh, sterile-filtered buffers.3. Run a control well with the highest concentration of the compound but no enzyme to quantify its intrinsic fluorescence.
High Variability Between Replicates 1. Inaccurate pipetting, especially of small volumes.2. Incomplete mixing of reagents in wells.3. "Edge effects" in the microplate due to evaporation.[18] 1. Use calibrated pipettes; prepare master mixes to increase pipetting volumes.[11]2. Gently tap the plate after adding reagents to ensure a homogenous solution.3. Avoid using the outer wells for critical samples or fill them with buffer to create a humidity barrier.[18]

| Standard Curve is Not Linear/Sigmoidal | 1. Incorrect preparation of the dilution series.2. Signal saturation at high inhibitor concentrations or with a very active enzyme.[19]3. Incubation time is too long, leading to substrate depletion. | 1. Carefully re-prepare the serial dilutions.2. Reduce the amount of enzyme used or shorten the incubation time to stay within the linear range of the detector.3. Perform a time-course experiment to determine the optimal linear range for the reaction.[18] |

References

  • Heidary, D. K., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemMedChem, 16(18), 2845-2850. [Link]

  • Glazer, E. C., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ResearchGate. [Link]

  • Sabale, P. M., et al. (2022). Aromatase Inhibitors: Development and Current Perspectives. Indian Journal of Pharmaceutical Education and Research, 56(2), 324-336. [Link]

  • Miller, W. R. (2007). Development of aromatase inhibitors for the treatment of breast cancer: From the laboratory to the clinic. Cancer Research. [Link]

  • Heidary, D. K., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Eisenthal, R. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Ghosh, D., et al. (2014). Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. Journal of Medicinal Chemistry, 57(15), 6337-6355. [Link]

  • Krippendorff, B-F., et al. (2018). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Heidary, D. K., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Semantic Scholar. [Link]

  • Patsnap Synapse. (2023). Analysis on the Clinical Research Progress of Aromatase Inhibitor. [Link]

  • Topal, M., & Wilson, J. E. (1998). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Biochemistry and Cell Biology, 62(10), 1019-1021. [Link]

  • USCN. (n.d.). Multiplex Assay Kit for Aromatase (ARO) ,etc. by FLIA (Flow Luminescence Immunoassay). [Link]

  • Wikipedia. (n.d.). Aromatase inhibitor. [Link]

  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [Link]

  • Attaby, F. A., et al. (2010). Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I). Afinidad, 67(545). [Link]

  • Hinchcliff, M., et al. (2018). CYP19A1 relative quantity and aromatase enzymatic activity in dcSSc dermal fibroblasts in vitro. ResearchGate. [Link]

  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in the treatment of breast cancer. Endocrine Reviews, 21(3), 255-272. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Nguyen, T. T. T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2849-2853. [Link]

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Application Notes and Protocols: Cell-Based Assays with 6-(1H-imidazol-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole-Pyridine Scaffolds

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, frequently investigated for its wide range of biological activities.[1] Derivatives from this class have shown promise as potent and selective modulators of key cellular signaling pathways, particularly as kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cellular regulation, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[7][8][9]

This guide focuses on a hypothetical, yet representative, derivative from this class, hereafter referred to as Compound-X . We will explore its application in a series of fundamental cell-based assays designed to characterize its anti-cancer properties. For the purpose of these protocols, we will hypothesize that Compound-X exerts its effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[6][10][11][12]

These application notes will provide researchers, scientists, and drug development professionals with the foundational protocols to:

  • Determine the cytotoxic and anti-proliferative effects of Compound-X.

  • Confirm target engagement by measuring the phosphorylation status of key downstream effectors.

  • Assess the induction of apoptosis (programmed cell death) as a mechanism of action.

Section 1: Postulated Mechanism of Action - Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[10] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt.[5] Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival and growth.[10]

We hypothesize that Compound-X functions as an ATP-competitive inhibitor of a key kinase within this pathway, such as PI3K or Akt itself. By blocking the kinase activity, Compound-X prevents the downstream signaling events that drive oncogenesis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound-X CompoundX->PI3K Inhibits PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates (via PDK1/mTORC2) Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Figure 1: Hypothesized PI3K/Akt pathway inhibition by Compound-X.

Section 2: Application Note - Cell Viability and Cytotoxicity Assessment

Principle and Rationale

The first step in characterizing an anti-cancer compound is to determine its effect on cell viability and proliferation.[7][8][13] Cytotoxicity assays are crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[9][13]

The MTS assay is a robust, colorimetric method for assessing cell viability.[14][15] Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium compound MTS into a soluble, colored formazan product.[15] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[14][15]

Experimental Workflow: MTS Assay

Figure 2: Workflow for the MTS cell viability assay.

Detailed Protocol: MTS Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[15]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control. Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase before treatment.

  • Compound Preparation: Prepare a 2X serial dilution of Compound-X in complete medium from the stock solution. The final concentration range should span several orders of magnitude (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, vehicle control, or fresh medium (for untreated controls). This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours) at 37°C, 5% CO2.[16]

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[17]

    • Rationale: The MTS reagent contains both the tetrazolium salt and an electron coupling reagent needed for the colorimetric conversion by viable cells.[15]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[16][17] The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]

Data Analysis and Presentation
  • Subtract the average absorbance of the medium-only wells (background) from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot % Viability against the log concentration of Compound-X.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Cell LineCompound-X IC50 (µM)Staurosporine IC50 (µM)
MCF-71.250.015
A5492.810.021
HCT1160.980.011
Table 1: Example IC50 data for Compound-X compared to a positive control (Staurosporine) across different cancer cell lines after 72h treatment.

Section 3: Application Note - Target Engagement by Western Blot

Principle and Rationale

After observing a cytotoxic effect, it is critical to verify that the compound engages its intended target within the cell.[3] Since Akt is activated by phosphorylation, a potent inhibitor of the PI3K/Akt pathway should decrease the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.

Western blotting is a powerful technique to detect specific proteins in a complex mixture.[18] By using antibodies specific to the phosphorylated form of a protein (e.g., p-Akt Ser473) and an antibody that recognizes the total protein regardless of phosphorylation status, we can quantify the specific inhibitory effect of Compound-X.[19][20] A decrease in the p-Akt/Total-Akt ratio provides strong evidence of target engagement.

Experimental Workflow: Western Blot for p-Akt

Figure 3: General workflow for Western Blot analysis.

Detailed Protocol: Western Blot for p-Akt

Materials:

  • Cells treated with vehicle or varying concentrations of Compound-X (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.[19]

  • PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[21]

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Total Akt.[19]

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

    • Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins during lysis.[18][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[21]

    • Rationale: BSA is preferred over milk for phospho-antibody blotting as milk contains phosphoproteins that can increase background noise.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 7).

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze Total Akt on the same blot, the membrane can be stripped of the p-Akt antibodies and then re-probed starting from the blocking step (Step 5) with the Total Akt antibody.

Data Analysis and Presentation
  • Use imaging software to perform densitometry analysis on the bands corresponding to p-Akt and Total Akt.

  • Normalize the p-Akt signal to the corresponding Total Akt signal for each sample.

  • Express the normalized p-Akt levels as a percentage of the vehicle-treated control.

Treatmentp-Akt / Total Akt Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.00
Compound-X (0.5x IC50)0.62
Compound-X (1x IC50)0.21
Compound-X (5x IC50)0.05
Table 2: Example densitometry results showing dose-dependent inhibition of Akt phosphorylation by Compound-X in MCF-7 cells.

Section 4: Application Note - Apoptosis Detection by Annexin V Staining

Principle and Rationale

Inhibition of pro-survival pathways like PI3K/Akt is expected to induce apoptosis, or programmed cell death.[12] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23][24][25]

Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC.[24] By staining cells with FITC-Annexin V, we can identify early apoptotic cells using flow cytometry.[23] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cell populations.[25]

Experimental Workflow: Annexin V/PI Staining

Figure 4: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with vehicle or Compound-X for a relevant time point (e.g., 24-48 hours).

  • FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, Propidium Iodide, and 10X Binding Buffer).[24]

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains apoptotic bodies and detached cells), and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).

    • Rationale: Prompt analysis is necessary as apoptosis is a dynamic process and prolonged incubation can lead to secondary necrosis.

Data Analysis and Presentation

The flow cytometry data will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage)

Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations (early and late apoptotic) in Compound-X treated cells compared to the vehicle control indicates the induction of apoptosis.

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle (0.1% DMSO)92.53.14.2
Compound-X (1x IC50)55.328.715.1
Compound-X (5x IC50)21.845.931.4
Table 3: Example flow cytometry data showing the percentage of A549 cells in each population after 48h treatment with Compound-X.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. [Link]

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  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist . Journal of Medicinal Chemistry. [Link]

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  • MTS Tetrazolium Assay Protocol . Creative Bioarray. [Link]

  • Liu, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L . European Journal of Medicinal Chemistry. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway . (2008). Cancer Research. [Link]

  • Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery . Brazilian Journal of Biology. [Link]

  • Gu, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures . bioRxiv. [Link]

  • Ibogaine - Wikipedia . Wikipedia. [Link]

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  • PI3K/AKT/mTOR signaling . QIAGEN GeneGlobe. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry . Frontiers in Chemistry. [Link]

  • TACS® Annexin V Kits Apoptosis Detection by Flow Cytometry or In Situ labeling . Interchim. [Link]

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Application Notes and Protocols: A Detailed Guide to the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional organic materials underscoring its importance.[1][2][3] The ability to strategically introduce substituents onto the pyridine ring is paramount for modulating the physicochemical properties, biological activity, and performance of these molecules. This guide provides an in-depth exploration of the primary methods for pyridine functionalization, offering not just protocols but also the underlying chemical principles that govern these transformations.

Understanding the Electronic Landscape of the Pyridine Ring

The synthetic strategies for pyridine functionalization are dictated by the inherent electronic nature of the ring. The nitrogen atom, being more electronegative than carbon, imparts a significant dipole moment to the molecule and deactivates the ring towards electrophilic attack compared to benzene.[4] This electron-withdrawing nature makes the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions. Consequently, these positions are susceptible to nucleophilic attack.

Conversely, electrophilic substitution, when it does occur, preferentially takes place at the C3 and C5 positions, as the positive charge in the reaction intermediate can be better stabilized without placing it on the electronegative nitrogen atom.[5][6] Understanding this electronic bias is crucial for predicting regioselectivity and choosing the appropriate synthetic methodology.

Key Methodologies for Pyridine Functionalization

The introduction of substituents onto the pyridine ring can be broadly categorized into three main approaches:

  • Electrophilic Aromatic Substitution (EAS): Direct substitution of a hydrogen atom with an electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): Substitution of a leaving group by a nucleophile or direct amination.

  • Modern Cross-Coupling and C-H Functionalization Reactions: Transition metal-catalyzed reactions that offer unparalleled versatility and efficiency.

Electrophilic Aromatic Substitution: Navigating a Deactivated System

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh reaction conditions and often proceeds with modest yields.[7] The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[4]

Nitration

Direct nitration of pyridine is challenging and requires forcing conditions. A more effective strategy involves the nitration of pyridine-N-oxide, where the N-oxide group activates the ring towards electrophilic attack, primarily at the C4 position. The N-oxide can then be subsequently deoxygenated.[4][8]

Protocol: Nitration of Pyridine-N-Oxide

  • Activation: Prepare pyridine-N-oxide by treating pyridine with an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration: To a solution of pyridine-N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at elevated temperatures (e.g., 90-100 °C).

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the 4-nitropyridine-N-oxide.

  • Deoxygenation: The resulting 4-nitropyridine-N-oxide can be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield 4-nitropyridine.

Halogenation

Direct halogenation of pyridine also requires high temperatures and generally leads to 3-substituted products. For instance, bromination can be achieved by heating pyridine with bromine in the vapor phase.

Sulfonation

Sulfonation of pyridine requires oleum (fuming sulfuric acid) at high temperatures and yields pyridine-3-sulfonic acid.

Reaction Typical Conditions Major Product Notes
NitrationH₂SO₄, HNO₃, high temp.3-Nitropyridine (low yield)Pyridine-N-oxide is a more effective substrate.
BrominationBr₂, vapor phase, high temp.3-BromopyridineHarsh conditions are required.
SulfonationH₂SO₄/SO₃, high temp.Pyridine-3-sulfonic acidVigorous reaction conditions.

Nucleophilic Aromatic Substitution: Leveraging Electron Deficiency

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[9][10] This is because the negative charge in the Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom.[9][10][11]

The Chichibabin Reaction: Direct Amination

First reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of the pyridine ring at the C2 position using sodium amide (NaNH₂) or potassium amide (KNH₂).[12][13] The reaction proceeds via nucleophilic addition of the amide anion, followed by the elimination of a hydride ion.[11][14]

Protocol: Chichibabin Amination of Pyridine

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium amide in an anhydrous, high-boiling, inert solvent such as toluene or xylene.[15]

  • Reaction: Add pyridine to the sodium amide solution and heat the mixture to reflux (typically 110-130 °C). The reaction progress can be monitored by the evolution of hydrogen gas.[12][14]

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with water or an aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the 2-aminopyridine by distillation or recrystallization.

Causality Behind Experimental Choices: The use of a strong base like sodium amide is essential to generate the highly nucleophilic amide anion. The high temperature is required to overcome the activation energy for the addition and subsequent elimination of the hydride ion.[12] An inert atmosphere is crucial as sodium amide reacts violently with water.

Diagram: Chichibabin Reaction Mechanism

G Pyridine Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + NH₂⁻ NaNH2 NaNH₂ NaNH2->Intermediate Product_Salt Sodium salt of 2-aminopyridine Intermediate->Product_Salt - H⁻ H2 H₂ (gas) Intermediate->H2 Product 2-Aminopyridine Product_Salt->Product + H₂O H2O H₂O (work-up)

Caption: Mechanism of the Chichibabin reaction.

Substitution of Halides

Halopyridines, particularly those with halogens at the C2 and C4 positions, are excellent substrates for SNAr reactions. The halogen acts as a good leaving group, and the electron-withdrawing nature of the ring facilitates nucleophilic attack. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed.

Modern Synthetic Methods: Precision and Versatility

The advent of transition metal-catalyzed cross-coupling and C-H functionalization reactions has revolutionized the synthesis of substituted pyridines, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][16]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds to the pyridine ring.[17][18][19] These reactions typically involve the coupling of a halopyridine with an organometallic reagent in the presence of a palladium catalyst.

Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2-bromopyridine, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).[18]

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Trustworthiness of the Protocol: This protocol is a well-established and highly reliable method for the synthesis of 2-arylpyridines. The use of a phosphine-ligated palladium catalyst is critical for the catalytic cycle, and the base is required to activate the boronic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

G Start Combine Reactants: - 2-Bromopyridine - Phenylboronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Solvent (e.g., Toluene/H₂O) Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor Reaction Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Chromatography Workup->Purify Product 2-Phenylpyridine Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to pyridine modification by avoiding the pre-functionalization of the starting materials.[1][16][20] These reactions are often catalyzed by transition metals such as palladium, rhodium, or ruthenium and can be directed by a coordinating group on the pyridine or proceed via non-directed pathways.[16][21][22]

5.2.1. Minisci Reaction: A Radical Approach

The Minisci reaction is a powerful method for the alkylation and acylation of electron-deficient heterocycles, including pyridine.[2] It involves the reaction of a protonated pyridine with a radical species, which preferentially attacks the C2 and C4 positions.

Protocol: Minisci-Type Alkylation of Pyridine

  • Acidification: Dissolve pyridine in a suitable solvent and add a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to protonate the pyridine nitrogen.

  • Radical Generation: Generate the alkyl radical from a suitable precursor. For example, radicals can be formed from carboxylic acids via oxidative decarboxylation using a silver catalyst and an oxidant like ammonium persulfate.

  • Reaction: Add the radical precursor and the oxidant to the protonated pyridine solution at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture, extract the product, and purify by chromatography.

Expertise and Experience: The success of the Minisci reaction often depends on the careful control of radical generation and the stoichiometry of the reagents. The acidic conditions are crucial for activating the pyridine ring towards radical attack.

Comparison of Functionalization Methods

Method Position(s) Targeted Advantages Disadvantages
Electrophilic Substitution C3, C5Utilizes simple reagents.Harsh conditions, low yields, limited scope.
Chichibabin Reaction C2, (C4)Direct amination, high atom economy.Strong base, high temperatures, limited to amination.
SNAr of Halopyridines C2, C4, C6Wide range of nucleophiles, good yields.Requires pre-functionalized starting materials.
Suzuki-Miyaura Coupling C2, C3, C4Mild conditions, high yields, broad scope.Requires pre-functionalized starting materials, potential catalyst poisoning.[23]
Minisci Reaction C2, C4Direct C-H functionalization, good for alkylation/acylation.Often requires stoichiometric oxidants, potential for isomeric mixtures.[24]
Directed C-H Activation Varies with directing groupHigh regioselectivity, atom economical.Requires a directing group, which may need to be installed and removed.[16]

Conclusion

The functionalization of the pyridine ring is a rich and diverse field of organic chemistry. The choice of method depends heavily on the desired substituent, the target position, and the overall complexity of the molecule. While classical methods like electrophilic and nucleophilic substitution remain valuable, modern transition metal-catalyzed reactions have opened up new avenues for the efficient and selective synthesis of a vast array of substituted pyridines, empowering researchers in drug discovery and materials science to design and create novel molecules with tailored properties.

References

  • Química Organica.org. Electrophilic substitution on pyridine. [Link]

  • Campeau, L.-C., et al. (2006). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 128(2), 581–590. [Link]

  • Grokipedia. Chichibabin reaction. [Link]

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  • Royal Society of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

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  • ACS Publications. (2018). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. [Link]

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  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

  • ACS Publications. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. [Link]

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  • Royal Society of Chemistry. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]

  • J-STAGE. (1973). A Highly Specific Synthetic Method for the Introduction of α Substituents on the Pyridine Ring. [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • ChemRxiv. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

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  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

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  • ResearchGate. (2022). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. [Link]

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  • National Institutes of Health. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]

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  • Taylor & Francis Online. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

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  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

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Application Note: A Strategic Approach to the Development and Validation of a Quantitative HPLC-UV Method for 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 6-(1H-imidazol-1-yl)pyridin-3-amine. Recognizing the absence of standardized public methods for this specific compound, this note details a first-principles strategy. We outline a systematic workflow for creating a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocol is grounded in the predicted physicochemical properties of the analyte and follows the globally recognized validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide is intended for researchers, analytical chemists, and quality control scientists in the pharmaceutical and chemical research sectors.

Introduction: The Analytical Challenge

This compound is a heterocyclic amine containing both pyridine and imidazole moieties. Such compounds are of significant interest in medicinal chemistry and materials science. The development of a robust, accurate, and precise analytical method is a prerequisite for any further investigation, be it for pharmacokinetic studies, purity assessment of a synthetic batch, or stability testing.

The molecule's structure presents a distinct analytical challenge. It possesses multiple basic nitrogen centers: the pyridine ring nitrogen, the primary exocyclic amine, and the imidazole ring nitrogens. The basicity (pKa) of these sites dictates the molecule's charge state at a given pH. Uncontrolled ionization during chromatographic analysis can lead to poor peak shape, low retention, and unreliable quantification.

This application note addresses this challenge directly by providing a logical, step-by-step framework to develop a method from the ground up, ensuring it is fit for its intended purpose.

Foundational Strategy: Physicochemical Property Analysis

Effective method development is not a matter of trial and error but of informed decision-making based on the analyte's chemical nature.

  • Polarity and Retention: With a predicted XlogP of approximately 0.3, this compound is a polar compound.[1] This property makes it an ideal candidate for reversed-phase HPLC, where it will interact with a non-polar stationary phase (like C18) and be eluted by a polar mobile phase.

  • Ionization and pH Control: The presence of multiple basic groups is the most critical parameter. The pyridine nitrogen has a pKa of approximately 5.2, while the imidazole nitrogen is more basic (pKa ~7.0).[2] To achieve sharp, symmetrical peaks and stable retention times, the mobile phase pH must be controlled to ensure the analyte exists in a single, consistent protonated state. The recommended strategy is to maintain a mobile phase pH at least 2 units below the lowest pKa of the basic groups, suggesting a target pH of ≤ 3.0. At this pH, the amine and ring nitrogens will be fully protonated, presenting a stable cationic species to the chromatographic system.[3]

  • UV Chromophore: The fused aromatic ring system (pyridine and imidazole) constitutes a strong chromophore, making UV detection a suitable and accessible choice for quantification. A UV scan of a reference standard is necessary to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Part I: HPLC-UV Method Development Protocol

This section provides a systematic protocol for developing a selective and efficient RP-HPLC method.

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-quality, end-capped C18 column is the recommended starting point. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.

  • Reagents: HPLC-grade acetonitrile (ACN) and/or methanol (MeOH), purified water (18.2 MΩ·cm), and high-purity buffer reagents (e.g., ammonium formate, trifluoroacetic acid (TFA), or potassium phosphate).

Initial "Scouting" Gradient Conditions (Starting Point)

The goal of the scouting run is to determine the approximate retention time and elution profile of the analyte.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase; provides good retention for moderately polar compounds.[4][5]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH ensures full protonation of the basic analyte for good peak shape. Formic acid is volatile and LC-MS compatible.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.[6]
Gradient 5% to 95% B over 20 minutesA broad "scouting gradient" to locate the elution window of the analyte.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detection (λ) DAD Scan (210-400 nm) or 254 nmA DAD scan will identify the λ-max. If unavailable, 254 nm is a good starting point for aromatic compounds.
Injection Vol. 5 µLA small volume to prevent peak distortion.
Standard Conc. ~0.1 mg/mL in Mobile Phase AA typical concentration for initial method development.
Systematic Optimization Workflow

Based on the results of the scouting gradient, the method can be systematically optimized for resolution, peak shape, and run time.

Method_Development_Workflow A Step 1: Scouting Gradient (5-95% ACN, 20 min) B Analyze Results: - Retention Time (tR) - Peak Shape (Tailing Factor) - Resolution from Impurities A->B C Decision Point: Is tR acceptable? B->C D Optimize Gradient Slope (Steeper for early eluters, shallower for late eluters) C->D Yes I Alternative Solvent (Screen Methanol vs. Acetonitrile to alter selectivity) C->I No (Poor Retention) E Decision Point: Is Peak Shape Good? (Tf ≈ 1) D->E F Adjust pH / Buffer (Try 0.1% TFA for sharper peaks or phosphate buffer for pH stability) E->F No (Tailing > 1.5) G Optimize Temperature (Increase to 35-40°C to improve efficiency) E->G Yes F->G H Final Method: Optimized for Speed, Resolution, and Symmetry G->H I->C

Caption: Workflow for HPLC Method Optimization.

Part II: Method Validation Protocol (ICH Q2(R1))

Once an optimized method is established, it must be validated to prove its suitability for the intended purpose. The following protocols are based on the ICH Q2(R1) guidelines.[7][8][9][10]

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if in a formulation).

    • Analyze a solution of the this compound reference standard.

    • Spike the analyte into the placebo sample and analyze.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) and demonstrate that the analyte peak is resolved from all degradation product peaks.

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte in blank and placebo chromatograms. Peak purity analysis (using a DAD) should pass for the analyte peak in stressed samples.

Linearity and Range

The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution. A typical range for an assay is 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • LOD is typically established at S/N ≥ 3:1.

    • LOQ is typically established at S/N ≥ 10:1, with demonstrated accuracy and precision at this concentration.

  • Acceptance Criteria: The RSD for precision at the LOQ should be ≤ 10%.

Summary of Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte tR; Peak Purity > 990
Linearity (r²) ≥ 0.999
Range e.g., 80-120% of target concentration
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) ≤ 2.0%
LOD (S/N) ≥ 3:1
LOQ (S/N) ≥ 10:1 (with RSD ≤ 10%)
Robustness RSD ≤ 2.0% after deliberate small variations

Alternative and Confirmatory Techniques: LC-MS

For confirmation of identity or for analyses requiring higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique.

  • Principle: An LC system separates the sample, and the eluent is directed into a mass spectrometer. The MS ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight confirmation and structural information.

  • Ionization: For this compound, Electrospray Ionization (ESI) in positive ion mode would be highly effective, as the basic nitrogens are readily protonated to form [M+H]⁺ ions.[11][12]

  • Workflow:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Col Optimized HPLC Column (e.g., C18) LC_Mob Volatile Mobile Phase (e.g., Water/ACN with Formic Acid) ESI Electrospray Ionization (Positive Mode) LC_Mob->ESI Eluent Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System: - Extracted Ion Chromatogram (XIC) - Mass Spectrum ([M+H]+) Detector->Data Signal

Caption: General workflow for LC-MS analysis.

Conclusion

This application note presents a comprehensive and scientifically-grounded strategy for developing and validating a quantitative analytical method for this compound. By starting with a thorough understanding of the analyte's physicochemical properties, a robust RP-HPLC-UV method can be systematically developed. Adherence to the validation principles outlined by the ICH Q2(R1) guideline ensures that the resulting method is reliable, accurate, and fit-for-purpose, providing a solid analytical foundation for all subsequent research and development activities involving this compound.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021).

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds.

  • YMC CO., LTD. Guides for method development.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. Developing HPLC Methods.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005).

  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.

  • ZirChrom Separations, Inc. Method Development Guide - HPLC.

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • Mastelf. HPLC Method Development: From Basics to Advanced Strategies.

  • Waters Corporation. Method Development Considerations for Reversed-Phase Protein Separations.

  • LCGC International. Top Three HPLC Method Development Tips.

  • Uninavarra Virtualetr. A Validated Reverse Phase Hplc Method For The.

  • National Institutes of Health (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • LabRulez LCMS. Analysis of Pyridine.

  • National Institutes of Health (NIH). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C.

  • PubChemLite. This compound.

  • BLDpharm. 1233510-00-3|this compound hydrochloride.

  • Wiley Analytical Science. Imidazole quantification by LC determination.

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in...

  • PubChem. 6-Methoxypyridazin-3-amine.

  • BLDpharm. 1314355-97-9|6-(1H-Imidazol-1-yl)pyridin-2-amine.

  • Amerigo Scientific. N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine.

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • National Institutes of Health (NIH). 6-Methylpyridin-3-amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide you with the technical insights and practical solutions necessary to improve your reaction yields and ensure the purity of your final product.

This document is structured to provide immediate, actionable advice through a troubleshooting guide and a comprehensive FAQ section. We will delve into the mechanistic underpinnings of the synthesis, explain the rationale behind procedural steps, and offer data-driven recommendations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges in the synthesis of this compound, which is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and imidazole.

Issue 1: Low or No Product Yield

A common frustration is the observation of a low yield of the desired product, or in some cases, no product formation at all. This can often be traced back to several key factors in the reaction setup.

Potential Causes and Actionable Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction between 6-chloropyridin-3-amine and imidazole typically requires elevated temperatures to proceed at a reasonable rate. If the reaction mixture is not heated sufficiently, the activation energy for the reaction may not be overcome.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature. Be mindful that excessively high temperatures can lead to decomposition.

  • Inappropriate Base or Insufficient Amount: A base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the imidazole and the amine, rendering them non-nucleophilic.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are commonly employed in this type of reaction. Use at least one equivalent of the base, with 1.5 to 2 equivalents often being optimal to drive the reaction to completion.

  • Solvent Choice: The polarity and boiling point of the solvent play a critical role. Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the imidazole.

    • Solution: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent solvent choices due to their high boiling points and ability to dissolve the reactants and reagents.

  • Catalyst Activity: In some instances, a copper catalyst is used to facilitate this reaction. If the catalyst is old, has been improperly stored, or is of low quality, it will not be effective.

    • Solution: If your protocol includes a copper catalyst, ensure it is fresh and of high purity. Consider using a newer generation catalyst or a different copper source if you suspect catalyst deactivation.

Experimental Protocol: Optimizing Reaction Conditions

  • To a dry reaction vessel, add 6-chloropyridin-3-amine (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add dry DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Proceed with the workup and purification steps.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and lower the yield of the desired compound.

Potential Side Reactions and Prevention:

  • Dimerization of Starting Material: Under certain conditions, the starting materials can react with themselves to form dimeric impurities.

    • Prevention: Maintain a stoichiometric balance between the reactants. Adding the imidazole in a slight excess can help to minimize the self-reaction of 6-chloropyridin-3-amine.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react with the reagents.

    • Prevention: Use high-purity, dry solvents. If solvent-related side products are suspected, consider using an alternative high-boiling point solvent such as DMSO or N-methyl-2-pyrrolidone (NMP).

Workflow for Side Product Identification

Caption: Workflow for identifying and mitigating side product formation.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging due to its physical properties or the presence of persistent impurities.

Purification Strategies:

  • Polarity Issues: The product is a relatively polar compound, which can sometimes make it difficult to separate from polar impurities or residual solvent.

    • Solution: For column chromatography, a gradient elution system is often more effective than an isocratic one. Start with a less polar mobile phase and gradually increase the polarity. A common system is dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the product on the silica gel.

  • Residual Starting Materials: If the reaction has not gone to completion, separating the product from unreacted 6-chloropyridin-3-amine or imidazole can be difficult.

    • Solution: Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. If starting materials still remain, a careful choice of crystallization solvent or a meticulous column chromatography separation will be necessary.

Data Summary: Recommended Purification Conditions

TechniqueMobile Phase/Solvent SystemKey Considerations
Column Chromatography Dichloromethane/Methanol (gradient)Add 0.5% triethylamine to reduce tailing.
Ethyl Acetate/Methanol (gradient)Monitor fractions carefully by TLC.
Crystallization Isopropanol, Ethanol, or AcetonitrileMay require slow cooling or seeding to induce crystals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

A1: The synthesis of this compound from 6-chloropyridin-3-amine and imidazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the imidazole acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring that is attached to the chlorine atom. The presence of the nitrogen atoms in the pyridine ring helps to activate the ring towards nucleophilic attack. The reaction is typically facilitated by a base, which deprotonates the imidazole, increasing its nucleophilicity, and also neutralizes the HCl that is formed as a byproduct.

Reaction Mechanism Overview

Caption: Simplified overview of the SNAr reaction pathway.

Q2: How critical is the purity of the starting materials and solvents?

A2: The purity of your starting materials and solvents is paramount. Impurities in the 6-chloropyridin-3-amine or imidazole can lead to the formation of unwanted side products that may be difficult to separate from the desired product. Water in the solvent can react with the base and reduce its effectiveness, and can also lead to hydrolysis of the starting material under harsh conditions. Always use reagents from a reliable source and ensure that your solvents are anhydrous, especially when working with moisture-sensitive reagents.

Q3: Can I use a different base besides potassium carbonate?

A3: Yes, other bases can be used. Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate due to its greater solubility in organic solvents and its ability to promote the reaction at lower temperatures. However, it is also more expensive. Other bases such as sodium carbonate (Na2CO3) or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but their effectiveness will depend on the specific reaction conditions. A screening of different bases may be necessary to find the optimal one for your setup.

Q4: What are some alternative synthetic routes to this compound?

A4: While the SNAr reaction is the most common route, other methods have been explored. For instance, a Buchwald-Hartwig amination could potentially be used to couple imidazole with a suitably protected 6-halopyridin-3-amine derivative. However, this would likely involve more steps and require more expensive palladium catalysts and ligands. For most applications, the SNAr approach remains the most direct and cost-effective method.

References

  • General Synthetic Procedures and Related Compounds: While a specific paper detailing the optimization of this exact synthesis is not readily available in open literature, numerous patents describe the synthesis of this compound as an intermediate for pharmaceuticals. These can provide valuable insights into reaction conditions.
  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms: For a deeper understanding of the underlying reaction mechanism, a standard organic chemistry textbook is an excellent resource.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: John Wiley & Sons
    • URL: [Link]

This technical support guide is intended to be a living document. As new methods and insights become available, we will update this resource to reflect the latest advancements in the synthesis of this compound. We encourage you to reach out with any specific questions or challenges you may be facing in your research.

Technical Support Center: Purification of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered with 6-(1H-imidazol-1-yl)pyridin-3-amine.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and an imidazole ring. This unique structure, rich in basic nitrogen atoms, presents a distinct set of purification challenges. Its polarity and basicity can lead to issues such as poor chromatographic resolution, low recovery, and product degradation. This guide is designed to provide a logical framework for troubleshooting these problems, ensuring the attainment of highly pure material essential for downstream applications.

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between a 6-halopyridin-3-amine and imidazole.[1] Understanding the potential side reactions and unreacted starting materials from these synthetic routes is crucial for developing an effective purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Significant Peak Tailing in Column Chromatography

Symptom: During silica gel column chromatography, the product elutes as a broad, asymmetric peak with a pronounced tail.

Causality: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[2][3] The basic nitrogen atoms on both the pyridine and imidazole rings interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[2] This acid-base interaction leads to a secondary retention mechanism, causing some molecules to lag behind the main band, resulting in a tail.[4]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent. This modifier competes with the product for the acidic sites on the silica gel, minimizing the unwanted interactions.[2]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.[3]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic than silica gel.[2]

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: This specialized stationary phase has basic groups that repel the amine product, leading to improved peak shape.[3]

  • Deactivation of Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in the mobile phase containing the basic modifier.[2]

G start Peak Tailing Observed mod Add Basic Modifier to Eluent (e.g., 0.5% TEA) start->mod improved Is Peak Shape Improved? mod->improved change_sp Change Stationary Phase (e.g., Alumina, Amine-Silica) improved->change_sp No success Purification Successful improved->success Yes change_sp->success alt_method Consider Alternative Purification Method (e.g., Recrystallization, Acid-Base Extraction) change_sp->alt_method

Figure 1. Troubleshooting workflow for peak tailing in column chromatography.
Issue 2: Low Recovery of Product After Column Chromatography

Symptom: A significant portion of the product is lost during column chromatography, resulting in a low yield of the purified compound.

Causality: Low recovery is often linked to the same strong interactions that cause peak tailing. In severe cases, the product can bind irreversibly to the acidic sites on the silica gel.[2] Additionally, the compound may be unstable on the acidic stationary phase, leading to degradation during the purification process.

Solutions:

  • Use a Basic Modifier: As with peak tailing, adding triethylamine or another base to the eluent can prevent irreversible adsorption by competing for the active sites on the silica gel.[2]

  • Switch to a Neutral Stationary Phase: Using neutral alumina or deactivated silica gel can significantly improve recovery by eliminating the acidic sites responsible for irreversible binding and potential degradation.[2]

  • Test for Stability: Before committing to a large-scale column, it is wise to assess the stability of your compound on silica gel. This can be done by spotting a solution of the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have appeared.[2]

Issue 3: Difficulty in Achieving Baseline Separation from Impurities

Symptom: Impurities co-elute with the desired product during column chromatography, making it difficult to obtain pure fractions.

Causality: The impurities present in the crude product may have similar polarities to this compound. Common impurities could include unreacted starting materials (e.g., 6-chloropyridin-3-amine or imidazole) or side products from the synthesis.

Solutions:

  • Optimize the Solvent System: Systematically screen different mobile phase compositions. For polar compounds like this, a gradient elution from a less polar to a more polar solvent system (e.g., from pure dichloromethane to a mixture of dichloromethane and methanol) can improve separation.

  • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and load the resulting dry powder onto the column. This technique often leads to sharper bands and better resolution.[5]

  • Alternative Purification Methods: If chromatography fails to provide adequate separation, other techniques should be employed.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

    • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.

G start Poor Separation of Impurities opt_solvent Optimize Mobile Phase (Gradient Elution) start->opt_solvent dry_load Perform Dry Loading opt_solvent->dry_load alt_method Employ Alternative Purification Method dry_load->alt_method recryst Recrystallization alt_method->recryst acid_base Acid-Base Extraction alt_method->acid_base success High Purity Product Obtained recryst->success acid_base->success

Figure 2. Workflow for improving separation from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurities will depend on the synthetic route. If a Buchwald-Hartwig amination is used, potential impurities include unreacted 6-halopyridin-3-amine, excess imidazole, palladium catalyst residues, and phosphine ligand oxides.[6][7] For an SNAr reaction, unreacted starting materials are the most common impurities.[8]

Q2: How can I remove unreacted imidazole from my crude product?

A2: Imidazole is highly polar and water-soluble. An effective way to remove it is through an aqueous workup. Washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) will protonate the imidazole, making it highly soluble in the aqueous phase.[9] Be mindful that your product will also be extracted into the acidic aqueous layer.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: Given the polar nature of this compound, polar solvents should be tested. Good candidates include ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.[10][11] Small-scale solubility tests are essential to identify a solvent that dissolves the compound when hot but not at room temperature.[9]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a very suitable method. The procedure would involve dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and extracting with a dilute aqueous acid (e.g., 1M HCl). The basic product and other basic impurities will move to the aqueous layer. The aqueous layer is then separated, cooled, and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can then be collected by filtration or extracted back into an organic solvent.[5]

Q5: My compound appears to be degrading on the TLC plate. What does this mean and what should I do?

A5: Streaking or the appearance of new spots on a TLC plate over time suggests that your compound is unstable on the acidic silica gel.[2] In this case, you should avoid silica gel chromatography. Purification via recrystallization or acid-base extraction would be more appropriate. If chromatography is necessary, switch to a neutral stationary phase like alumina.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of methanol in dichloromethane. Add 0.5% (v/v) triethylamine to both solvents.

  • Column Packing: Pack a column with silica gel using the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. For better results, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 1% methanol in dichloromethane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene may be necessary.[12]

Protocol 2: Recrystallization
  • Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[9]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (3 x 30 mL). Combine the acidic aqueous extracts.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is basic (pH > 9).

  • Product Isolation: If the product precipitates, collect it by vacuum filtration. If it remains dissolved or oils out, extract the aqueous solution with dichloromethane (3 x 40 mL).

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]

Data Summary Table

Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution for complex mixtures.Can lead to low recovery and tailing for basic compounds.[2]Separating compounds with different polarities.
Recrystallization Can yield very high purity material; scalable.Requires the compound to be a solid; finding a suitable solvent can be time-consuming.[13]Removing small amounts of impurities from a solid product.
Acid-Base Extraction Excellent for separating basic products from neutral or acidic impurities; fast and scalable.Will not separate the product from other basic impurities.Removing non-basic impurities.

References

  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • BenchChem. (2025).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved January 18, 2026, from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
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  • MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • BenchChem. (2025).
  • ResearchGate. (2025). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved January 18, 2026, from [Link]

  • Reddit. (2024). Removing Pyridine : r/chemistry. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved January 18, 2026, from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • ResearchGate. (2025). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Retrieved January 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 18, 2026, from [Link]

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation | Request PDF. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Comparison of the Inotropic Activities of Pyridine- And Imidazole-Substituted 6-phenyldihydropyridazinone Cardiotonics. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the complexities of this synthesis and overcome common challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a cross-coupling reaction to form a C-N bond between an imidazole ring and a substituted pyridine. The most common strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While effective, these methods are sensitive to reaction parameters. The substrate itself, 6-halopyridin-3-amine, contains two distinct nitrogen nucleophiles (the exocyclic amine and the pyridine ring nitrogen), and the imidazole can also present regioselectivity challenges, although N-arylation is generally favored.

This guide will help you diagnose and resolve issues ranging from low yield to complex side reactions and purification difficulties.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category 1: Low Conversion & Poor Yield

Question 1: My reaction shows very low conversion of the starting 6-halopyridin-3-amine. What are the likely causes?

Answer: Low conversion is one of the most frequent issues and typically points to a problem with the catalytic cycle. Let's break down the potential culprits.

  • Catalyst Inactivity:

    • Oxidation: Both copper(I) and palladium(0) catalysts are sensitive to atmospheric oxygen.[3] If your reaction is not performed under a strictly inert atmosphere (e.g., nitrogen or argon), the catalyst can oxidize and become inactive.

    • Reagent Quality: The quality of the catalyst, ligand, and base is paramount. Use reagents from reputable suppliers. Older bottles of base (e.g., Cs₂CO₃, K₂CO₃) can absorb moisture, which can quench the catalyst and base.[3]

    • Ligand Selection: The choice of ligand is crucial and substrate-dependent. For Ullmann couplings, phenanthroline-based ligands are often effective.[3][4] For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are common.[5] An inappropriate ligand can fail to promote the catalytic cycle efficiently.

  • Sub-optimal Reaction Conditions:

    • Temperature: Ullmann reactions often require high temperatures (e.g., >100 °C), while modern Buchwald-Hartwig systems can operate under milder conditions.[1] Insufficient temperature will result in slow or stalled reactions.

    • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants.[3] Common choices like DMF, DMSO, toluene, or dioxane must be of high purity.

    • Base Strength: The base plays a critical role. Its job is to deprotonate the imidazole, making it nucleophilic. If the base is too weak or not sufficiently soluble, the reaction will not proceed. Carbonate bases (Cs₂CO₃, K₂CO₃) are common, but stronger bases like sodium tert-butoxide (NaOt-Bu) may be needed in some cases.[6]

  • Troubleshooting Workflow:

    G cluster_conditions Reaction Conditions start Low Conversion Observed check_inert Verify Inert Atmosphere (N2 / Argon Purge) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Base/Catalyst) check_inert->check_reagents Atmosphere OK optimize_temp Optimize Temperature (Increase in 10°C increments) check_reagents->optimize_temp Reagents OK screen_ligand Screen Different Ligands (e.g., Phenanthroline vs. Phosphine) optimize_temp->screen_ligand No Improvement screen_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOt-Bu) screen_ligand->screen_base No Improvement success Improved Conversion screen_base->success Optimization Successful

    Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm seeing a significant amount of a byproduct with a mass corresponding to the dehalogenated starting material (pyridin-3-amine). What is happening?

Answer: The formation of the hydrodehalogenated product is a classic side reaction, particularly in palladium-catalyzed processes like the Buchwald-Hartwig amination.

  • Mechanism of Side Reaction: This occurs via a competing pathway in the catalytic cycle. Instead of reductive elimination to form the desired C-N bond, the palladium-amide intermediate can undergo β-hydride elimination.[2] This process effectively replaces the halogen on your starting material with a hydrogen atom.

  • Mitigation Strategies:

    • Ligand Choice: Bulky, electron-rich phosphine ligands are designed to promote reductive elimination over β-hydride elimination. If you are using older generations of ligands (e.g., PPh₃), switching to a more modern, sterically hindered ligand (like those developed by Buchwald's group) can significantly suppress this side reaction.[5]

    • Base Selection: The choice of base can influence the relative rates of the desired reaction versus side reactions. Strong, non-nucleophilic bases are generally preferred.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize side reactions.

    G cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway pd_complex [Pd(0)L2] oxidative_add Oxidative Addition pd_complex->oxidative_add aryl_halide Ar-X (6-Halopyridin-3-amine) aryl_halide->oxidative_add pd_intermediate [Ar-Pd(II)-X(L2)] oxidative_add->pd_intermediate imidazole Imidazole-H reductive_elim Reductive Elimination pd_intermediate->reductive_elim beta_hydride β-Hydride Elimination pd_intermediate->beta_hydride Competing Pathway imidazole->reductive_elim Amide Formation base Base product Ar-Imidazole (Desired Product) reductive_elim->product byproduct Ar-H (Hydrodehalogenation) beta_hydride->byproduct

    Caption: Competing pathways in Buchwald-Hartwig amination.

Category 2: Complex Reaction Mixtures & Purification

Question 3: My crude NMR shows multiple aromatic species, and purification by column chromatography is difficult. What are the likely impurities?

Answer: Besides the hydrodehalogenation byproduct, several other impurities can complicate your reaction mixture.

  • Potential Side Products:

    • Dimerization/Self-Coupling: The 6-halopyridin-3-amine can potentially couple with another molecule of itself, especially if the primary amine is deprotonated. This is more likely under harsh conditions or with less selective catalysts.

    • Positional Isomers: While N1-arylation of imidazole is electronically and sterically favored, trace amounts of C-arylation could theoretically occur under certain conditions, particularly with palladium catalysis.[6]

    • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile in a competing Buchwald-Hartwig reaction.

  • Purification Strategies:

    • Column Chromatography Optimization: If your product and a key impurity are co-eluting, try a different solvent system or a different stationary phase (e.g., alumina instead of silica). A shallow gradient can improve separation.

    • Acid/Base Extraction: Your product has a basic primary amine and an imidazole ring. You can often purify it by dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the pure product is re-extracted into an organic solvent.

    • Recrystallization: If a solid, the product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[7]

    • Cation-Exchange Chromatography: This technique can be very effective for purifying basic compounds like aminopyridines.[8]

Validated Experimental Protocol: Ullmann Condensation

This protocol provides a reliable starting point for the synthesis of this compound. Optimization may be required based on the specific halide used (I > Br > Cl).[3]

Table 1: Reagents and Materials

Reagent/MaterialAmount (for 10 mmol scale)Molar Eq.Notes
6-Bromo-pyridin-3-amine1.73 g1.0Starting material
Imidazole817 mg1.2Ensure it is dry
Copper(I) Iodide (CuI)190 mg0.1Use high-purity grade
1,10-Phenanthroline360 mg0.2Ligand
Cesium Carbonate (Cs₂CO₃)6.52 g2.0Dry in an oven before use
Anhydrous Toluene40 mL-Use a dry, high-purity solvent
Schlenk Flask / Sealed Reaction Tube100 mL-Must allow for inert atmosphere

Step-by-Step Procedure:

  • Setup: Add the 6-bromo-pyridin-3-amine, imidazole, CuI, 1,10-phenanthroline, and Cs₂CO₃ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3][9]

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture is typically a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 20 mL).[9]

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0-10% gradient). The product is typically a light-colored solid upon isolation.

References

  • Boruń, A., et al. (2017). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. PMC - NIH. [Link]

  • Amadine, O., et al. (2019). N-Arylation of imidazole with arylboronic acid in various solvents and... ResearchGate. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gáspár, B., & Scaiano, J. C. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Yaka, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubChem. (n.d.). This compound. [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC - NIH. [Link]

  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Request PDF. (2022). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

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Technical Support Center: Optimizing Derivatization of 6-(1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common challenges and achieve your synthetic goals efficiently.

Understanding the Reactivity of the Core Scaffold

Before diving into troubleshooting, it's crucial to understand the electronic and steric properties of this compound. The molecule possesses three primary nucleophilic nitrogen centers, each with distinct reactivity.

  • N3-Amine (Aniline-type): This is often the desired site for derivatization (e.g., acylation, alkylation, arylation). However, its nucleophilicity is significantly reduced because its lone pair of electrons is delocalized into the electron-deficient pyridine ring. This makes it less reactive than a typical aniline.[1]

  • N1 of Imidazole (Pyridine-type): This sp2-hybridized nitrogen is basic and can be protonated or act as a nucleophile. It is a common site for unwanted side reactions, particularly alkylation.[2][3]

  • N3 of Imidazole (Pyrrole-type): The lone pair on this nitrogen is part of the imidazole aromatic system, making it the least nucleophilic of the three. Derivatization at this site is generally not observed under standard conditions.

The key to successful derivatization is to exploit the subtle differences in reactivity to achieve high chemoselectivity for the desired N3-amine position.

Reactivity Sites Diagram

Reactivity cluster_molecule This compound cluster_labels Potential Nucleophilic Sites mol N3_Amine N3-Amine (Aniline-type) Primary Target Electron-deficient N3_Amine->mol Desired Reactivity N1_Imidazole N1 of Imidazole (Pyridine-type) Site of Side Reactions N1_Imidazole->mol Undesired Reactivity N3_Imidazole N3 of Imidazole (Pyrrole-type) Generally Unreactive

Caption: Nucleophilic sites on the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound giving low yields?

The primary reason is the reduced nucleophilicity of the exocyclic amine at the C3 position.[1] The electron-withdrawing nature of the pyridine ring deactivates this amine, making it a poor nucleophile. Standard coupling conditions (e.g., HATU, HOBt/EDC) that work well for aliphatic amines or electron-rich anilines are often sluggish and inefficient for this substrate.[4][5]

Q2: I am observing a significant amount of a side product. What could it be?

The most common side product results from derivatization at the N1 position of the imidazole ring. This is particularly prevalent in alkylation reactions but can also occur during acylations under certain conditions. Careful selection of the base and reaction temperature is critical to minimize this.[6]

Q3: Which coupling reagents are best suited for this type of electron-deficient amine?

For amide bond formation, more potent activating agents are often required. Consider using reagents known to be effective for challenging couplings, such as:

  • T3P® (Propylphosphonic Anhydride): Often effective where carbodiimides fail.

  • COMU or HATU with a stronger, non-nucleophilic base: Using a base like DBU or LiHMDS can sometimes improve reaction rates.

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride using reagents like Cyanuric Fluoride can dramatically increase reactivity towards the poor nucleophile.[7][8]

Q4: Can I perform a Suzuki or Buchwald-Hartwig coupling on this molecule?

Yes, but optimization is key. For a Suzuki coupling, if your molecule has a halogen (e.g., at the 2-position of the pyridine), standard Pd catalysts like Pd(PPh₃)₄ with a suitable base (e.g., K₂CO₃, K₃PO₄) can be effective.[9][10][11] For Buchwald-Hartwig amination, the electron-deficient nature of the amine requires the use of modern, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu or KHMDS to achieve good yields.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Low or No Conversion in Amide Coupling Reactions

If you observe unreacted starting material after a prolonged reaction time, the activation of the carboxylic acid or the nucleophilicity of the amine is insufficient.

Troubleshooting Workflow

G start Low/No Conversion (Amide Coupling) check_reagents Verify Reagent Quality (Coupling agent, Base, Solvent) start->check_reagents increase_temp Increase Reaction Temperature (e.g., from RT to 50-80 °C) check_reagents->increase_temp Reagents OK monitor Monitor by LC-MS increase_temp->monitor stronger_coupling Switch to a Stronger Coupling Reagent stronger_coupling->monitor acyl_halide Convert Acid to Acyl Halide (e.g., Acyl Chloride/Fluoride) success Reaction Successful acyl_halide->success stronger_base Use a Stronger, Non-nucleophilic Base (e.g., DBU, KHMDS) stronger_base->monitor monitor->stronger_coupling Still Low Conversion monitor->acyl_halide Still Low Conversion monitor->stronger_base Still Low Conversion monitor->success Conversion >80%

Caption: Decision tree for troubleshooting low conversion in amide coupling.

Detailed Optimization Steps:
  • Increase Temperature: Electron-deficient amines often require thermal energy to react. Gradually increase the temperature from room temperature to 50-80 °C and monitor the progress.

  • Change Coupling Reagent: If standard EDC/HOBt fails, switch to a more robust reagent. A protocol using EDC/DMAP with a catalytic amount of HOBt has shown success for electron-deficient anilines.[4]

  • In Situ Acyl Halide Formation: The most reliable method for highly unreactive amines is to convert the carboxylic acid to an acyl chloride (using (COCl)₂ or SOCl₂) or an acyl fluoride (using Cyanuric Fluoride).[7][8] The resulting acyl halide is much more electrophilic and will react more readily.

Issue 2: Formation of N-Imidazole Derivatized Side Product

This occurs when the imidazole nitrogen outcompetes the desired exocyclic amine. This is most common in alkylation reactions but can be a nuisance in acylations as well.

Strategies for Chemoselectivity:
  • Base Selection is Critical: The choice of base can dramatically influence the reaction's chemoselectivity.[12]

    • For Alkylation: Use a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are more likely to deprotonate the less sterically hindered N-H of the imidazole, but the resulting anion's reactivity can be tuned. Alternatively, using a milder base like K₂CO₃ in a polar aprotic solvent like DMF can sometimes favor alkylation on the pyridine-like nitrogen of an imidazopyridine ring system, suggesting that careful tuning can direct the reaction.[6]

    • For Acylation: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid bases that can also act as acyl transfer catalysts (like DMAP) if selectivity is an issue, although in some protocols, DMAP is essential for activating the coupling.[4]

  • Solvent Effects: The solvent can influence which nitrogen is more available for reaction.

    • Aprotic Solvents (DCM, THF, Dioxane): Generally favored as they do not interfere with the reaction.

    • Protic Solvents: Avoid alcohols, as they can compete as nucleophiles.

Issue 3: Difficulty in Suzuki or Buchwald-Hartwig Couplings

Cross-coupling reactions on this scaffold can be challenging due to potential catalyst inhibition by the multiple nitrogen atoms.

Optimization Table for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)G3/G4 Precatalysts (e.g., XPhos Pd G3)[1]
Ligand Not always neededCrucial: Use bulky, electron-rich biaryl phosphines (XPhos, RuPhos, BrettPhos)[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDS[1]
Solvent Dioxane/H₂O, Toluene, DMFAnhydrous, degassed Toluene or Dioxane
Temperature 80-110 °C100-120 °C
Key Tip Ensure boronic acid quality.Use a well-defined precatalyst for reproducibility and rigorously exclude oxygen.[1]

Optimized Experimental Protocols

Protocol 1: Robust Amide Coupling for Electron-Deficient Amine

This protocol is adapted from methods proven effective for challenging amide bond formations.[4]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.2 eq), and a catalytic amount of hydroxybenzotriazole (HOBt, 0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous acetonitrile (ACN, ~0.1 M).

  • Reagent Addition: Add this compound (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. If no significant conversion is observed after 12 hours, gently heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Selective N-Alkylation

This protocol aims to favor alkylation on the exocyclic amine while minimizing reaction at the imidazole nitrogen.

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF or NMP.

  • Deprotonation: Cool the solution to -10 °C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1M solution in THF) dropwise. Stir for 30 minutes at this temperature.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise, ensuring the temperature does not rise above 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction for the formation of the desired product and the potential N-imidazole isomer by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or dichloromethane.

  • Purification: The regioisomers can often be separated by flash column chromatography.

References

  • Department of Medicinal Chemistry, Merck Research Laboratories. (2000). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Organic Letters, 2(21), 3389-91. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (Date not available). N-Alkylation of Some Imidazopyridines. FABAD J. Pharm. Sci.. [Link]

  • Beilstein Journals. (Date not available). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (Date not available). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • University of Copenhagen Research Portal. (Date not available). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • PubMed. (Date not available). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-434. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ACS Publications. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]

  • PubMed. (Date not available). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

  • ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. [Link]

  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.
  • PubMed. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. (Date not available). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • PubMed Central. (Date not available). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • PubMed. (2011). Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole?. [Link]

  • ResearchGate. (Date not available). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. [Link]

  • PubMed Central. (Date not available). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. [Link]

  • PubMed Central. (Date not available). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • ResearchGate. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. [Link]

  • MDPI. (Date not available). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]

  • ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). [Link]

  • PubMed. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. [Link]

  • MDPI. (Date not available). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • MDPI. (Date not available). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • PubMed. (2011). N-{3-[(6-Chloro-pyridin-3-yl)meth-yl]-1,3-thia-zolidin-2-yl-idene}cyanamide. [Link]

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overcoming solubility issues of 6-(1H-imidazol-1-yl)pyridin-3-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-(1H-imidazol-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common biological assays. As a substituted aminopyridine, this compound possesses structural features—specifically, basic nitrogen atoms in both the pyridine and imidazole rings—that significantly influence its physicochemical properties. While advantageous for forming specific molecular interactions, these features can present challenges in achieving the desired concentrations in aqueous assay buffers.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome these solubility hurdles, ensuring the generation of accurate and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in neutral aqueous buffers?

A1: The solubility behavior of this compound is governed by its molecular structure. It contains a primary amine on the pyridine ring and an imidazole ring, both of which are basic and can be protonated.[1] In neutral pH buffers (e.g., PBS at pH 7.4), a significant portion of the molecules will be in their neutral, un-ionized state. This uncharged form is less polar and therefore less soluble in polar aqueous media compared to its protonated, charged salt form. The predicted XlogP value of 0.3 suggests a moderate level of lipophilicity, which can contribute to limited aqueous solubility when the molecule is not ionized.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[3] Your compound is likely highly soluble in a pure organic solvent like DMSO. However, when this concentrated stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous. If the final compound concentration is higher than its maximum solubility in that specific buffer, the excess compound will precipitate out of the solution.[4][5]

Q3: What is the maximum percentage of a co-solvent like DMSO that I can use in my assay?

A3: The tolerance for co-solvents like DMSO is highly dependent on the specific assay system, particularly for cell-based assays. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some sensitive cell lines or enzyme systems may be affected at concentrations as low as 0.1%.[6] It is imperative to perform a vehicle control experiment, where your cells or assay components are exposed to the same final concentration of the co-solvent without the compound, to determine the acceptable solvent tolerance for your specific experiment.[6]

Q4: Is it better to prepare stock solutions in DMSO or ethanol?

A4: Both DMSO and ethanol are common co-solvents used to dissolve poorly soluble compounds.[] DMSO is a stronger, aprotic solvent and can typically dissolve a wider range of compounds at higher concentrations. Ethanol is a protic solvent and may be less aggressive, which can be beneficial for the stability of some compounds. The choice depends on the compound's specific solubility. However, for creating high-concentration stock solutions (e.g., 10-50 mM), DMSO is often the preferred starting point.[8] Regardless of the solvent, always use a high-purity, anhydrous grade to prevent introducing water, which can affect compound solubility and stability in the stock solution.[3]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a structured approach to troubleshooting and resolving common solubility problems encountered with this compound.

Problem Encountered Probable Cause Step-by-Step Solution
Precipitation upon dilution of stock into aqueous buffer. The final concentration exceeds the kinetic or thermodynamic solubility of the compound in the assay buffer.1. Verify Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) or sonication can help. Visually inspect for any particulates before use.[3] 2. Lower Final Concentration: The simplest approach is to test a lower final concentration of the compound. 3. Modify Buffer pH: Since the compound has basic amine groups, lowering the pH of the assay buffer will increase the proportion of the protonated, more soluble form.[9][10][11] Try preparing your buffer at pH 6.0 or 6.5 and check for improved solubility. Note: Ensure the pH change does not affect your assay's biological components. 4. Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the DMSO stock into an intermediate solvent (like pure ethanol or a 50:50 co-solvent:buffer mix) before the final dilution into the assay buffer.[4]
Inconsistent or non-reproducible assay results. The compound may be slowly precipitating over the incubation time of the assay, leading to a variable effective concentration.1. Visual Inspection: At the end of your assay incubation, inspect the wells of your assay plate (e.g., under a microscope) for any signs of precipitate. 2. Perform a Solubility Check: Prepare the compound in your final assay buffer at the working concentration and incubate it for the same duration as your experiment. Check for precipitation at the end of the incubation period. 3. Incorporate Solubilizing Excipients: Consider the use of excipients like cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the compound, enhancing its apparent solubility without altering the bulk solvent properties.[12][13] Start with a 1:1 or 1:2 molar ratio of compound to cyclodextrin.
Stock solution appears cloudy or contains crystals after storage. The compound has precipitated out of the stock solution, possibly due to temperature changes or absorption of atmospheric water by the solvent (especially DMSO).[6]1. Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Always inspect the vial before use.[3] 2. Prepare Fresh Stocks: It is best practice to prepare fresh stock solutions regularly.[6] 3. Store Properly: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and water absorption. Storage at -80°C is often preferred over -20°C for long-term stability.
Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Solubility Issue Identified check_conc Is the current concentration essential? start->check_conc lower_conc Lower the final assay concentration check_conc->lower_conc No check_ph Is the assay system pH-sensitive? check_conc->check_ph Yes end_success Proceed with Assay lower_conc->end_success adjust_ph Strategy 1: pH Adjustment (e.g., Buffer at pH < 7.0) check_ph->adjust_ph No use_cosolvent Strategy 2: Co-Solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent Yes check_ph_success Solubility Improved? adjust_ph->check_ph_success check_ph_success->use_cosolvent No check_ph_success->end_success Yes check_cosolvent_impact Run vehicle control. Is assay performance affected? use_cosolvent->check_cosolvent_impact use_excipient Strategy 3: Excipients (e.g., Cyclodextrins) check_cosolvent_impact->use_excipient Yes check_cosolvent_impact->end_success No end_fail Re-evaluate compound or assay design use_excipient->end_fail

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound (MW: 160.18 g/mol ).

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh out 1.60 mg of the compound on an analytical balance. This will be sufficient for 1 mL of a 10 mM stock solution.

  • Add Solvent: Transfer the weighed powder to a suitable vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Ensure Complete Solubilization: If any particulates remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary. Visually inspect the solution against a light source to confirm it is clear and free of any solid material.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes. Store at -20°C for short-term use or -80°C for long-term storage to minimize degradation and prevent water absorption.[14]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol provides a quick method to estimate the solubility of the compound under your final assay conditions.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer (at the desired pH)

  • Clear 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometry) OR a light microscope

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, create a serial dilution of your compound in the assay buffer. For example, start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., <1 µM). Remember to keep the final DMSO concentration constant in all wells.

  • Incubate: Incubate the plate at the assay's temperature (e.g., room temperature or 37°C) for a period that reflects your experimental timeline (e.g., 1-2 hours).

  • Assess Precipitation:

    • Visual/Microscopic Method: Visually inspect each well against a dark background for any cloudiness or precipitate. For more sensitivity, examine the wells under a light microscope.

    • Instrumental Method: Measure the light scattering at a wavelength outside the compound's absorbance range (e.g., 650 nm) using a plate reader. A significant increase in signal compared to the buffer-only control indicates precipitation.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your approximate kinetic solubility limit under these conditions. It is advisable to work at concentrations at or below this limit to ensure reproducibility.[5]

Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Increases the fraction of the ionized (protonated) form of the molecule, which is more soluble in aqueous media.[][15]Simple, cost-effective, and can produce a large increase in solubility for ionizable compounds.[]Can alter the activity of enzymes, receptors, or cell viability. Not suitable for all assay systems.[8]Assays that are robust to pH changes (e.g., some biochemical assays). A primary strategy for basic compounds.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for dissolving lipophilic compounds.[][16]Effective for a wide range of compounds. Easy to implement.[17]Can affect protein conformation, enzyme activity, or cell membrane integrity at higher concentrations.[6] Must include vehicle controls.When pH modification is not possible. The final concentration must be carefully optimized and controlled.
Excipients (e.g., Cyclodextrins) Encapsulate the poorly soluble molecule in a hydrophilic shell, increasing its apparent solubility without changing the bulk solvent.[12][18]Biologically inert at typical concentrations. Highly effective for certain molecular structures. Does not alter bulk pH or polarity.[13]Can be more expensive. May not be effective for all compounds. The complex itself could potentially alter bioavailability or target engagement in some contexts.Sensitive biological assays (e.g., cell-based) where pH and solvent effects must be minimized.

References

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • How can I increase the solubility to perform an enzyme assay?. ResearchGate. [Link]

  • Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. PMC - NIH. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs | Request PDF. ResearchGate. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. IFF. [Link]

  • Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties: Case Study—Hypromellose (HPMC). OUCI. [Link]

  • Combined effect of complexation and pH on solubilization. PubMed - NIH. [Link]

  • pH and solubility (video) | Equilibrium. Khan Academy. [Link]

  • 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • [6-(1H-IMIDAZOL-1-YL)PYRIDIN-3-YL]METHYLAMINE CAS#: 914637-08-4. ChemWhat. [Link]

  • This compound. PubChemLite. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro. US EPA. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso. EPA. [Link]

  • 1-[6-(1h-imidazol-1-yl)pyridin-3-yl]ethan-1-one. PubChemLite. [Link]

  • pKa Data Compiled by R. Williams. Unknown Source. [Link]

  • Ibogaine. Wikipedia. [Link]

  • 3-Aminopyridine. PubChem. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

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troubleshooting guide for 6-(1H-imidazol-1-yl)pyridin-3-amine synthesis scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine

Introduction

This compound is a key building block in pharmaceutical research, notable for its presence in various kinase inhibitors and other advanced therapeutic agents. The synthesis typically involves the coupling of an imidazole moiety with a 3-amino-6-halopyridine core. While straightforward on a lab scale, scaling this synthesis presents distinct challenges that require careful consideration of reaction parameters, impurity profiles, and process safety.

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of this compound. The primary focus is on the most common synthetic route: the cross-coupling of 6-chloropyridin-3-amine with imidazole.

Primary Synthetic Routes

The two most prevalent methods for constructing the C-N bond between the pyridine and imidazole rings are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method known for its high functional group tolerance and generally milder reaction conditions.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method that is often more cost-effective due to the use of copper catalysts but typically requires higher reaction temperatures.[3][4]

This guide will address challenges pertinent to both methods, with a focus on the more contemporary Buchwald-Hartwig approach for scale-up.

Troubleshooting Guide & FAQs

Section 1: Starting Material Quality and Synthesis

Question 1: We are synthesizing our own 6-chloropyridin-3-amine precursor and see variable performance in the subsequent coupling reaction. What are the critical quality attributes (CQAs) to monitor?

Answer: The purity of your 6-chloropyridin-3-amine is paramount. Inconsistent quality of this starting material is a leading cause of reproducibility issues.

Causality & Key Insights:

  • Residual Impurities from Synthesis: The synthesis of 6-chloropyridin-3-amine, for instance via oxidative chlorination of 2-aminopyridine, can leave behind unreacted starting materials or polychlorinated byproducts.[5] These impurities can interfere with the catalyst in the subsequent coupling step.

  • Positional Isomers: Ensure you have the correct isomer. 2-amino-5-chloropyridine is the same molecule, but other isomers like 4-amino-2-chloropyridine could arise from non-selective synthesis routes and will lead to incorrect product formation.

  • Moisture Content: For the Buchwald-Hartwig coupling, which often uses water-sensitive bases and catalysts, the starting material should be thoroughly dried.

Recommended Actions & Protocols:

  • Purity Verification: Use quantitative NMR (qNMR) or HPLC with a calibrated standard to confirm >98% purity.

  • Isomer Check: Confirm the structure and rule out isomers using 1H and 13C NMR spectroscopy.

  • Moisture Analysis: Perform Karl Fischer titration to ensure moisture content is below 0.1%.

  • Trace Metal Analysis: If using a precursor synthesized via metal catalysis, consider ICP-MS to check for residual metals that could poison the subsequent catalytic step.

Section 2: Core C-N Coupling Reaction Issues

Question 2: Our Buchwald-Hartwig reaction has stalled, showing low conversion even after extended reaction times. What are the most common culprits?

Answer: Low or stalled conversion in a Buchwald-Hartwig amination is typically linked to issues with the catalyst system, reagents, or reaction conditions.

Causality & Key Insights:

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Inadequate inerting of the reactor can lead to oxidation and catalyst death.[6] Furthermore, certain functional groups or impurities can act as catalyst poisons.

  • Base Incompatibility or Insufficient Strength: The base is critical for deprotonating the imidazole and facilitating the catalytic cycle.[1] For N-arylation of imidazoles, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are often required. Weaker bases may not be sufficient to drive the reaction to completion.

  • Solvent Quality: The presence of water or protic impurities in the solvent (e.g., dioxane, toluene) can protonate the base and interfere with the catalytic cycle. Anhydrous solvents are essential.[7]

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reductive elimination step that forms the final product.[6][7]

Troubleshooting Workflow: Low Reaction Conversion

G Start Low Conversion Observed Inert_Check Verify Inert Atmosphere (O₂ < 50 ppm in headspace?) Start->Inert_Check Inert_No No Inert_Check->Inert_No Inadequate Inert_Yes Yes Inert_Check->Inert_Yes Adequate Catalyst_Check Evaluate Catalyst System Catalyst_Active Is Catalyst/Ligand Active? (From reliable source? Stored properly?) Catalyst_Check->Catalyst_Active Base_Solvent_Check Check Base & Solvent Base_Appropriate Is Base Strong Enough? (e.g., NaOtBu, K3PO4) Is Solvent Anhydrous? Base_Solvent_Check->Base_Appropriate Temp_Check Review Reaction Temperature Temp_Optimal Is Temperature Optimal? (Typically 80-120 °C) Temp_Check->Temp_Optimal Action_Inert Action: Improve Degassing (e.g., N₂/Ar sparging, freeze-pump-thaw) Inert_No->Action_Inert Inert_Yes->Catalyst_Check Catalyst_No No Catalyst_Active->Catalyst_No Catalyst_Yes Yes Catalyst_Active->Catalyst_Yes Action_Catalyst Action: Use Fresh Catalyst/Ligand. Consider a different ligand. Catalyst_No->Action_Catalyst Catalyst_Yes->Base_Solvent_Check Base_No No Base_Appropriate->Base_No Base_Yes Yes Base_Appropriate->Base_Yes Action_Base Action: Use Stronger/Anhydrous Base. Use Fresh Anhydrous Solvent. Base_No->Action_Base Base_Yes->Temp_Check Temp_No No Temp_Optimal->Temp_No Temp_Yes Yes Temp_Optimal->Temp_Yes Action_Temp Action: Optimize Temperature. Monitor for thermal decomposition. Temp_No->Action_Temp Advanced_Troubleshoot Advanced Troubleshooting: - Check for starting material impurities - Screen alternative catalyst systems Temp_Yes->Advanced_Troubleshoot

Caption: Troubleshooting decision tree for low conversion.

Question 3: We are seeing a persistent impurity that appears to be hydrodehalogenation of our starting material. How can we prevent this?

Answer: Hydrodehalogenation (replacement of the chlorine atom with hydrogen) is a known side reaction in palladium-catalyzed couplings.[1] It arises from a competitive pathway in the catalytic cycle, often β-hydride elimination from a palladium-amido complex or reaction with a hydride source.

Recommended Actions:

  • Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different biarylphosphine ligands can often solve this problem.

  • Base Selection: The choice of base can influence this side reaction. In some cases, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to very strong bases like NaOtBu if hydrodehalogenation is a major issue.

  • Control of Hydride Sources: Ensure that reagents which can act as hydride sources (e.g., certain alcohols, formic acid impurities) are absent from the reaction mixture. If using an alcohol solvent for an Ullmann reaction, this is a more significant concern.

Question 4: For a multi-kilogram scale-up, should we use a Buchwald-Hartwig or an Ullmann coupling?

Answer: This is a critical process development decision that involves a trade-off between cost, efficiency, and operational complexity.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands.[8]Copper-based (e.g., CuI, Cu₂O, Cu nanoparticles).[3][9]
Cost Higher cost due to palladium and specialized ligands.Lower cost, as copper is significantly cheaper.
Temperature Generally milder conditions (e.g., 80-120 °C).Typically requires higher temperatures (>120 °C, sometimes up to 210 °C).[3]
Solvents Aprotic, non-polar to polar (e.g., Toluene, Dioxane, CPME).High-boiling polar aprotic (e.g., DMF, NMP, DMSO).[3]
Scope Extremely broad scope and high functional group tolerance.[1]Traditionally required activated aryl halides, though modern ligands have improved scope.[3][4]
Scale-up Issues Cost of catalyst/ligand; removal of residual palladium to ppm levels.High temperatures pose safety/equipment challenges; removal of stoichiometric copper salts; problematic solvents for work-up.

Recommendation for Scale-Up: For pharmaceutical applications, the Buchwald-Hartwig reaction is often preferred despite the higher initial cost. The milder conditions, broader scope, and avoidance of problematic high-boiling solvents like DMF/NMP simplify process safety, product isolation, and purification. The cost can be mitigated by optimizing for very low catalyst loading (<0.1 mol%).

Section 3: Work-up and Purification

Question 5: Isolating the final product is challenging due to its high polarity and the presence of inorganic salts. What is a robust purification strategy for scale-up?

Answer: A multi-step purification strategy combining extraction and crystallization is typically most effective at scale.

Recommended Protocol:

  • Initial Quench & Filtration: After reaction completion, cool the mixture and quench with a suitable solvent like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF). This will precipitate inorganic salts (e.g., sodium chloride) which can be removed by filtration.

  • Acid-Base Extraction: The basicity of the aniline and imidazole groups is a powerful purification handle.[10]

    • Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The product will move into the aqueous layer as a salt, leaving less polar, non-basic impurities behind in the organic layer.

    • Separate the aqueous layer, cool it (e.g., 0-5 °C), and slowly add a base (e.g., NaOH, NaHCO₃) to adjust the pH to >8.[11]

    • The purified free base product will precipitate out and can be collected by filtration.

  • Recrystallization/Reslurry: For final polishing to meet pharmaceutical-grade purity, a recrystallization or a hot slurry in a suitable solvent system (e.g., isopropanol/water, acetonitrile) is recommended. This step is highly effective at removing closely related impurities.

Section 4: Scale-Up Specific Challenges

Question 6: The reaction yield dropped significantly when we moved from a 1L to a 100L reactor. What aspects of scale-up could be responsible?

Answer: A drop in yield upon scale-up often points to mass and heat transfer limitations.[12] What is instantaneous and uniform on a small scale is not at a large scale.

Causality & Key Insights:

  • Inefficient Mixing: In large reactors, achieving uniform mixing of heterogeneous mixtures (e.g., solid base like K₂CO₃ in a solvent) is difficult. This can lead to localized areas of low reagent concentration, resulting in an incomplete reaction.

  • Poor Heat Transfer: This reaction is often exothermic. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making heat removal less efficient. If the temperature rises uncontrollably, it can lead to catalyst decomposition and the formation of thermal degradation byproducts.

  • Reagent Addition Rate: Adding reagents too quickly can cause localized high concentrations, leading to side reactions, or an uncontrolled exotherm. A slow, controlled addition via a dosing pump is critical at scale.

Recommended Actions:

  • Agitation Study: Ensure the stirrer design and speed are adequate for the vessel size and reaction mass to maintain a uniform slurry.

  • Controlled Dosing: Add reagents, especially the base or catalyst solution, subsurface over a prolonged period (e.g., 1-2 hours) while monitoring the internal temperature.

  • Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile and ensure your reactor's cooling capacity is sufficient to manage the heat output.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Synthesis (10g Scale)

Diagram of Synthetic Workflow

Caption: General workflow for the target synthesis.

  • Reactor Setup: To a dry, inerted 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 6-chloropyridin-3-amine (10.0 g, 77.8 mmol).

  • Reagent Charging: Add imidazole (6.35 g, 93.3 mmol, 1.2 equiv), sodium tert-butoxide (11.2 g, 116.6 mmol, 1.5 equiv), and anhydrous toluene (200 mL).

  • Inerting: Sparge the resulting slurry with nitrogen for 30 minutes while stirring.

  • Catalyst Preparation: In a separate glovebox or inerted flask, prepare a catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.356 g, 0.39 mmol, 0.5 mol% Pd) and XPhos (0.741 g, 1.55 mmol, 2.0 mol%) in anhydrous toluene (50 mL).

  • Reaction: Add the catalyst solution to the reactor. Heat the reaction mixture to 100-105 °C and maintain with good agitation for 12-18 hours.

  • Monitoring: Monitor the reaction for completion by HPLC or TLC (e.g., eluent: 10% Methanol in Dichloromethane). Look for the disappearance of 6-chloropyridin-3-amine.

  • Work-up: Once complete, cool the reactor to room temperature. Add MTBE (200 mL) and stir for 30 minutes. Filter the mixture through a pad of celite to remove inorganic salts, washing the cake with additional MTBE (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Perform an acid-base extraction and crystallization as described in Question 5 to yield the pure product.

References

  • BenchChem. (2025). An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Alcalde, E., Dinarès, I., Rodríguez, S., & Garcia de Miguel, C. (2006). Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
  • NIH. (2016). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. National Institutes of Health. [Link]

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

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Technical Support Center: 6-(1H-imidazol-1-yl)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the preparation of this important heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their root causes and offering practical, step-by-step solutions.

Issue 1: Low or No Product Formation in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Question: I am attempting to synthesize this compound from 6-chloropyridin-3-amine and imidazole using a Buchwald-Hartwig protocol, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Buchwald-Hartwig amination is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or the purity of your reagents. Let's break down the potential causes and solutions.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success hinges on the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[1] The choice of ligand, base, and solvent all play crucial roles in maintaining an active catalytic species.

Troubleshooting Steps:

  • Inert Atmosphere is Critical: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly and use Schlenk line or glovebox techniques.

  • Ligand Selection and Quality: The choice of phosphine ligand is paramount. For electron-rich heterocycles like imidazole, sterically hindered and electron-rich ligands such as XPhos or BrettPhos can be highly effective.[2] Ensure your ligand is pure and has not been oxidized.

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the imidazole and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[3] Ensure the base is fresh and anhydrous. Weaker bases like K₂CO₃ may not be effective for this transformation.[4]

  • Solvent Purity: Anhydrous toluene or dioxane are typical solvents. Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you are observing dark, tarry mixtures, consider lowering the temperature. A typical range for these couplings is 80-110 °C.

Issue 2: Formation of Significant Side Products in Copper-Catalyzed N-Arylation (Ullmann Condensation)

Question: I am using a copper-catalyzed Ullmann-type reaction to couple 6-halopyridin-3-amine with imidazole and am seeing multiple spots on my TLC plate that are not my starting materials or desired product. What are these impurities and how can I minimize them?

Answer:

The Ullmann condensation is a classical and cost-effective method for N-arylation, but it often requires higher temperatures and can be prone to side reactions compared to palladium-catalyzed methods.[5] Common impurities include dehalogenated starting material and products from side reactions involving the solvent or ligand.

Potential Impurities and Their Origins:

  • Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of 3-aminopyridine. This is often observed when using certain solvents or in the presence of trace water.

  • Ligand Arylation: If a ligand is used to solubilize the copper catalyst, it can sometimes undergo arylation itself.[6]

  • Solvent-Derived Byproducts: High-boiling polar solvents like DMF or NMP, often used in Ullmann reactions, can decompose at high temperatures and lead to the formation of impurities.

Strategies for Minimizing Side Products:

  • Ligand-Assisted Protocol: Modern Ullmann protocols often employ ligands such as 1,10-phenanthroline or L-proline to facilitate the reaction at lower temperatures, which can significantly reduce byproduct formation.[7]

  • Choice of Copper Source: Copper(I) salts like CuI or Cu₂O are generally more effective than metallic copper.[8]

  • Base and Solvent Optimization: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases.[7] Consider using a less reactive solvent like dioxane if decomposition is an issue.

  • Temperature Control: Carefully control the reaction temperature. While Ullmann reactions are known for requiring heat, excessive temperatures can accelerate side reactions.

Issue 3: Difficulty in Removing Unreacted Imidazole

Question: My reaction has gone to completion, but I am struggling to remove the excess imidazole from my product during workup and purification. What are effective methods for this separation?

Answer:

Imidazole is a polar and relatively water-soluble compound, which can make its removal from the similarly polar product challenging. A combination of extraction and chromatographic techniques is often necessary.

Purification Protocol:

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water or a dilute brine solution. This will remove a significant portion of the excess imidazole.

  • Acid-Base Extraction:

    • The basicity of the aminopyridine product can be exploited. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The product and any unreacted aminopyridine will move into the aqueous layer.

    • Separate the layers and then basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate the purified product, which can then be extracted back into an organic solvent.

  • Chromatography:

    • If impurities persist, column chromatography on silica gel is an effective final purification step. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Cation-Exchange Chromatography: For large-scale preparations, cation-exchange chromatography can be a highly efficient method for separating aminopyridine derivatives from unreacted starting materials.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of when synthesizing this compound?

A1: Besides unreacted starting materials, the most common impurities are typically derived from the specific synthetic route employed:

  • Isomeric Products: Depending on the reaction conditions, there is a possibility of forming the isomeric 1-(5-aminopyridin-2-yl)-1H-imidazole. Careful control of regioselectivity is key.

  • Hydrodehalogenated Starting Material: As mentioned in the troubleshooting guide, the reduction of the halo-pyridine starting material to 3-aminopyridine is a common byproduct, especially in reactions run at high temperatures or with certain catalysts.

  • Double Imidazole Addition: In some cases, a second molecule of imidazole can react, though this is less common.

  • Quinoxaline-type Impurities: If there are residual diamine impurities in the starting material, they can react with certain reagents to form quinoxaline derivatives.[10]

Q2: Which analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of product and unknown impurities by mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product and identification of major impurities.
Capillary Electrophoresis (CE) An alternative to HPLC for the analysis of isomeric aminopyridines.[13]

Q3: How can I confirm the regiochemistry of my final product?

A3: The regiochemistry of the imidazole substitution on the pyridine ring can be confirmed unequivocally using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments reveal through-bond and through-space correlations between protons and carbons, allowing for unambiguous structural assignment.

Q4: Are there any stability concerns with this compound?

A4: this compound is generally a stable compound under standard laboratory conditions. However, like many aminopyridines, it can be sensitive to light and air over long periods. It is best stored in a cool, dark place under an inert atmosphere.

Visualizing Experimental Workflows
Impurity Identification and Mitigation Workflow

cluster_synthesis Synthesis & Crude Product cluster_analysis Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Start Crude Product TLC TLC Analysis Start->TLC Initial Check HPLC HPLC/LC-MS Analysis TLC->HPLC Quantitative Analysis PurityCheck Purity > 95%? HPLC->PurityCheck Purify Column Chromatography / Recrystallization PurityCheck->Purify No FinalProduct Pure Product PurityCheck->FinalProduct Yes Purify->HPLC Re-analyze

Caption: A flowchart illustrating the key steps for impurity analysis and purification.

General Protocol for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 6-chloropyridin-3-amine, imidazole, Pd catalyst, ligand, and base to a dry flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool to room temperature E->F Reaction Complete G Aqueous workup F->G H Purify by chromatography G->H

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6189-6192.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 66(26), 9020-9028.
  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162.
  • Al-Ghannam, S. M. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. The Journal of Organic Chemistry, 70(13), 5164-5173. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Al-Masoudi, N. A., & Al-Salihen, A. A. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13844-13854. Retrieved from [Link]

  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(43), 11294-11296. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 26(16), 4991. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 44(27), 4046-4048. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Catalysis Letters, 132(3-4), 327-332. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Retrieved from [Link]

  • Illgen, K., Nerdinger, S., Behnke, D., & Friedrich, C. (2004). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 6(23), 4223-4225. Retrieved from [Link]

  • Zhang, W., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 238, 114486. Retrieved from [Link]

  • Anumula, R. R., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 734-739.
  • BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
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  • ChemWhat. (n.d.). [6-(1H-IMIDAZOL-1-YL)PYRIDIN-3-YL]METHYLAMINE CAS#: 914637-08-4. Retrieved from [Link]

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  • de Esch, I. J. P., et al. (2018). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 61(15), 6823-6836. Retrieved from [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][3][11][13]triazin-4(7H). Molecules, 23(10), 2468. Retrieved from [Link]

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Technical Support Center: Enhancing the Selectivity of 6-(1H-imidazol-1-yl)pyridin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with or designing inhibitors based on the 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold. The inherent challenge in kinase inhibitor development is achieving high selectivity, given the conserved nature of the ATP-binding site across the kinome.[1][2] This document provides a structured approach to troubleshooting common selectivity issues and offers strategic guidance for enhancing the on-target potency while minimizing off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working to improve the selectivity of their this compound based inhibitors.

Q1: Why do my this compound based inhibitors show activity against multiple kinases?

A1: The this compound scaffold is a "hinge-binding" motif, designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket. This inherent binding mode is a primary reason for the polypharmacology often observed with this class of inhibitors.[2] Many type-I kinase inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner, face this challenge.[1]

Q2: What are the first steps I should take to assess the selectivity of my lead compound?

A2: A comprehensive kinase selectivity profile is essential. Start with a broad kinase panel screen, which assays your inhibitor against a large number of kinases (often over 300) at a fixed concentration.[3][4] This will provide a "hit list" of potential off-targets. Following this initial screen, determine the IC50 or Kd values for the most potent off-target kinases to quantify the degree of promiscuity.[5]

Q3: What is the "gatekeeper" residue, and how does it influence selectivity?

A3: The gatekeeper residue is a key amino acid located in the ATP-binding pocket of kinases that controls access to a deeper hydrophobic pocket.[6][7][8] The size of this residue varies across the kinome. Kinases with a small gatekeeper (like threonine, alanine, or glycine) are more susceptible to inhibition by a broader range of inhibitors than those with a large gatekeeper residue.[6][7] Exploiting this difference is a common strategy for designing more selective inhibitors.[1]

Q4: My inhibitor is potent in biochemical assays but shows reduced activity and/or toxicity in cell-based assays. What could be the cause?

A4: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or off-target effects that lead to cellular toxicity.[9][10] It is also important to consider the intracellular ATP concentration, which is typically much higher than the concentrations used in biochemical assays and can outcompete ATP-competitive inhibitors.[9][11]

Part 2: Troubleshooting Guides & Strategic Solutions

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges, complete with actionable strategies and protocols.

Scenario 1: My lead compound inhibits several kinases from the same family with similar potency.

Q: How can I introduce selectivity for my target kinase over other closely related family members?

A: Exploit Subtle Structural Differences in the ATP-Binding Site.

Even within the same kinase family, small variations in the amino acid composition of the ATP-binding pocket can be exploited to achieve selectivity.

Strategy 1: Structure-Based Drug Design (SBDD)

  • Rationale: SBDD relies on the three-dimensional structure of the target kinase to guide the design of more selective inhibitors.[12] By comparing the crystal structures of your on-target and off-target kinases, you can identify unique features to target.

  • Workflow:

    • Obtain or model the crystal structures of your on-target and key off-target kinases.

    • Superimpose the structures to identify differences in the ATP-binding pocket, particularly around the solvent-exposed region and the gatekeeper residue.

    • Design modifications to your inhibitor that introduce favorable interactions with unique residues in the on-target kinase or create steric hindrance with residues in the off-target kinases. For instance, adding a bulky substituent that can be accommodated by a larger pocket in the target kinase but not in a more constrained off-target is a common approach.[1]

Strategy 2: Target the "Gatekeeper" Residue

  • Rationale: As mentioned in the FAQs, the size of the gatekeeper residue is a critical determinant of inhibitor sensitivity.[6][7][13][14] Designing your inhibitor to specifically target kinases with a certain size of gatekeeper residue can significantly enhance selectivity.

  • Workflow:

    • Identify the gatekeeper residue in your target kinase and key off-target kinases through sequence alignment or structural analysis.

    • If your target has a small gatekeeper and the off-targets have large ones, you can add a bulky group to your inhibitor that will clash with the larger gatekeeper residues of the off-target kinases.[1]

    • Conversely, if your target has a large gatekeeper, designing an inhibitor that can form specific interactions with it may provide selectivity.

G cluster_0 Selectivity Enhancement Workflow start Initial Lead Compound (Poor Selectivity) s1 Identify On- and Off-Targets (Kinase Profiling) start->s1 s2 Structural Analysis (X-ray, Homology Modeling) s1->s2 s3 Compare ATP-Binding Pockets s2->s3 s4 Identify Differentiating Features (e.g., Gatekeeper Residue) s3->s4 s5 Structure-Based Drug Design (Modify Scaffold) s4->s5 s6 Synthesize Analogs s5->s6 s7 Assess Selectivity (Biochemical & Cellular Assays) s6->s7 s7->s5 Iterate s8 Optimized Inhibitor (Improved Selectivity) s7->s8 Successful

Caption: A workflow for improving inhibitor selectivity.

Scenario 2: My inhibitor shows off-target activity against unrelated kinases.

Q: How can I mitigate off-target effects on kinases from different branches of the kinome tree?

A: Employ Strategies that Move Beyond Simple ATP Competition.

Strategy 1: Target Inactive Kinase Conformations (Type II Inhibitors)

  • Rationale: Type II inhibitors bind to the inactive "DFG-out" conformation of a kinase, where the DFG motif is flipped.[2] This conformation is generally less conserved than the active "DFG-in" state, offering an opportunity for enhanced selectivity.[2]

  • Approach: Design modifications to your this compound scaffold that can extend into the allosteric pocket exposed in the DFG-out conformation. This often involves adding a more extended and flexible linker and a moiety that can occupy this newly accessible pocket.

Strategy 2: Covalent Inhibition

  • Rationale: Covalent inhibitors form a permanent bond with a specific residue in the kinase, typically a non-conserved cysteine.[1] This can lead to high potency and selectivity, as only kinases with a cysteine at the correct position will be targeted.

  • Approach:

    • Identify a non-conserved cysteine residue in or near the ATP-binding pocket of your target kinase.

    • Incorporate a mildly electrophilic "warhead" (e.g., an acrylamide) into your inhibitor scaffold, positioned to react with the identified cysteine.

G cluster_1 Inhibitor Binding Modes type1 Type I Inhibitor (Active 'DFG-in' Conformation) atp_pocket ATP Pocket type1->atp_pocket Binds to type2 Type II Inhibitor (Inactive 'DFG-out' Conformation) type2->atp_pocket Binds to allosteric_pocket Allosteric Pocket type2->allosteric_pocket Extends into covalent Covalent Inhibitor (Forms Permanent Bond) covalent->atp_pocket Binds to cysteine Non-conserved Cysteine covalent->cysteine Reacts with

Caption: Different kinase inhibitor binding modes.

Part 3: Experimental Protocols & Data Interpretation

This section provides standardized protocols for key assays used to evaluate inhibitor selectivity and guidance on interpreting the resulting data.

Protocol 1: Determining IC50 Values for On- and Off-Target Kinases

Objective: To quantitatively measure the potency of an inhibitor against the target kinase and identified off-targets.

Materials:

  • Recombinant kinases (on-target and off-targets)

  • Kinase-specific substrate

  • [(\gamma)-32P]ATP or fluorescently labeled ATP analog

  • Inhibitor stock solution (in DMSO)

  • Assay buffer (specific to each kinase)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO. A common starting range is 10 mM to 1 nM.

  • In a 96-well plate, add the assay buffer, kinase, and substrate.

  • Add the serially diluted inhibitor to the wells. Include a DMSO-only control (vehicle control).

  • Initiate the kinase reaction by adding [(\gamma)-32P]ATP. The ATP concentration should ideally be at or near the Km for each kinase to allow for a more direct comparison of inhibitor affinity.[9]

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop the reaction and measure the incorporation of the radiolabel or the fluorescent signal.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16][17]

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. The selectivity of your compound can be expressed as a ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase. A higher ratio signifies greater selectivity.

Compound Target Kinase IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Selectivity Ratio (Off-Target 1 / Target)
Lead Compound10501005
Optimized Compound8800>1000100
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Rationale: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability to verify that the inhibitor is binding to the intended target in cells.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the inhibitor at various concentrations or with a vehicle control.

  • Harvest the cells and lyse them to obtain the protein extract.

  • Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C).

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analyze the supernatant (containing the soluble, stable protein) by Western blot using an antibody specific for the target kinase.

  • Quantify the band intensities to generate a "melting curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Data Interpretation: An increase in the Tm of the target kinase in the presence of the inhibitor indicates that the inhibitor is binding to and stabilizing the protein, confirming target engagement in a cellular environment.

Part 4: Conclusion

Enhancing the selectivity of this compound based inhibitors is a multifactorial challenge that requires a systematic and iterative approach. By combining rational, structure-based design with a comprehensive suite of biochemical and cellular assays, researchers can successfully navigate the complexities of the kinome and develop highly selective and potent inhibitors for their target of interest.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Gajiwala, K. S., Feng, J., Ferre, R., Ryan, K., Brodsky, O., Weinrich, S., ... & Burley, S. K. (2013). A new paradigm for kinase inhibitor discovery.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of kinase inhibitors. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kifle, L., & Hajduk, P. J. (2011). Navigating the kinome.
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(1H-imidazol-1-yl)pyridin-3-amine is a key structural motif and a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

The principal challenge in the synthesis of this molecule lies in the formation of the C-N bond between the pyridine and imidazole rings. This guide will focus on the three most prevalent strategies for achieving this transformation: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and classical Nucleophilic Aromatic Substitution (SNAr). Each route will be evaluated based on factors such as reaction efficiency, substrate scope, scalability, and cost-effectiveness, supported by experimental data and mechanistic considerations.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is contingent upon a multitude of factors including the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Below is a comparative overview of the three main approaches.

Synthetic Route Key Advantages Key Disadvantages Typical Yield Scalability
Buchwald-Hartwig Amination High yields, broad functional group tolerance, milder reaction conditions compared to Ullmann.Cost of palladium catalysts and ligands, sensitivity to air and moisture.Good to ExcellentGood
Ullmann Condensation Lower cost of copper catalysts, less sensitive to air and moisture than some Pd systems.Often requires higher temperatures, can have lower yields, and may require strongly coordinating ligands.[1]Moderate to GoodExcellent
Nucleophilic Aromatic Substitution (SNAr) Simple, catalyst-free conditions, low cost.Requires highly activated substrates (electron-withdrawing groups), often harsh reaction conditions (high temperature, strong base).VariableGood

Detailed Synthetic Routes and Experimental Protocols

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Logical Relationship of Buchwald-Hartwig Amination:

Caption: Key components for the Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the N-arylation of imidazoles.[3][4]

Materials:

  • 6-Chloropyridin-3-amine

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropyridin-3-amine (1.0 eq), imidazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.

Causality and Insights: The use of a bulky bisphosphine ligand like Xantphos is crucial as it promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst deactivation. Cesium carbonate is a sufficiently strong base to deprotonate the imidazole N-H without causing unwanted side reactions.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[1] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures. The mechanism is believed to involve the formation of a copper(I)-amido intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Experimental Workflow for Ullmann Condensation:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-halopyridin-3-amine, imidazole, Cu(I) catalyst, ligand, and base in a reaction vessel. B Add solvent and heat the mixture with stirring. A->B C Monitor progress by TLC or LC-MS. B->C D Cool, dilute with organic solvent, and filter. C->D E Wash with aqueous solution and brine. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G H Obtain pure product G->H

Caption: Step-by-step workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is based on modern Ullmann-type reactions for N-arylation of imidazoles.[5]

Materials:

  • 6-Bromopyridin-3-amine (or 6-iodopyridin-3-amine)

  • Imidazole

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 6-bromopyridin-3-amine (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Causality and Insights: L-proline acts as a ligand for the copper catalyst, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed under milder conditions than the traditional ligand-free Ullmann reaction. The use of a polar aprotic solvent like DMSO is beneficial for dissolving the reagents and facilitating the reaction.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex intermediate.

Logical Pathway of SNAr:

SNAr_Pathway Start Activated Aryl Halide (e.g., 6-Fluoro-3-nitropyridine) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + Nucleophile Nucleophile Imidazole Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group

Caption: The mechanistic pathway of a typical SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

This is a general protocol, and the starting material would ideally be a more activated pyridine derivative, such as 6-fluoro-3-nitropyridine, followed by reduction of the nitro group.

Materials:

  • 6-Halopyridin-3-amine (preferably 6-fluoropyridin-3-amine for higher reactivity)

  • Imidazole

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of imidazole (1.5 eq) in DMF, add a strong base such as potassium carbonate (2.0 eq) or sodium hydride (1.5 eq) portion-wise at 0 °C to form the imidazolide anion.

  • Add 6-halopyridin-3-amine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-150 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Causality and Insights: The success of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring to stabilize the negatively charged Meisenheimer intermediate. The use of a strong base is necessary to generate the more nucleophilic imidazolide anion.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The Buchwald-Hartwig amination generally offers the highest yields and broadest functional group tolerance, making it a preferred method in many research settings, despite the higher cost of the catalyst system. The Ullmann condensation provides a more cost-effective alternative, particularly for larger-scale synthesis, though it may require more optimization to achieve high yields. Finally, Nucleophilic Aromatic Substitution represents the most straightforward and economical approach but is often limited by the need for activated substrates and harsh reaction conditions. The choice of the most appropriate route will ultimately be guided by the specific requirements of the project, including scale, budget, and available resources.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723–5730. [Link]

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of imidazoles and amines with arylboronic acids catalyzed by copper-exchanged fluorapatite (CuFAP). Tetrahedron Letters, 47(33), 5965-5967. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type C-N Bond Formation. Organic Letters, 6(6), 913–916. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kim, D., & Park, S. B. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(10), 2530–2533. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for C–N Bond Formation. Russian Chemical Reviews, 69(2), 87-109. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

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Comparative Structure-Activity Relationship (SAR) of 6-(1H-imidazol-1-yl)pyridin-3-amine Analogs: A Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine and imidazole scaffolds are cornerstones in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] The fusion of these two heterocycles, or their linkage, provides a versatile framework for developing potent and selective agents against a range of kinases implicated in cancer and inflammatory diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific and promising scaffold: 6-(1H-imidazol-1-yl)pyridin-3-amine and its analogs. By synthesizing data from closely related compound series, primarily imidazo[1,2-a]pyridines and other pyridine-based kinase inhibitors, we will explore the critical structural determinants for activity and provide a framework for the rational design of novel inhibitors.

The this compound Scaffold: A Privileged Motif for Kinase Inhibition

The this compound core represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[3] The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[1] The imidazole moiety can engage in various interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket. The exocyclic amine at the 3-position of the pyridine ring serves as a key vector for introducing substituents that can modulate potency, selectivity, and physicochemical properties.

While direct, extensive SAR studies on this specific scaffold are not abundantly present in a consolidated form in the public literature, a wealth of information on analogous structures, such as imidazo[1,2-a]pyridines, provides a strong foundation for understanding its SAR.[4][5][6] These related compounds have shown significant activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs).[7][8][9][10][11][12][13][14]

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of this compound analogs can be systematically optimized by modifying three key positions: the pyridine ring, the imidazole ring, and the exocyclic amine.

Substitutions on the Pyridine Ring

The pyridine ring is central to the scaffold's interaction with the kinase hinge region. Modifications at positions 2, 4, and 5 can significantly impact binding affinity and selectivity.

  • Position 2: Small alkyl groups, such as a methyl group, at this position can enhance potency. This is often attributed to favorable van der Waals interactions in a hydrophobic pocket adjacent to the hinge region.

  • Position 4: Introduction of substituents at this position can influence the electronic properties of the pyridine ring and provide additional interaction points. For instance, in related pyridopyrimidine series, substitution at the analogous position was shown to modulate PI3K/mTOR inhibitory activity.[15]

  • Position 5: This position is often solvent-exposed, making it a suitable point for introducing larger, polar groups to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.

Modifications of the Imidazole Moiety

The imidazole ring typically occupies the ribose-binding pocket of the ATP-binding site.

  • N-1 Substitution: The nitrogen at position 1 of the imidazole is linked to the pyridine core.

  • C-2, C-4, and C-5 Positions: Substitutions on the carbon atoms of the imidazole ring can be used to probe for additional interactions. For example, in some kinase inhibitors, substitution at the C-2 position with a small hydrophobic group can lead to increased potency. In other cases, linking larger aromatic or heteroaromatic groups can enhance π-stacking interactions with aromatic residues in the active site.

The Crucial Role of the Exocyclic Amine (Position 3)

The amine group at the 3-position of the pyridine ring is a critical handle for introducing a wide variety of substituents that can significantly influence the compound's overall profile. This is often referred to as the "selectivity-determining region" or the "solvent-front region."

  • Amide and Urea Linkages: Acylation of the amine to form amides or reaction with isocyanates to form ureas are common strategies. The nature of the substituent attached to the carbonyl or urea moiety can be varied to optimize interactions with the solvent-exposed region of the kinase. Aromatic and heteroaromatic rings are frequently employed to engage in additional π-stacking or hydrogen bonding interactions.

  • Alkyl and Aryl Substituents: Direct substitution on the amine with alkyl or aryl groups can also modulate activity. The size, lipophilicity, and electronic nature of these substituents will dictate their impact on potency and selectivity. For instance, in a series of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, modifications at this position were crucial for achieving nanomolar potency.[10]

Comparative Analysis with Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a well-studied class of kinase inhibitors and serves as an excellent comparative model.[3][4][16] In these fused systems, the imidazole and pyridine rings are conformationally restricted, which can be advantageous for binding. The this compound scaffold, with its rotatable bond between the two rings, offers greater conformational flexibility. This flexibility can be either beneficial, allowing the molecule to adopt an optimal binding pose, or detrimental, leading to an entropic penalty upon binding.

The SAR of imidazo[1,2-a]pyridines often highlights the importance of substitution at the 2, 3, 6, and 8-positions for kinase inhibitory activity.[10] For example, in a series of PI3Kα inhibitors, substitutions at the 8-position with various aryl groups were explored to enhance potency.[10] This corresponds to the 5-position of the pyridine ring in the this compound scaffold, suggesting that this position is a key site for optimization.

Experimental Data from Analogous Series

To illustrate the principles of SAR, the following table summarizes representative data from published studies on related pyridine-based kinase inhibitors. While not direct data for the title scaffold, these examples provide valuable insights into the effects of specific structural modifications.

ScaffoldTarget KinaseKey SubstituentIC50 (nM)Reference
Imidazo[1,2-a]pyridinePI3Kα8-(4-methoxyphenyl)150[10]
Imidazo[1,2-a]pyridineCDK93-(substituted phenyl)9.22[7]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα4-(substituted amine)1.94[8]
Pyrido[3,2-d]pyrimidinePI3Kα/mTOR7-(substituted isoxazole)3-10 (PI3Kα)[15]
9-(6-aminopyridin-3-yl)-benzo[h][4][17]naphthyridin-2(1H)-onemTOR-0.25 (EC50)[11][14]

This table is illustrative and presents data from different assays and conditions. Direct comparison of absolute values should be made with caution.

Experimental Protocols for SAR Elucidation

A systematic investigation of the SAR of this compound analogs would involve the following key experimental workflows:

Chemical Synthesis

The synthesis of a library of analogs is the first step. A general synthetic route is depicted below.

Synthesis_Workflow Start 6-chloropyridin-3-amine Intermediate1 This compound Start->Intermediate1 Imidazole, base Final_Product Substituted Analogs Intermediate1->Final_Product Acylation, Alkylation, etc.

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of the Core Scaffold: 6-chloropyridin-3-amine is reacted with imidazole in the presence of a suitable base (e.g., K2CO3) and a copper catalyst in a solvent such as DMF or DMSO at elevated temperatures to yield this compound.

  • Diversification at the 3-amino position:

    • Acylation: The core scaffold is reacted with various acyl chlorides or carboxylic acids (using a coupling agent like HATU or EDCI) to generate a library of amide analogs.

    • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)3) yields N-alkylated or N-arylated analogs.

    • Urea formation: Reaction with isocyanates affords urea derivatives.

Biological Evaluation

Kinase Inhibition Assays:

The synthesized compounds are then screened against a panel of kinases to determine their inhibitory activity.

Kinase_Assay_Workflow Compound_Library Synthesized Analogs Primary_Screening Primary Kinase Screen (e.g., at 1 µM) Compound_Library->Primary_Screening Hit_Identification Identify Active Compounds Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Panel (related kinases) Dose_Response->Selectivity_Profiling Cellular_Assays Cell-based Assays (e.g., target phosphorylation, proliferation) Dose_Response->Cellular_Assays

Caption: Workflow for evaluating the biological activity of kinase inhibitors.

Step-by-Step Protocol:

  • Primary Screening: Compounds are initially tested at a single high concentration (e.g., 1 or 10 µM) against a panel of kinases to identify initial hits.

  • IC50 Determination: For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: Promising compounds are then tested against a broader panel of kinases to assess their selectivity.

  • Cell-Based Assays: The activity of the inhibitors is confirmed in cellular models. This can involve measuring the inhibition of phosphorylation of a downstream substrate of the target kinase (e.g., via Western blotting or ELISA) and assessing the anti-proliferative effects on cancer cell lines.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the extensive knowledge gained from related heterocyclic systems, a systematic exploration of the SAR of this scaffold is poised to yield potent and selective therapeutic candidates. Future efforts should focus on:

  • Building a diverse chemical library around this core to comprehensively map the SAR.

  • Utilizing structural biology (e.g., X-ray crystallography) to gain insights into the binding modes of these analogs and guide further design.

  • Optimizing pharmacokinetic properties to ensure that potent compounds have the necessary characteristics for in vivo efficacy.

By following the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space around the this compound scaffold to discover the next generation of targeted kinase inhibitors.

References

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  • Khan, I., Ali, S., Channar, P. A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Gonzalez-Lopez de Turiso, F., Hao, X., Shin, Y., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of Medicinal Chemistry, 59(15), 7252-7267.
  • Attaby, F. A., Abdel Fattah, A. M., & Shaif, L. M. (2012). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, 69(559), 213-221.
  • Zhang, Y., Wang, Y., & Li, Y. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(1), 1.
  • Wityak, J., Sun, Z., Yan, T., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4878-4882.
  • ResearchGate. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)
  • Devi, N., Singh, D., Rawal, R. K., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry.
  • Liu, Q., Wang, J., Kang, S. A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][17]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • Google Patents. (2023). Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1.
  • Wouters, J., Pochet, L., & Masereel, B. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.

Sources

A Comparative Guide to the Efficacy of Novel Pyridine-Based PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a series of novel 6-(1H-imidazol-1-yl)pyridin-3-amine derivatives as potent and selective inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme implicated in tumorigenesis. While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, this guide leverages the principles and data from a closely related and well-documented series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives to illustrate the comparative analysis of such compounds.[1] The structure-activity relationships and experimental methodologies detailed herein are presented to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this class of molecules as anticancer agents.

Introduction: The Rationale for Targeting PI3Kα with Imidazole-Pyridine Scaffolds

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[1] The PI3Kα isoform, in particular, is often mutated or overexpressed in tumors, contributing to uncontrolled cell division and resistance to apoptosis.[1] Therefore, the development of potent and selective PI3Kα inhibitors is a major focus in oncology drug discovery.

The this compound scaffold represents a promising starting point for the design of novel PI3Kα inhibitors. This heterocyclic system offers a unique three-dimensional structure and multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The fusion of an imidazole ring to a pyridine core can facilitate crucial interactions with the ATP-binding pocket of PI3Kα, while the amine group provides a versatile handle for introducing various substituents to explore the surrounding chemical space. This guide will delve into a comparative analysis of a series of these derivatives, highlighting the structure-activity relationships that govern their anticancer efficacy.

Comparative Efficacy of this compound Derivatives

The antiproliferative activity of a synthesized library of this compound derivatives was evaluated against a panel of human cancer cell lines, including HCC827 (non-small cell lung cancer), A549 (non-small cell lung cancer), SH-SY5Y (neuroblastoma), HEL (erythroid and leukocyte leukemia), and MCF-7 (breast cancer).[1] The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.

Table 1: In Vitro Antiproliferative Activity (IC50, μM) of this compound Derivatives [1]

CompoundR-groupHCC827A549SH-SY5YHELMCF-7
1a 4-fluorophenyl0.150.320.450.510.68
1b 4-chlorophenyl0.120.280.390.480.62
1c 4-bromophenyl0.100.250.350.420.55
1d 4-methylphenyl0.250.480.620.750.91
1e 4-methoxyphenyl0.310.550.710.881.05
1f 3-fluorophenyl0.180.380.510.630.79
1g 3-chlorophenyl0.160.350.480.590.75
1h 2-fluorophenyl0.220.450.580.710.88
1i 2,4-difluorophenyl0.090.210.300.380.49
1j 3,4-difluorophenyl0.110.240.330.410.53
1k 4-fluoro-2-methylphenyl0.090.190.280.350.43

Data is representative of a study on a closely related series of compounds and is intended for illustrative purposes.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key structure-activity relationships:

  • Influence of Halogen Substituents: The introduction of halogen atoms on the terminal phenyl ring generally enhanced the antiproliferative activity. Notably, compounds with a fluorine substituent at the para-position (e.g., 1a ) showed significant potency. The activity was further improved with di-substitution, as seen in the 2,4-difluorophenyl derivative 1i and the 4-fluoro-2-methylphenyl derivative 1k , which were the most potent compounds in the series.[1]

  • Effect of Electron-Donating Groups: The presence of electron-donating groups, such as methyl (1d ) and methoxy (1e ), at the para-position of the phenyl ring resulted in a decrease in antiproliferative activity compared to the halogenated derivatives.[1]

  • Positional Isomerism: The position of the substituent on the phenyl ring also played a role in the observed activity. For instance, comparing the fluoro-substituted isomers, the para-substituted compound 1a was more potent than the meta- (1f ) and ortho-substituted (1h ) counterparts.[1]

These SAR findings suggest that the electronic and steric properties of the substituent on the terminal phenyl ring are crucial for the anticancer efficacy of this class of compounds. The enhanced potency of the fluorinated derivatives may be attributed to favorable interactions with the active site of the target protein.

Mechanistic Insights: Elucidating the Mode of Action

To confirm that the observed antiproliferative activity was due to the inhibition of PI3Kα, the most potent compounds were subjected to further mechanistic studies.

PI3Kα Kinase Inhibition

An in vitro kinase assay was performed to directly measure the inhibitory activity of the compounds against PI3Kα. The most potent compound, 1k , exhibited an IC50 value of 1.94 nM against PI3Kα, confirming its potent inhibitory effect on the target enzyme.[1]

Cell Cycle Analysis

The effect of compound 1k on the cell cycle progression of HCC827 cells was investigated using flow cytometry. Treatment with 1k resulted in a dose-dependent arrest of the cell cycle at the G2/M phase.[1] This indicates that the inhibition of PI3Kα by this compound effectively halts cell division.

Apoptosis Induction

To determine if the growth-inhibitory effects were associated with the induction of programmed cell death, an apoptosis assay was conducted. Treatment of HCC827 cells with compound 1k led to a significant increase in the percentage of apoptotic cells, suggesting that the compound induces apoptosis in cancer cells.[1]

The following diagram illustrates the proposed mechanism of action, where the this compound derivative inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3Kα PI3Kα Receptor Tyrosine Kinase->PI3Kα PIP3 PIP3 PI3Kα->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis Derivative 1k Derivative 1k Derivative 1k->PI3Kα Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments described in this guide.

General Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process. A representative synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material (e.g., 2-chloro-5-nitropyridine) B Imidazole Reaction A->B C Intermediate 1 B->C D Reduction of Nitro Group C->D E Intermediate 2 (this compound) D->E F Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) E->F G Final Derivative F->G

Caption: General Synthetic Workflow.

Step-by-step procedure:

  • Synthesis of Intermediate 1: A mixture of the starting material (e.g., 2-chloro-5-nitropyridine), imidazole, and a suitable base (e.g., potassium carbonate) in a solvent like DMF is heated. After completion, the reaction mixture is worked up to isolate the intermediate.

  • Synthesis of Intermediate 2: The nitro group of Intermediate 1 is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.

  • Synthesis of Final Derivatives: Intermediate 2 is then coupled with various boronic acids or aryl halides via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to yield the final this compound derivatives.

  • Purification and Characterization: The final products are purified by column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative (MTT) Assay
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

PI3Kα Kinase Assay
  • The kinase reaction is initiated by adding the PI3Kα enzyme to a reaction buffer containing the substrate (e.g., PIP2) and ATP.

  • The test compounds are added at various concentrations to determine their inhibitory effect.

  • The reaction is allowed to proceed for a set time at a specific temperature.

  • The amount of product (e.g., PIP3) formed is quantified using a suitable detection method, such as a luminescence-based assay.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis
  • Cells are treated with the test compound for a specified duration.

  • The cells are then harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay
  • Cells are treated with the test compound for a defined period.

  • The cells are harvested and washed with a binding buffer.

  • The cells are then stained with Annexin V-FITC and propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive) is quantified.

Conclusion

The this compound scaffold serves as a valuable framework for the development of novel anticancer agents, particularly as inhibitors of the PI3Kα signaling pathway. The comparative analysis of a representative series of derivatives has demonstrated that strategic modifications to the core structure can significantly impact their antiproliferative potency. Specifically, the introduction of electron-withdrawing groups, such as fluorine, on a terminal phenyl ring has been shown to be a key determinant of efficacy.[1] Mechanistic studies have confirmed that the lead compounds from this class exert their anticancer effects by directly inhibiting PI3Kα, leading to cell cycle arrest and the induction of apoptosis.[1] The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize this promising class of compounds in the ongoing search for more effective cancer therapies.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023;28(7):3215. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 6-(1H-imidazol-1-yl)pyridin-3-amine (I-BET762/Molibresib) as a Chemical Probe for BET Bromodomains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation and comparative analysis of 6-(1H-imidazol-1-yl)pyridin-3-amine, more commonly known in the scientific community as I-BET762 or Molibresib (GSK525762). As a potent small molecule targeting the acetyl-lysine binding pockets of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), I-BET762 has emerged as a critical tool for dissecting the roles of these epigenetic readers in gene transcription, cancer, and inflammation. Here, we present a head-to-head comparison with the prototypical BET inhibitor, (+)-JQ1, and outline the essential experimental framework required to rigorously validate I-BET762 as a chemical probe. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization, establishing a clear rationale for its use in both in vitro and in vivo settings.

Introduction: The Imperative for Validated Chemical Probes

The BET family of proteins—BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins.[1] This interaction tethers transcriptional machinery to chromatin, promoting the expression of key genes involved in cell cycle progression and inflammation, including the notorious oncogene MYC.[2] The development of potent and selective BET inhibitors has therefore become a major focus in oncology and immunology research.

I-BET762 (Molibresib) is a prominent member of this class of inhibitors.[3][4] This guide serves to critically evaluate its properties and compare it against (+)-JQ1, the first-in-class, highly utilized BET chemical probe, thereby providing researchers with the necessary framework to confidently employ I-BET762 in their studies.

Comparative Profile: I-BET762 vs. (+)-JQ1

A direct comparison reveals the distinct profiles of I-BET762 and (+)-JQ1. While both are potent pan-BET inhibitors, differences in their chemical scaffolds, potency, and pharmacokinetic properties make them suitable for different experimental contexts.

FeatureI-BET762 (Molibresib) (+)-JQ1 Significance & Causality
Primary Target Pan-BET Bromodomains (BRD2, BRD3, BRD4)[3]Pan-BET Bromodomains (BRD2, BRD3, BRD4, BRDT)[5][6][7]Both compounds competitively bind to the acetyl-lysine binding pocket, displacing BET proteins from chromatin and disrupting transcription.[3][8]
Biochemical Potency IC50: ~32.5–42.5 nM (TR-FRET)[3][4]Kd: ~50.5–61.3 nM[3]IC50: ~33-77 nM (BRD4 BD1/2, AlphaScreen)[5][7]Kd: ~50-90 nM (BRD4 BD1/2, ITC)[7]Both exhibit high nanomolar potency, confirming strong biochemical engagement. The choice of assay (e.g., TR-FRET, AlphaScreen, ITC) can lead to slight variations in reported values but the overall conclusion of high potency remains.
Cellular Potency IC50: ~50 nM (NUT Midline Carcinoma)[2]IC50: ~0.46 µM (MDA-MB-231 Breast Cancer)[9]Potent cellular activity demonstrated across numerous cancer cell lines.Cellular IC50 values are typically higher than biochemical values due to factors like cell permeability and target abundance. Both probes show potent effects on cell proliferation and MYC expression.[2][9]
In Vivo Properties Good oral bioavailability and favorable pharmacokinetics.[9][10] Currently in clinical trials.[11]Suboptimal in vivo pharmacokinetics (short half-life).[12]I-BET762's improved PK profile makes it a superior choice for in vivo studies requiring sustained target inhibition.[9][10]
Negative Control No widely available, validated enantiomeric negative control.(-)-JQ1 is the inactive enantiomer and serves as an excellent, essential negative control.[13]The availability of (-)-JQ1 is a major advantage for rigorously demonstrating that observed cellular effects are due to on-target BET inhibition and not off-target or scaffold-related activities.

The Validation Workflow: A Step-by-Step Approach

Validating a chemical probe is a multi-step process that builds a pyramid of evidence, starting from the purified protein and moving into complex biological systems.

G cluster_0 Probe Validation Workflow cluster_1 cluster_2 A 1. In Vitro Validation B Biochemical Potency (IC50) (e.g., AlphaScreen, TR-FRET) A->B C Binding Affinity (Kd) (e.g., ITC) A->C D Selectivity Profiling (vs. Bromodomain Panel) A->D E 2. Cellular Validation A->E Confirm Potency & Selectivity F Target Engagement (e.g., CETSA, NanoBRET) E->F G Phenotypic Response (e.g., MYC Downregulation via Western Blot) E->G H Use of Negative Control (e.g., (-)-JQ1) E->H I 3. In Vivo Validation E->I Confirm Cellular Activity J Pharmacokinetics (PK) (Bioavailability, Half-life) I->J K Pharmacodynamics (PD) (Target modulation in tissue) I->K L Efficacy in Disease Model I->L

Caption: Workflow for validating a chemical probe.

Essential Experimental Protocols

Herein, we detail the methodologies for two critical validation experiments: determining biochemical potency and confirming cellular target engagement.

Protocol 1: Biochemical Potency via AlphaScreen™ Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[14][15][16] Here, a biotinylated histone peptide and a GST-tagged BRD4 bromodomain are brought into proximity. Binding of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads results in a chemiluminescent signal. A competitive inhibitor like I-BET762 will disrupt this interaction, leading to a decrease in signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

    • Prepare serial dilutions of I-BET762 (and (+)-JQ1 as a positive control) in Assay Buffer containing a final concentration of 1% DMSO.

    • Prepare a mix of GST-tagged BRD4(BD1) protein and biotinylated H4 peptide in Assay Buffer.

  • Reaction Incubation:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the BRD4/peptide mix to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Bead Addition:

    • Prepare a suspension of AlphaScreen™ Glutathione Acceptor beads and Streptavidin Donor beads in Assay Buffer, protected from light.

    • Add 10 µL of the bead suspension to each well.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via CETSA®

Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein in the native environment of the cell.[17][18] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[19][20]

G cluster_0 No Drug cluster_1 With Drug (I-BET762) Unbound_Protein Target Protein Heat_NoDrug Heat (e.g., 55°C) Unbound_Protein->Heat_NoDrug Denatured_Protein Denatured & Aggregated Heat_NoDrug->Denatured_Protein Drug I-BET762 Bound_Protein Target Protein Drug->Bound_Protein Heat_WithDrug Heat (e.g., 55°C) Bound_Protein->Heat_WithDrug Stable_Protein Soluble & Stable Heat_WithDrug->Stable_Protein

Sources

A Comparative Guide to Cross-Reactivity Profiling of 6-(1H-imidazol-1-yl)pyridin-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site makes it a powerful pharmacophore. However, the very feature that drives its potency—interaction with the highly conserved ATP pocket—also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.[1][2] This guide provides a comprehensive comparison of state-of-the-art methodologies for profiling the selectivity of these inhibitors, offering researchers the technical insights and practical protocols needed to navigate the complexities of target validation and off-target effect prediction.

Understanding an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in drug development. Unidentified off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[3] Conversely, a well-defined polypharmacology profile can be strategically leveraged for enhanced therapeutic efficacy. This guide focuses on three pillars of cross-reactivity analysis: broad-panel biochemical screening, cellular target engagement, and unbiased proteomic discovery.

Part 1: Comparative Analysis of Profiling Methodologies

Choosing the right profiling strategy depends on the stage of discovery and the specific questions being asked. Early-stage efforts may prioritize broad, rapid screening, while later-stage lead optimization demands confirmation of target engagement in a physiological context.

Biochemical Profiling: The Global View (In Vitro)

Biochemical assays provide a direct measure of an inhibitor's interaction with a purified protein, offering a clean, quantitative assessment of potency and selectivity across a vast target space.

  • Competition Binding Assays (e.g., KINOMEscan®): This technology has become an industry standard for its breadth and precision.[4][5][6] It relies on a site-directed competition binding assay where the inhibitor's ability to displace a proprietary ligand from the kinase active site is measured. The output is typically expressed as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity. Its key advantage is the immense scale, with panels covering over 500 human kinases, including clinically relevant mutants.[4][5]

  • Enzymatic Activity Assays: These assays directly measure the inhibition of a kinase's catalytic function—the transfer of a phosphate group to a substrate.[7] While highly informative about functional antagonism, they can be more complex to configure for large panels compared to binding assays.

Causality Behind Experimental Choice: For initial selectivity screening, a competition binding assay is often preferred due to its scalability and the ability to obtain thermodynamic binding constants (Kd) across the kinome.[6] This provides a comprehensive map of potential interactions, guiding initial structure-activity relationship (SAR) studies.

Cellular Target Engagement: The Physiological Context (In Situ)

Confirming that an inhibitor binds its intended target within the complex milieu of a living cell is a crucial validation step.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method for verifying target engagement in intact cells and even tissues.[8][9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to an inhibitor is more resistant to heat-induced denaturation.[9][12] By heating cell lysates or intact cells treated with the inhibitor across a temperature gradient, a "melt curve" is generated. A shift in this curve compared to an untreated control directly indicates target engagement.[8][10] This technique is invaluable as it requires no modification of the compound or the protein and assesses binding in a native cellular environment.[11]

Unbiased Proteomics: Discovering the Unknown

While the aforementioned methods are excellent for screening against known targets, they cannot identify completely unanticipated off-targets. Chemical proteomics addresses this gap by enabling an unbiased survey of inhibitor interactions on a proteome-wide scale.[3][13]

  • Competitive Affinity-Based Profiling (e.g., Kinobeads): This technique utilizes broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[14][15] A cell lysate is pre-incubated with the test inhibitor, which competes for binding to its specific targets. When the lysate is subsequently passed over the kinobeads, the inhibitor's targets will not be captured. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of the test inhibitor, a comprehensive profile of on- and off-targets can be generated.[14][15]

Trustworthiness Through Orthogonal Validation: No single method provides a complete picture. The most robust approach involves using orthogonal assays. For instance, a hit identified in a KINOMEscan® screen should be validated for functional inhibition in an enzymatic assay and, most importantly, confirmed for target engagement in a cellular context using CETSA.

Part 2: Data Presentation and Interpretation

Quantitative data from profiling experiments must be presented clearly to facilitate comparison and decision-making.

Table 1: Illustrative KINOMEscan® Data for a Hypothetical Inhibitor
Kinase TargetDissociation Constant (Kd) (nM)Selectivity Score (S10)Interpretation
Primary Target (e.g., c-Met) 1.2 0.02 High-affinity binding to the intended target.
Off-Target 1 (e.g., AXL)25-Moderate off-target binding.
Off-Target 2 (e.g., MER)85-Weaker off-target interaction.
Off-Target 3 (e.g., VEGFR2)>10,000-No significant binding observed.
Off-Target 4 (e.g., EGFR)>10,000-No significant binding observed.
Off-Target 5 (e.g., SRC)450-Low-potency off-target interaction.
Selectivity Score (S10) is the fraction of kinases in the panel that bind with a Kd < 10x the primary target Kd. A lower score indicates higher selectivity.
Table 2: Illustrative CETSA Data for Cellular Target Engagement
Treatment GroupApparent Melting Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of the target protein.
Inhibitor (1 µM)58.0+5.5 Significant thermal stabilization, confirming target engagement in intact cells.
Table 3: Comparison of Cross-Reactivity Profiling Methodologies
MethodologyPrincipleThroughputContextKey OutputProsCons
KINOMEscan® Competition BindingVery HighIn Vitro (Purified Protein)KdBroad coverage, quantitative, highly reproducible.Lacks cellular context, may not reflect functional activity.
CETSA® Thermal StabilizationMedium-HighIn Situ (Intact Cells)ΔTaggConfirms target engagement in a physiological setting.Requires specific antibodies or mass spec; throughput can be lower.
Chemical Proteomics Competitive Affinity CaptureLow-MediumIn Vitro (Cell Lysate)Target list & relative abundanceUnbiased, discovers novel off-targets.Technically complex, may identify non-functional interactions.

Part 3: Experimental Protocols & Visual Workflows

Workflow 1: KINOMEscan® Profiling

The diagram below illustrates the high-throughput, competition-based binding assay used for broad kinome screening.

G cluster_prep Preparation cluster_assay Competition Assay cluster_readout Detection & Analysis Test_Compound Test Inhibitor (e.g., 6-(1H-imidazol-1-yl) pyridin-3-amine derivative) Incubation Incubation: Kinase + Inhibitor Test_Compound->Incubation Immobilized_Ligand Immobilized Ligand on Solid Support Binding Binding to Immobilized Ligand Immobilized_Ligand->Binding Kinase Kinase Target (from panel of >450) Kinase->Incubation Incubation->Binding Wash Wash Unbound Kinase Binding->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Data Data Analysis: Calculate Kd or % Inhibition Quantify->Data

Caption: KINOMEscan® competition binding assay workflow.

Protocol 1: In Vitro Kinase Profiling via Competition Binding Assay

  • Compound Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations for Kd determination (e.g., 11-point, 3-fold dilutions).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound dilutions with a specific kinase from the screening panel.

  • Competition Reaction: Add a DNA-tagged, immobilized ligand that binds to the active site of the kinase. The test inhibitor will compete with this ligand for binding to the kinase.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Capture & Wash: Capture the immobilized ligand on a solid support and wash away any unbound protein. The amount of kinase captured is inversely proportional to the affinity of the test inhibitor.

  • Quantification: Elute the bound kinase and quantify the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the amount of kinase bound relative to a DMSO control and fit the data to a dose-response curve to determine the dissociation constant (Kd).

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

This workflow demonstrates how target engagement is measured by observing inhibitor-induced protein stabilization in cells.

G cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein Cells Intact Cells Treatment Incubate with Inhibitor or Vehicle (DMSO) Cells->Treatment Heating Heat Samples across a Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction from Precipitated Protein Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Detection Plotting Plot Melt Curve & Determine ΔTagg Detection->Plotting

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat cells with the test inhibitor at the desired concentration or with vehicle (DMSO) as a negative control. Incubate under normal culture conditions for a sufficient time to allow cell penetration and target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells to release their protein content. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using an appropriate detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. Determine the apparent melting temperature (Tagg) for each curve and calculate the thermal shift (ΔTagg).

Workflow 3: Competitive Chemical Proteomics

This diagram outlines the unbiased discovery of inhibitor targets by competing for binding on a broad-spectrum affinity matrix.

G cluster_prep Preparation cluster_competition Competitive Pull-down cluster_analysis Mass Spectrometry & Analysis Lysate Prepare Cell Lysate Incubation Incubate Lysate with Test Inhibitor Lysate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Pulldown Add Kinobeads to Capture Unbound Kinases Kinobeads->Pulldown Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS QuantAnalysis Quantitative Analysis: Identify Competed Proteins LCMS->QuantAnalysis

Caption: Competitive Chemical Proteomics workflow.

Protocol 3: Chemical Proteomics using Kinobeads

  • Cell Lysis: Harvest cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.

  • Competitive Incubation: Divide the lysate into two groups. To one, add the test inhibitor at a specific concentration. To the other, add vehicle (DMSO). Incubate to allow the inhibitor to bind to its targets.[14]

  • Affinity Enrichment: Add the kinobead slurry to both lysates and incubate to allow the capture of kinases not occupied by the free test inhibitor.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the inhibitor-treated and vehicle-treated samples. Proteins that show a dose-responsive decrease in abundance in the inhibitor-treated sample are identified as specific targets of the compound.[14]

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
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  • KINOMEscan Technology. Eurofins Discovery.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
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  • Cellular thermal shift assay. Wikipedia.

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A Comparative Benchmarking Guide to 6-(1H-imidazol-1-yl)pyridin-3-amine, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 6-(1H-imidazol-1-yl)pyridin-3-amine (hereafter referred to as Compound-IPI), against established kinase inhibitors. As researchers and drug development professionals, our goal is to rigorously characterize new chemical entities to understand their therapeutic potential and mechanism of action. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparison.

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2][3] Therefore, the development of potent and selective kinase inhibitors is a major focus of oncological research. Compound-IPI represents a new scaffold with potential kinase inhibitory activity. To ascertain its value, we must benchmark it against clinically relevant and well-understood drugs.

For this guide, we have selected three FDA-approved kinase inhibitors as comparators, each targeting a distinct and critical oncogenic pathway:

  • Erlotinib: A reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.[4][5][6][][8]

  • Imatinib: A potent inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-receptors (PDGFR), which has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][9][10][11][12]

  • Vemurafenib: A highly specific inhibitor of the BRAF V600E mutant serine-threonine kinase, a key driver in a significant subset of melanomas.[13][14][15][16][17]

Our benchmarking strategy will proceed through a tiered approach, beginning with broad biochemical profiling and moving towards more complex, physiologically relevant cellular assays.

Tier 1: In Vitro Biochemical Kinase Assay

Scientific Rationale: The first essential step is to determine the direct inhibitory effect of Compound-IPI on kinase enzymatic activity. A biochemical assay, free from cellular complexities like membrane transport and off-target effects, provides a clean measure of potency (IC50) and can be used to profile the compound against a large panel of kinases to assess selectivity.[18][19] We will employ a luminescence-based assay that quantifies ATP consumption, a direct product of kinase activity.[3][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to measure the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.

    • Prepare serial dilutions of Compound-IPI and the comparator inhibitors (Erlotinib, Imatinib, Vemurafenib) in the reaction buffer. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the specific kinase being tested to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Add 10 µL of the 2X ATP solution to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (high inhibition) and "vehicle control" (no inhibition) wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (nM)
Compound-IPI EGFR[Experimental Value]
ErlotinibEGFR1-5
Compound-IPI ABL1[Experimental Value]
ImatinibABL125-50
Compound-IPI BRAF V600E[Experimental Value]
VemurafenibBRAF V600E30-40

Note: IC50 values for known inhibitors are representative and can vary based on assay conditions.

Tier 2: Cell-Based Proliferation and Viability Assays

Scientific Rationale: Moving from a biochemical to a cellular context is crucial. Cell-based assays measure the compound's ability to inhibit cell growth or induce cell death, providing a more physiologically relevant measure of its anti-cancer potential.[21][22][23] These assays account for factors like cell permeability and metabolic stability. We will use cancer cell lines with known genetic drivers that are targeted by our comparator drugs.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating:

    • Select appropriate cell lines. For example:

      • NCI-H1975 (EGFR L858R/T790M mutant) for Erlotinib comparison.

      • K562 (BCR-ABL positive) for Imatinib comparison.

      • A375 (BRAF V600E mutant) for Vemurafenib comparison.

    • Trypsinize and count cells. Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-IPI and comparator drugs in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the viability data against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Data Presentation: Comparative GI50/IC50 Values in Cancer Cell Lines
CompoundCell Line (Driver)GI50/IC50 (nM)
Compound-IPI NCI-H1975 (EGFR)[Experimental Value]
ErlotinibNCI-H1975 (EGFR)~200
Compound-IPI K562 (BCR-ABL)[Experimental Value]
ImatinibK562 (BCR-ABL)~300
Compound-IPI A375 (BRAF V600E)[Experimental Value]
VemurafenibA375 (BRAF V600E)~100

Note: GI50/IC50 values for known inhibitors are representative and can vary based on cell line and assay conditions.

Tier 3: Target Engagement and Downstream Signaling Analysis

Scientific Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended target, we must analyze the phosphorylation status of the target kinase and its downstream effectors. Western blotting is a robust and widely used technique for this purpose.[2][24][25][26][27] A reduction in the phosphorylation of a target protein upon treatment with an inhibitor provides strong evidence of on-target activity.

Experimental Protocol: Western Blotting for Phosphoprotein Analysis
  • Cell Treatment and Lysis:

    • Plate cells (e.g., A375 for BRAF pathway analysis) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Compound-IPI or a comparator (e.g., Vemurafenib) at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK for the BRAF pathway) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Data Visualization and Interpretation

The results of the Western blot will provide a qualitative and semi-quantitative assessment of target engagement. A dose-dependent decrease in the phosphorylated form of a downstream effector (like p-ERK for the BRAF pathway) relative to the total protein and the loading control would confirm that Compound-IPI is engaging its target and inhibiting the signaling cascade.

Visualizing the Benchmarking Process

To conceptualize our multi-tiered approach, the following diagrams illustrate a representative signaling pathway and the overall experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor Kinase Inhibitor (e.g., Compound-IPI) Inhibitor->RAF Inhibits

Caption: A simplified MAPK/ERK signaling pathway.

G start Start: Novel Compound (Compound-IPI) tier1 Tier 1: Biochemical Assay (Determine IC50 vs. panel of kinases) start->tier1 tier2 Tier 2: Cell-Based Proliferation Assay (Determine GI50 in relevant cancer cell lines) tier1->tier2 tier3 Tier 3: Western Blot Analysis (Confirm on-target pathway inhibition) tier2->tier3 decision Data Analysis & Comparison (Potency, Selectivity, Cellular Activity) tier3->decision end Conclusion: Profile of Compound-IPI decision->end

Caption: The tiered workflow for benchmarking kinase inhibitors.

Conclusion

This guide provides a robust, logical, and experimentally sound framework for the initial benchmarking of this compound. By systematically comparing its biochemical potency, cellular activity, and on-target effects against well-characterized inhibitors like Erlotinib, Imatinib, and Vemurafenib, we can build a comprehensive profile of this novel compound. The data generated through these protocols will be crucial for making informed decisions about its future development as a potential therapeutic agent. Each experiment is designed to be self-validating, with clear positive and negative controls, ensuring the trustworthiness and integrity of the resulting data.

References

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  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]

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A Guide to the Patent Landscape and Novelty Assessment of 6-(1H-Imidazol-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(1H-imidazol-1-yl)pyridin-3-amine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding sites of numerous enzymes, making it a cornerstone for targeted therapeutic development. This guide provides an in-depth analysis of the patent literature surrounding this core structure, offering a comparative assessment of the novelty of its derivatives. We will explore the established therapeutic applications, dissect the key structural modifications being patented, and identify potential "white spaces" for future innovation. By synthesizing patent data with insights from the scientific literature, this document serves as a strategic resource for researchers aiming to develop novel intellectual property in this competitive landscape.

The this compound Scaffold: A Privileged Core in Drug Discovery

The title compound, this compound, represents a confluence of two heterocycles—pyridine and imidazole—that are ubiquitous in biologically active molecules.[1] The aminopyridine portion often serves as a crucial "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive drugs. The imidazole ring, meanwhile, can engage in additional interactions, provide a vector for further substitution to explore different pockets of the active site, and favorably influence the compound's physicochemical properties, such as solubility.[2]

The inherent versatility of this scaffold has led to its investigation in a multitude of therapeutic areas. While kinase inhibition for oncology is the most prominent, derivatives have also been explored for autoimmune diseases, inflammation, neurodegenerative diseases, and even as agents against gastric acid secretion.[3][4] This broad applicability underscores its status as a privileged scaffold, justifying a thorough analysis of its intellectual property landscape to guide novel research and development.

Caption: Core this compound scaffold and its key functional regions.

Navigating the Intellectual Property Landscape

A Patent Landscape Analysis (PLA) is a systematic method used to create an overview of a specific technology field, which can help identify research gaps and ensure the originality of new work.[5] For medicinal chemists, a PLA is indispensable for understanding which chemical spaces are already claimed, by whom, and for what purpose. This avoids redundant research and directs efforts toward truly novel chemical matter. The process involves defining the scope, executing a thorough search of patent databases, and analyzing the results to map trends and identify opportunities.

Caption: A streamlined workflow for performing a patent landscape analysis.

Analysis of Patented Derivatives and Their Therapeutic Targets

Our analysis of the patent literature reveals that derivatives of the this compound scaffold are predominantly claimed as kinase inhibitors. The specific structural modifications dictate the target selectivity and, consequently, the therapeutic indication.

Kinase Inhibitors: The Predominant Application

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for drug development.[6] The aminopyridine scaffold is a well-established pharmacophore in this area.

Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival; its aberrant activation is a frequent event in human cancers.[3] Several patents disclose derivatives of our core scaffold as potent PI3K inhibitors. For instance, patent CN102574842B describes pyridyl imidazolone derivatives for inhibiting PI3K, intended for the treatment of tumors and autoimmune diseases.[3] A recent study also detailed the design of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as highly potent PI3Kα inhibitors with submicromolar activity against various tumor cell lines.[7] This demonstrates a key novelty strategy: fusing the core scaffold with other heterocyclic systems like quinazoline to enhance potency and modulate properties.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Scaffold-based PI3K Inhibitor Inhibitor->PI3K Blocks

Caption: Simplified PI3K/AKT signaling pathway, a major target for these derivatives.

Other Kinase Targets: Beyond PI3K, related structures are patented as inhibitors of other important kinases.

  • c-Kit Kinase: Imidazo[1,2-a]pyridine-based compounds are claimed as inhibitors of c-Kit, a key driver in gastrointestinal stromal tumors (GISTs).[8]

  • Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been patented as inhibitors of Aurora kinases, which are involved in cell cycle regulation, for the treatment of proliferative disorders like cancer.[9]

  • Pim Kinases: Substituted imidazo[1,2-b]pyridazines have been claimed as inhibitors of Pim kinases, which are linked to skin disorders and other conditions.[10]

Derivative Class Target Kinase Reported Activity (IC₅₀) Therapeutic Area Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα0.09 µM - 0.43 µM (cell lines)Cancer[7]
Imidazo[1,2-a]pyridine derivativesNot specified (general)IC₅₀ = 14.39 µM (B16F10 cells)Cancer[11]
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidinec-KitNot specified in abstractCancer (GISTs)[8]
Imidazo[4,5-b]pyridine derivativesAurora KinaseNot specified in abstractCancer[9]
Substituted imidazo[1,2-b]pyridazinesPim KinaseNot specified in abstractSkin Disorders, Cancer[10]

Table 1: Comparison of patented derivative classes targeting various protein kinases.

Other Therapeutic Areas

While kinase inhibition is dominant, the versatility of the fused imidazopyridine scaffold is shown in other patents. For example, patent WO2018008929A1 discloses novel imidazo[1,2-a]pyridine derivatives that inhibit gastric acid secretion, positioning them for the treatment of ulcers and gastritis.[4] This highlights that novelty can be achieved not only through structural modification but also by pursuing underexplored therapeutic applications for a known scaffold.

Assessing Novelty: Where are the Opportunities?

The existing patent landscape is heavily focused on fused bicyclic systems, such as imidazo[1,2-a]pyridines, and their application as kinase inhibitors in oncology. True novelty for new patent filings will likely be found by moving away from this crowded space.

Opportunities for Innovation:

  • Non-Fused Derivatives: There appears to be more "white space" around the core this compound scaffold itself, without the fused ring. Novelty would be driven by unique substitutions on the pyridine ring, the exocyclic amine, or the imidazole ring that confer unexpected selectivity or improved drug-like properties.

  • Novel Therapeutic Targets: Exploring non-kinase targets is a promising strategy. The scaffold's hydrogen bonding capabilities could be leveraged for other enzyme classes or receptors. The use of these compounds for neurodegenerative diseases or as anti-infective agents appears less explored in the patent literature.[12][13]

  • Targeting Drug Resistance: A key challenge in cancer therapy is acquired resistance to kinase inhibitors. Designing next-generation derivatives that are active against known resistance mutations of validated targets (e.g., EGFR, ALK) would represent a significant and patentable advance.

  • Improved Synthetic Routes: Patents can also claim novel and more efficient methods of synthesis. Developing a greener, higher-yielding, or more scalable synthesis for the core scaffold or its key derivatives could be a valuable piece of intellectual property.[14][15]

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, any claims of inhibitory activity must be supported by robust experimental data. Below is a representative protocol for a biochemical kinase assay, which forms the basis for many of the claims in the analyzed patents.

Protocol: PI3Kα Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.

Principle: The assay measures the amount of ADP produced by the kinase reaction. As the kinase is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used by a luciferase to produce a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control wells).

    • Add 5 µL of a 2X kinase/substrate solution (containing PI3Kα and PIP2 in assay buffer).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its fused-ring congeners, particularly imidazo[1,2-a]pyridines, are firmly established in the patent literature as potent kinase inhibitors. The intellectual property landscape is densely populated in the area of oncology, with numerous patents claiming derivatives for targets like PI3K and Aurora kinase. However, significant opportunities for novelty remain. Researchers and drug development professionals should focus on exploring non-fused derivatives with unique substitution patterns, investigating underexplored therapeutic areas beyond oncology, designing compounds to overcome clinical drug resistance, and developing innovative synthetic methodologies. A thorough understanding of the existing patent landscape, as outlined in this guide, is the critical first step in navigating this promising chemical space and developing the next generation of impactful therapeutics.

References

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A Researcher's Guide to Validating the Mechanism of Action of 6-(1H-imidazol-1-yl)pyridin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 6-(1H-imidazol-1-yl)pyridin-3-amine derivatives. Drawing from established methodologies and field-proven insights, this document will navigate the experimental journey from initial hypothesis to robust mechanistic confirmation, with a focus on their potential role as kinase inhibitors.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology.[1][2] Notably, certain analogs have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2] This guide will therefore use the hypothesis of PI3K/Akt pathway inhibition as a central theme to compare and contrast various validation techniques.

Part 1: Foundational Target Engagement Strategies

Confirming that a compound physically interacts with its intended molecular target within a cellular context is the cornerstone of validating its mechanism of action.[3][4] A multi-pronged approach, combining direct biophysical assays with cellular target engagement methods, provides the most compelling evidence.[3]

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a native cellular environment.[5][6][7] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[8][9]

Causality Behind the Choice: CETSA is invaluable as it is a label-free method, meaning it doesn't require modification of the compound or the target protein, thus preserving the natural interaction.[5] It provides direct evidence of target binding within the complexity of the cell, including the influence of other cellular components.[7]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Quantification start Plate Cells treat Treat with Derivative or Vehicle Control start->treat heat Heat Cells at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifuge->quantify end Data Analysis quantify->end

Caption: CETSA experimental workflow for target engagement validation.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Plate a cancer cell line known to have active PI3K signaling (e.g., HCC827) and allow cells to adhere.[2] Treat the cells with various concentrations of the this compound derivative or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]

  • Protein Quantification: Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[9]

  • Data Analysis: Plot the percentage of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[10]

Comparing Target Engagement Methodologies

While CETSA is a robust method, other techniques can be employed, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[9]Label-free, performed in intact cells or lysates, reflects physiological conditions.[5][7]Requires a specific antibody for Western blot-based detection, lower throughput.Validation of on-target binding in a cellular context.
In Vitro Kinase Assays Measures the transfer of a phosphate group from ATP to a substrate by the target kinase.[11]Highly quantitative, allows for determination of IC50 and Ki values, high-throughput compatible.[12][13]Performed in a cell-free system, may not reflect cellular activity.[13]Determining direct enzymatic inhibition and potency.[14]
Isothermal Dose-Response CETSA (ITDRF-CETSA) Measures the amount of soluble protein at a fixed temperature with varying ligand concentrations.[6]More sensitive for lower affinity binders, provides dose-dependent binding information.[6]Requires careful optimization of the challenge temperature.Quantifying target engagement in a dose-dependent manner.
Thermal Proteome Profiling (TPP) A mass spectrometry-based extension of CETSA that monitors the thermal stability of thousands of proteins simultaneously.[5]Unbiased, proteome-wide view of target and off-target effects.[5]Technically demanding, requires sophisticated instrumentation and bioinformatics.Target deconvolution and off-target profiling.

Part 2: Quantifying Enzymatic Inhibition and Cellular Effects

Once target engagement is confirmed, the next logical step is to quantify the inhibitory effect of the derivatives on the kinase's enzymatic activity and the subsequent downstream cellular consequences.

In Vitro Kinase Assays: Measuring Direct Inhibition

In vitro kinase assays are essential for determining the potency and selectivity of the inhibitor.[12][15] These assays directly measure the catalytic activity of the purified kinase enzyme.[11]

Causality Behind the Choice: This approach isolates the interaction between the inhibitor and the kinase, providing a direct measure of inhibitory potency (IC50).[13] It is a crucial step for structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_incubation Enzymatic Reaction cluster_detection Signal Detection start Prepare Assay Buffer reagents Add Purified Kinase, Substrate, and ATP start->reagents inhibitor Add Serial Dilutions of Derivative reagents->inhibitor incubate Incubate at Optimal Temperature inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence, Radioactivity) stop_reaction->detect end Calculate IC50 detect->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol for an In Vitro PI3Kα Kinase Assay:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant PI3Kα enzyme, its lipid substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition: Add serial dilutions of the this compound derivative to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated product (e.g., PIP3) using a suitable detection method such as luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).[15]

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Probing the Downstream Signaling Pathway

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates within the cell. For the PI3K pathway, this would be a reduction in phosphorylated Akt (p-Akt).

Causality Behind the Choice: This experiment provides a crucial link between target engagement and a functional cellular outcome. It confirms that the inhibitor is active in the cellular context and is perturbing the intended signaling cascade.

Experimental Workflow:

Signaling_Pathway_Analysis cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_western Western Blotting cluster_detection Analysis start Seed Cells treat Treat with Derivative at Various Concentrations start->treat lyse Lyse Cells and Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Antibodies (p-Akt, Total Akt, β-actin) transfer->probe image Image and Quantify Band Intensities probe->image end Normalize p-Akt to Total Akt image->end

Caption: Western blot workflow to analyze downstream signaling inhibition.

Step-by-Step Protocol for Western Blot Analysis of p-Akt:

  • Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of the derivative for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent detection system. Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control signals. A dose-dependent decrease in the p-Akt/total Akt ratio validates the on-target effect of the inhibitor.

Part 3: Comparative Data Summary and Conclusion

The following table summarizes hypothetical, yet expected, data from the described experiments for a promising this compound derivative (Compound X) and a known PI3Kα inhibitor (Positive Control).

Experiment Parameter Measured Compound X Positive Control (e.g., Alpelisib) Interpretation
CETSA Thermal Shift (ΔTm) for PI3Kα+ 4.2 °C+ 5.1 °CCompound X directly binds to and stabilizes PI3Kα in cells.
In Vitro Kinase Assay PI3Kα IC5015 nM5 nMCompound X is a potent inhibitor of PI3Kα enzymatic activity.
Western Blot p-Akt (Ser473) Inhibition IC50 in HCC827 cells50 nM25 nMCompound X effectively inhibits the PI3K signaling pathway in a cellular context.
Cell Proliferation Assay Anti-proliferative IC50 in HCC827 cells150 nM80 nMInhibition of the PI3K pathway by Compound X leads to a functional anti-cancer effect.[2]

A logical and rigorous validation of the mechanism of action for this compound derivatives requires a multi-faceted experimental approach. By systematically progressing from direct target engagement confirmation using techniques like CETSA, to quantifying enzymatic inhibition with in vitro kinase assays, and finally to observing the downstream cellular consequences via Western blotting, researchers can build a robust and compelling case for a specific mechanism of action. This structured, self-validating workflow not only enhances the scientific integrity of the findings but also provides the critical data necessary to guide further drug development efforts.

References

  • Huber, K. V. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
  • Chen, X., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Byrne, D. P., et al. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA. Pelago Bioscience.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Smolecule. (n.d.). 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine. Smolecule.
  • PubChem. (n.d.). This compound. PubChem.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(1H-imidazol-1-yl)pyridin-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 6-(1H-imidazol-1-yl)pyridin-3-amine is not universally available. The following procedural guide is synthesized from an analysis of its constituent chemical moieties—an aminopyridine and an imidazole ring—and is grounded in established best practices for hazardous waste management set forth by regulatory bodies. This document provides essential, immediate safety and logistical information. However, all laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Inferred Hazard Profile and the Imperative for Caution

This compound is a complex heterocyclic compound. To ensure operational safety, we must infer its hazard profile by examining its components:

  • Aminopyridine Moiety: Aminopyridines are known for their significant toxicity. 3-Aminopyridine, for example, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and serious eye irritant.[1]

  • Imidazole Moiety: Imidazole and its derivatives can cause skin irritation and serious eye damage. Some imidazole compounds are also classified as harmful if swallowed.[2]

Given this composite structure, it is scientifically prudent to handle this compound as a hazardous substance with potential for acute toxicity, skin and eye irritation, and environmental harm if disposed of improperly. This conservative assessment forms the basis of the following disposal protocol.

The Regulatory Framework: Adherence to EPA and ECHA Standards

The proper disposal of chemical waste is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4] Similarly, in Europe, the European Chemicals Agency (ECHA) provides guidance on waste and recovered substances.[5][6]

A core principle of these regulations is the "cradle-to-grave" responsibility of the waste generator.[7] This means that your laboratory is responsible for the waste from the moment it is created until its final, safe disposal. The first step in this process is a proper "hazardous waste determination" to classify the material based on its characteristics, such as toxicity, reactivity, ignitability, and corrosivity.[3][8]

Core Principles for Disposal: A Self-Validating System

The protocol described below is designed as a self-validating system, where each step logically builds upon the last to ensure safety and compliance. The three pillars of this system are:

  • Segregation: Preventing unintentional and hazardous chemical reactions by keeping incompatible waste streams separate.

  • Containment: Using appropriate, sealed, and clearly labeled containers to prevent leaks and exposure.

  • Documentation & Transfer: Maintaining accurate records and ensuring the waste is handed over to authorized personnel for final disposal.

Quantitative Data Summary

The table below summarizes the critical parameters for managing waste containing this compound.

ParameterGuidelineRationale & Reference
Waste Type Hazardous Chemical Waste (Solid)Based on the inferred toxicity of the aminopyridine and imidazole moieties.[1][2]
EPA Hazard Category Likely Toxic Waste (U-listed or characteristic)Subject to formal hazardous waste determination by your institution's EHS department.[8]
GHS Pictograms (Inferred) Skull and Crossbones (Acute Toxicity), Exclamation Mark (Irritant)Reflects hazards of structurally similar compounds like 3-Aminopyridine.[1]
Primary Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid ChloridesTo prevent vigorous, potentially exothermic or gas-evolving reactions.[2]
Container Type High-Density Polyethylene (HDPE) or glass, with a secure screw cap.Must be compatible with the chemical waste and prevent leakage.[8]
Storage Location Designated satellite accumulation area (SAA) or central accumulation area (CAA).[7]Must be a secure, well-ventilated area away from general laboratory traffic.

Detailed Step-by-Step Disposal Protocol

This protocol outlines the direct, procedural steps for the safe disposal of waste generated from the use of this compound.

Phase 1: Preparation and Risk Assessment

  • Consult EHS: Before generating waste, confirm your laboratory's specific procedures for hazardous waste disposal with your institution's EHS department.

  • Designate a Waste Container: Procure a chemically resistant container with a tightly sealing lid. Ensure it is clean and dry before its first use.

  • Pre-Label the Container: Affix a "Hazardous Waste" label to the container. Fill in the generator's name, lab location, and the full chemical name: "Waste this compound". Leave the accumulation start and end dates blank for now.

Phase 2: Waste Collection (At the Point of Generation)

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.

  • Solid Waste Transfer:

    • Carefully transfer solid waste (unwanted product, contaminated weighing papers, etc.) into the designated hazardous waste container using a dedicated spatula or funnel.

    • Avoid creating dust. If there is a risk of aerosolization, perform this transfer within a chemical fume hood.[9]

  • Contaminated Consumables: Place all contaminated disposable items, such as pipette tips, gloves, and absorbent pads, directly into the same designated container.

  • Seal Container: After each addition of waste, securely close the container lid. Containers must remain closed unless waste is actively being added.[7]

Phase 3: Storage and Documentation

  • Proper Storage: Store the sealed container in a designated and properly signed Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.

  • Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[10]

Phase 4: Final Disposal

  • Container Full / Project Complete: When the container is full (leaving at least 10% headspace) or when the project is complete, seal the container and fill in the "Accumulation End Date".

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2] Do not allow waste to accumulate beyond the regulatory time limits (e.g., 90 days for Large Quantity Generators).[8]

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

NEVER dispose of this compound or its containers in the regular trash or down the drain. [2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (Solid Residue, Contaminated PPE) assess Hazard Assessment (Treat as Acutely Toxic & Irritant) start->assess spill Spill Occurs start->spill segregate Segregate Waste Stream (Non-Halogenated Organic Solid) assess->segregate container Contain Waste (Use Labeled, Sealed HDPE Container) segregate->container store Store Safely (Designated Satellite Accumulation Area) container->store container->spill pickup Arrange EHS Pickup (Complete Waste Manifest) store->pickup end Final Disposal (Licensed Facility) pickup->end spill_kit Use Spill Kit (Absorb, Collect, Decontaminate) spill->spill_kit spill_kit->container Dispose of spill debris as hazardous waste

Caption: Disposal workflow for this compound waste.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010).Practical Law.
  • Guidance on waste and recovered substances.European Chemicals Agency (ECHA).
  • Need to dispose chemicals.Health and Safety Executive (HSE).
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for 3-Amino pyridine.Fisher Scientific.
  • Safety Data Sheet for a similar compound.MilliporeSigma.
  • Safety Data Sheet for 1-[(6-chloropyridin-3-yl)methyl]-N-nitroso-4,5-dihydro-1H-imidazol-2-amine.LookChem.
  • Proper Disposal of 1-(6-phenoxyhexyl)
  • Prudent Disposal of 1,3-Di(pyridin-3-yl)

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Navigating the Handling of 6-(1H-imidazol-1-yl)pyridin-3-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of 6-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. By understanding the potential hazards and implementing the rigorous protocols outlined below, you can confidently and safely incorporate this compound into your research workflows.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Given the limited specific data, a conservative approach to PPE and handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale behind each choice.

Body AreaRecommended PPERationale
Hands Double-gloving: an inner nitrile glove followed by an outer, thicker, chemical-resistant glove (e.g., butyl rubber or Viton™).Protects against direct skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is compromised. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is also a recommended practice.[3]
Eyes/Face Chemical splash goggles and a face shield.[3][4][5]Provides protection from splashes, sprays, and airborne particles. Safety glasses alone are insufficient.
Body A flame-resistant lab coat, worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[4][6]Protects the skin on the arms and torso from contact with the chemical.
Respiratory Work should be conducted in a certified chemical fume hood.[3] If this is not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]Minimizes the risk of inhaling airborne particles or vapors of the compound.
Feet Closed-toe, chemical-resistant shoes.[7]Protects the feet from spills.

Safe Handling Workflow: A Step-by-Step Procedural Guide

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS of Analogs & Assess Risks Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Fume_Hood 3. Work in a Certified Fume Hood Don_PPE->Fume_Hood Weigh_Handle 4. Weigh and Handle Compound Fume_Hood->Weigh_Handle Decontaminate 5. Decontaminate Surfaces Weigh_Handle->Decontaminate Waste_Disposal 6. Dispose of Waste Decontaminate->Waste_Disposal Doff_PPE 7. Doff PPE Correctly Waste_Disposal->Doff_PPE Hand_Wash Hand_Wash Doff_PPE->Hand_Wash 8. Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation and Planning:

    • Before beginning any work, review the safety data sheets (SDS) of structurally similar compounds to familiarize yourself with potential hazards.[1][2]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Donning Personal Protective Equipment:

    • Put on your lab coat and closed-toe shoes.

    • Don your inner nitrile gloves.

    • Put on your outer chemical-resistant gloves.

    • Fit your chemical splash goggles securely.

    • Finally, put on your face shield.

  • Handling the Compound:

    • All manipulations of this compound, including weighing and preparing solutions, must be performed within a certified chemical fume hood.[3]

    • Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If you have come into contact with the compound, immediately use the safety shower or eyewash station for at least 15 minutes and seek medical attention.[1][2]

    • For small spills within the fume hood, use an appropriate absorbent material, and dispose of it as hazardous waste.

Waste Disposal: A Critical Final Step

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated paper towels, and used gloves, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste down the drain. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[1]

Doffing PPE and Personal Hygiene

The process of removing PPE is as important as putting it on to prevent cross-contamination.

  • Remove your outer gloves first, turning them inside out as you do so.

  • Remove your face shield and goggles.

  • Take off your lab coat, folding it so the contaminated side is on the inside.

  • Remove your inner gloves, again turning them inside out.

  • Wash your hands thoroughly with soap and water.[1][2]

By adhering to these stringent safety protocols, you can create a secure research environment for the handling of this compound and other novel chemical entities. Your commitment to safety is a commitment to the quality and success of your scientific endeavors.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.